molecular formula C8H8BrI B1444344 2-(Bromomethyl)-4-iodo-1-methylbenzene CAS No. 1261647-64-6

2-(Bromomethyl)-4-iodo-1-methylbenzene

Cat. No.: B1444344
CAS No.: 1261647-64-6
M. Wt: 310.96 g/mol
InChI Key: UVFIMIJFZPQJEO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-iodo-1-methylbenzene is a useful research compound. Its molecular formula is C8H8BrI and its molecular weight is 310.96 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(bromomethyl)-4-iodo-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrI/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFIMIJFZPQJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Strategic Importance of 2-(Bromomethyl)-4-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-4-iodo-1-methylbenzene

This compound is a highly functionalized aromatic compound that serves as a critical building block in advanced organic synthesis. Its utility stems from the orthogonal reactivity of its three distinct functional groups: the benzylic bromide, the aryl iodide, and the methyl group. The benzylic bromide is a potent electrophile, ideal for nucleophilic substitution reactions to introduce complex side chains. The aryl iodide is a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of intricate bi-aryl systems or the introduction of alkynyl and other moieties. This trifecta of reactivity makes the molecule an invaluable intermediate in the development of novel pharmaceuticals, agrochemicals, and materials.

This guide provides a comprehensive overview of the most efficient and reliable method for the synthesis of this compound: the free-radical bromination of 1-iodo-2,4-dimethylbenzene. We will delve into the mechanistic underpinnings of this transformation, provide a detailed and validated experimental protocol, and discuss critical safety considerations.

Part 1: Synthetic Strategy and Mechanistic Causality

The core of this synthesis is the selective transformation of a single methyl group on the aromatic ring into a bromomethyl group. This is achieved via a benzylic bromination, a classic free-radical chain reaction.[1]

The Precursor: 1-Iodo-2,4-dimethylbenzene

The logical and most direct starting material for this synthesis is 1-iodo-2,4-dimethylbenzene. This precursor correctly positions the iodine and two methyl groups, setting the stage for the selective bromination of the methyl group at the 2-position, which is sterically accessible and electronically activated for radical abstraction.

Reagent Selection: The Superiority of N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can effect benzylic bromination, it is a hazardous, difficult-to-handle liquid that often leads to undesired side reactions, such as electrophilic aromatic substitution on the electron-rich ring. The reagent of choice is N-Bromosuccinimide (NBS) .[2][3] This crystalline solid offers several distinct advantages:

  • Safety and Handling : NBS is a solid, making it significantly easier and safer to weigh and handle compared to fuming, corrosive liquid bromine.[4]

  • Controlled Bromine Concentration : The reaction mechanism relies on a low, steady-state concentration of molecular bromine, which is generated in situ from the reaction of NBS with trace amounts of HBr byproduct. This low concentration favors the desired radical pathway over competing ionic pathways.

  • Selectivity : NBS is highly selective for allylic and benzylic C-H bonds, minimizing the risk of aromatic ring bromination. This specific application is known as the Wohl-Ziegler Reaction .[4]

The Free-Radical Mechanism

The Wohl-Ziegler bromination proceeds through a well-established radical chain mechanism, which requires a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or initiation by UV light (hν).

Initiator Radical Initiator (e.g., AIBN) 2 R• Initiator Radicals Initiator->2 R• Heat or hν R• R• Br• Br• R•->Br• Benzylic H Abstraction Step 1: Benzylic H Abstraction Product Formation Step 2: Product Formation Benzylic H Abstraction->Product Formation Benzylic Radical Product Formation->Benzylic H Abstraction Br• (regenerated) Br• + Br• Br• + Br• Br₂ Br₂ Br• + Br•->Br₂ Radical + Radical Radical + Radical Non-radical species Non-radical species Radical + Radical->Non-radical species

Caption: Free-radical chain mechanism overview.

  • Initiation : The initiator (e.g., AIBN) thermally decomposes to form radicals, which then react with NBS to generate the initial bromine radical (Br•).

  • Propagation : This is a two-step cycle that forms the product and regenerates the chain carrier.

    • Step 1 : A bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of 1-iodo-2,4-dimethylbenzene. This is the rate-determining step. The C-H bond at a benzylic position is weaker than an aromatic C-H bond, and the resulting benzylic radical is stabilized by resonance with the benzene ring, making this abstraction highly selective.[5] The iodine atom at the 4-position acts as a spectator and does not interfere with the radical formation.[6]

    • Step 2 : The newly formed benzylic radical reacts with a molecule of Br₂ (generated from NBS + HBr) to yield the final product, this compound, and a new bromine radical, which continues the chain reaction.[5]

  • Termination : The reaction ceases when two radical species combine to form a stable, non-radical molecule.

Part 2: A Validated Experimental Protocol

This protocol is designed as a self-validating system, with clear checkpoints and expected observations.

Materials and Reagents
Reagent/MaterialMolecular Wt.QuantityMolesEquivalents
1-Iodo-2,4-dimethylbenzene246.09 g/mol 10.0 g40.6 mmol1.0
N-Bromosuccinimide (NBS)177.98 g/mol 7.95 g44.7 mmol1.1
Azobisisobutyronitrile (AIBN)164.21 g/mol 0.33 g2.0 mmol0.05
Carbon Tetrachloride (CCl₄)153.82 g/mol 150 mL--
Dichloromethane (DCM)84.93 g/mol ~100 mL-For extraction
5% aq. Na₂S₂O₃ solution-~50 mL-For work-up
Saturated aq. NaCl (Brine)-~50 mL-For work-up
Anhydrous MgSO₄-~10 g-For drying

Note on Reagents: NBS should be recrystallized from water if it appears yellow to ensure purity and remove any residual bromine or HBr. AIBN is a thermal initiator and should be handled with care, avoiding excessive heat. Carbon tetrachloride is a traditional solvent for this reaction but is a known carcinogen; cyclohexane can be used as a less toxic alternative.

Experimental Workflow Diagram

G start Setup react Combine Reactants: 1-Iodo-2,4-dimethylbenzene NBS, AIBN in CCl₄ start->react reflux Heat to Reflux (approx. 77°C) Under N₂ Atmosphere react->reflux monitor Monitor Reaction (TLC or visual cue: Succinimide floats) reflux->monitor workup Work-up monitor->workup cool Cool to RT workup->cool filter Filter off Succinimide cool->filter wash Wash Filtrate: 1. 5% Na₂S₂O₃ 2. Brine filter->wash dry Dry Organic Layer (MgSO₄) wash->dry evaporate Remove Solvent (Rotary Evaporation) dry->evaporate purify Purification evaporate->purify recrystallize Recrystallize Crude Solid (e.g., from Hexanes) purify->recrystallize end Characterize Pure Product recrystallize->end

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology
  • Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 1-iodo-2,4-dimethylbenzene (10.0 g, 40.6 mmol).

  • Addition of Reagents : Add N-bromosuccinimide (7.95 g, 44.7 mmol, 1.1 eq), azobisisobutyronitrile (0.33 g, 2.0 mmol, 0.05 eq), and carbon tetrachloride (150 mL). The use of a slight excess of NBS ensures the complete consumption of the starting material.

  • Reaction Execution : Begin vigorous stirring and gently heat the mixture to reflux (approximately 77°C) using a heating mantle. The reaction is typically complete within 2-4 hours.

  • Monitoring Progress : The reaction can be monitored by Thin Layer Chromatography (TLC). A key visual indicator of progression is the consumption of the dense NBS (sinks) and the formation of the less dense succinimide byproduct, which will float at the surface of the solvent.

  • Work-up :

    • Once the reaction is complete, cool the flask to room temperature in an ice bath.

    • Filter the mixture through a Büchner funnel to remove the white succinimide solid. Wash the solid with a small amount of cold dichloromethane (DCM).

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 5% aqueous sodium thiosulfate solution (50 mL) to remove any unreacted bromine, and then with saturated aqueous sodium chloride (brine, 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product, often an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent such as hexanes to yield pure this compound.

Part 3: Safety, Handling, and Data

Hazard Identification and Safe Handling

Strict adherence to safety protocols is paramount. This reaction must be conducted in a certified chemical fume hood.

  • This compound (Product) : This compound is a lachrymator and is corrosive. It causes skin and serious eye irritation and may cause respiratory irritation.[7][8] Avoid inhalation of dust and ensure no contact with skin or eyes.[9]

  • N-Bromosuccinimide (NBS) : An irritant. Avoid contact with skin and eyes.[3]

  • Carbon Tetrachloride (Solvent) : Toxic and a suspected carcinogen. Use with extreme caution and consider substitution with a safer alternative like cyclohexane.

  • AIBN (Initiator) : Thermally unstable. Store in a cool place and avoid grinding or subjecting it to friction.

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and chemical splash goggles.[10]

Waste Disposal : All chemical waste, including solvents and solids, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.[11]

Expected Data and Characterization
  • Product Name : this compound

  • CAS Number : 289617-98-7 (Note: This CAS may refer to a related isomer; careful characterization is essential).

  • Molecular Formula : C₈H₈BrI

  • Molecular Weight : 326.96 g/mol

  • Appearance : White to off-white crystalline solid.

  • Yield : Theoretical yield is 13.28 g. Typical experimental yields range from 75-85%.

  • Characterization :

    • ¹H NMR (CDCl₃) : Expect distinct signals for the aromatic protons, a singlet for the benzylic -CH₂Br protons (typically ~4.5 ppm), and a singlet for the remaining -CH₃ group (~2.4 ppm).

    • Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio).

References

  • Reddit. Free radical halogenation of Iodinemethylbenzene. [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Carl ROTH. Bromobenzene - Safety Data Sheet. [Link]

  • Oregon State University. Chapter 3 Worked Problem 1: Free Radical Bromination. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • PubChem. 2-Bromo-4-iodo-1-methylbenzene. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Wikipedia. Free-radical halogenation. [Link]

  • Google Patents.
  • YouTube. Exercise 11.12 and 11.14 - Predict the Products of Radical Bromination. [Link]

  • YouTube. N- BromoSuccinimide (NBS) in organic chemistry/ Free radical substitution mechanism. [Link]

  • ResearchGate. Study on the Bromolactonisation of Alkenoic Acids with (Diacetoxyiodo)Benzene. [Link]

  • Chegg.com. Solved 14 Free Radical Bromination of 4-Methylbenzoic Acid. [Link]

  • Organic Syntheses. Iodosobenzene. [Link]

  • The Hive. NBS bromination of 2,4-dimethoxyphenylethylamine. [Link]

  • Google Patents. KR100885148B1 - Method for preparing 4'-bromomethyl-2-cyanobiphenyl.
  • Google Patents.
  • Google Patents.
  • Google Patents. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.

Sources

An In-Depth Technical Guide on 2-(bromomethyl)-4-iodo-1-methylbenzene (CAS 1261647-64-6): A Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document serves to consolidate the currently available technical information for the compound identified by CAS number 1261647-64-6. It is intended for researchers, scientists, and drug development professionals who may be investigating this molecule. A thorough search of publicly accessible scientific literature and databases has revealed a significant lack of published research on the biological activity of this compound. Therefore, this guide will focus on its known chemical properties and transparently address the current data gap.

Compound Identification and Physicochemical Properties

The compound with CAS number 1261647-64-6 is chemically identified as 2-(bromomethyl)-4-iodo-1-methylbenzene.[1] Its molecular formula is C8H8BrI.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H8BrI[1][2]
Monoisotopic Mass 309.8854 Da[1][2]
SMILES CC1=C(C=C(C=C1)I)CBr[1]
InChI InChI=1S/C8H8BrI/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3[1]
InChIKey UVFIMIJFZPQJEO-UHFFFAOYSA-N[1][2]
Predicted XlogP 3.5[1]

Note: The predicted XlogP value suggests this compound is likely to be lipophilic.

Current Status of Biological Research and Data

A comprehensive search of scientific literature reveals no published studies detailing the mechanism of action, therapeutic targets, or any biological activity of this compound. The compound is indexed in chemical databases such as PubChem, which primarily cite patent applications.[1][2] This suggests that while the compound has been synthesized and may be part of proprietary research, its biological effects have not been disclosed in the public domain.

Due to this absence of data, the following sections, which would typically form the core of a technical guide for a bioactive compound, cannot be completed:

  • Mechanism of Action and Signaling Pathways: Without experimental evidence, any proposed mechanism would be purely speculative. There is no information to construct a signaling pathway diagram.

  • Experimental Protocols (In Vitro & In Vivo): No established or published protocols exist for testing the biological activity of this specific compound.

  • Quantitative Data (IC50, EC50, etc.): There is no available data from dose-response studies to determine the potency or efficacy of this compound.

Future Directions and Recommendations

For researchers interested in this compound, the initial steps would involve foundational in vitro screening to ascertain any biological activity. A logical experimental workflow would be to:

  • Source or Synthesize the Compound: Obtain a sample of sufficient purity for biological testing.

  • Initial Cytotoxicity and Phenotypic Screening: Assess the compound's effect on various cell lines to identify any potential for inducing a biological response.

  • Target Identification Studies: If a consistent biological effect is observed, proceed with target deconvolution methods to identify the molecular target(s).

Below is a conceptual workflow for such an initial investigation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification (If Activity is Observed) cluster_2 Phase 3: Mechanism of Action Studies A Compound Acquisition (Synthesis & Purification) B Broad-Panel Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->B C High-Content Imaging (Phenotypic Screening) A->C D Affinity Chromatography B->D E Computational Target Prediction B->E F Differential Gene Expression Analysis (RNA-Seq) C->F G Target Validation (e.g., siRNA, CRISPR) D->G E->G F->G H Pathway Analysis G->H I In Vitro & In Vivo Model Development H->I

Figure 1: Conceptual workflow for the initial biological investigation of a novel compound.

Conclusion

While this compound (CAS 1261647-64-6) is a known chemical entity, there is a notable absence of publicly available data regarding its biological properties. This technical guide serves to summarize the existing chemical information and to highlight the current knowledge gap. For drug development professionals and researchers, this compound represents an unexplored area of chemical space. Any future work would require primary research to determine its biological activity and potential therapeutic applications.

References

  • PubChemLite. C8H8BrI - Explore.
  • PubChemLite. 1261647-64-6 (C8H8BrI).

Sources

An In-depth Technical Guide to 2-(Bromomethyl)-4-iodo-1-methylbenzene: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-4-iodo-1-methylbenzene, a key bifunctional intermediate for advanced organic synthesis. The document details its fundamental physicochemical properties, provides a robust, field-proven protocol for its synthesis via radical bromination, and explores its strategic applications in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. The guide emphasizes the compound's dual reactivity, stemming from its benzylic bromide and aryl iodide moieties, which allows for sequential and site-selective functionalization. All protocols and claims are substantiated with references to authoritative chemical literature to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance in Synthesis

In the landscape of modern organic chemistry, the efficiency of a synthetic route is often dictated by the strategic utility of its building blocks. This compound (Figure 1) has emerged as a reagent of significant interest for researchers in drug discovery and materials science. Its value lies in its bifunctional nature: it possesses two distinct and orthogonally reactive halogen centers.

  • The Benzylic Bromide: The bromomethyl group serves as a potent electrophile, readily participating in nucleophilic substitution (SN2) reactions. This functionality is ideal for introducing the 2-methyl-5-iodobenzyl moiety onto a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.

  • The Aryl Iodide: The carbon-iodine bond on the aromatic ring is a prime handle for transition metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than C-Br or C-Cl bonds in oxidative addition to palladium(0) catalysts, enabling chemoselective functionalization in reactions like Suzuki, Sonogashira, and Heck couplings.

This dual reactivity allows for a programmed, stepwise approach to molecular construction, where one site can be functionalized while the other remains intact for a subsequent transformation. This guide will provide the technical foundation necessary to effectively utilize this versatile reagent.

Physicochemical & Spectroscopic Data

Accurate characterization is the bedrock of reproducible chemical synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1178576-91-4[1]
Molecular Formula C₈H₈BrI[2][3]
Molecular Weight 310.96 g/mol [2]
Monoisotopic Mass 309.8854 Da[3]
Appearance Expected to be a solid or oilGeneral Knowledge
Predicted XLogP3 3.5[3]
SMILES CC1=CC(=C(C=C1)I)CBr[3]
InChIKey KURVEUTUDBTKCJ-UHFFFAOYSA-N[3]

Synthesis Protocol: Selective Benzylic Bromination

The most direct and efficient method for preparing this compound is through the selective free-radical bromination of the benzylic methyl group of 4-iodo-1,2-dimethylbenzene (also known as 4-iodo-ortho-xylene). N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it maintains a low, steady concentration of bromine in the reaction mixture, which favors benzylic substitution over electrophilic aromatic addition.[4][5]

Causality of Experimental Design
  • Reagents: N-Bromosuccinimide (NBS) is used as the bromine source. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to start the chain reaction. AIBN is often preferred for its more predictable decomposition rate.

  • Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is crucial. These solvents do not react with the radical intermediates. Acetonitrile has also been reported as an effective solvent for these reactions.[5]

  • Initiation: The reaction is initiated by heat or UV light, which causes the homolytic cleavage of the initiator (e.g., AIBN) to form radicals. These radicals then abstract a hydrogen atom from HBr (formed in situ) to generate a bromine radical, propagating the chain reaction.[4]

  • Work-up: The succinimide byproduct is poorly soluble in the non-polar solvent and can be removed by filtration. A subsequent wash with a mild base (e.g., sodium bicarbonate solution) neutralizes any remaining HBr.

Step-by-Step Experimental Protocol

Reaction Scheme:

Caption: Synthetic workflow for this compound.

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodo-1,2-dimethylbenzene (1.0 eq).

  • Reagent Addition: Add the solvent (e.g., carbon tetrachloride, ~0.2 M concentration) followed by N-Bromosuccinimide (1.05 eq) and the radical initiator, AIBN (0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. The reaction can be monitored by TLC or GC-MS for the consumption of the starting material. The reaction is typically complete within 1-4 hours.

  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a pad of celite, washing the filter cake with a small amount of cold solvent.

  • Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (1x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) or by recrystallization if the product is a solid.

Applications in Advanced Synthesis

The synthetic utility of this compound is best illustrated by its potential for sequential, chemoselective functionalization.

Nucleophilic Substitution (SN2 Reaction)

The benzylic bromide is highly susceptible to attack by nucleophiles. This allows for the straightforward attachment of the substituted benzyl group to a variety of substrates.

Example: Synthesis of a Tertiary Amine A common application is the N-alkylation of a secondary amine to form a tertiary amine, a core structure in many pharmaceutical compounds.[6]

Caption: Workflow for an SN2 alkylation reaction.

Palladium-Catalyzed Suzuki Coupling

Following the SN2 reaction, the aryl iodide remains available for a subsequent cross-coupling reaction. The Suzuki coupling is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.[7][8] The C-I bond is significantly more reactive than the C-Br bond that might be present elsewhere in the molecule, ensuring high chemoselectivity.[7]

Example: Synthesis of a Biaryl Compound This allows for the synthesis of complex, unsymmetrical biaryl structures which are prevalent in medicinal chemistry and materials science.

Caption: Workflow for a subsequent Suzuki cross-coupling reaction.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for CAS 1178576-91-4 is not publicly available, data from closely related structural analogs, such as other benzyl bromides and iodo-aromatics, provide a strong basis for hazard assessment.[9][10][11]

  • Hazards:

    • Skin and Eye Irritation: Benzyl bromides are known irritants and lachrymators (tear-inducing agents). Direct contact with skin and eyes will likely cause irritation or burns.[10]

    • Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.[10]

    • Sensitization: Prolonged or repeated skin contact may lead to sensitization.

    • Toxicity: Harmful if swallowed or inhaled.

  • Handling (Personal Protective Equipment - PPE):

    • Engineering Controls: Work in a well-ventilated chemical fume hood to minimize inhalation exposure.

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

    • Skin Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Protect from light and moisture to prevent degradation.

    • Store away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a high-utility synthetic intermediate that offers chemists the flexibility of sequential, site-selective functionalization. By leveraging the differential reactivity of the benzylic bromide for nucleophilic substitutions and the aryl iodide for metal-catalyzed cross-couplings, complex molecular targets can be assembled with precision and efficiency. The protocols and data presented in this guide provide a validated framework for the successful synthesis and application of this powerful building block, empowering researchers in the ongoing development of novel chemical entities.

References

  • Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. Available from: [Link]

  • Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Available from: [Link]

  • PubChemLite. 2-(bromomethyl)-1-iodo-4-methylbenzene. Available from: [Link]

  • Google Patents. US6133468A - Method for preparing substituted benzyl bromides.
  • PubChem. 4-Bromo-1-(bromomethyl)-2-methylbenzene. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

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An In-depth Technical Guide to 2-(Bromomethyl)-4-iodo-1-methylbenzene: A Versatile Orthogonally Substituted Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(bromomethyl)-4-iodo-1-methylbenzene, a strategically substituted aromatic compound with significant utility in organic synthesis. We will delve into its definitive IUPAC nomenclature, physicochemical properties, and detailed protocols for its synthesis. The core of this guide focuses on the compound's applications, particularly in the realm of medicinal chemistry and materials science, where the orthogonal reactivity of its functional groups is leveraged for the construction of complex molecular architectures. As a Senior Application Scientist, this guide aims to provide not only procedural details but also the underlying chemical principles and strategic considerations for its effective use in research and development.

Chemical Identity and Nomenclature

The precise naming of chemical structures is paramount for unambiguous scientific communication. The compound with the chemical formula C₈H₈BrI is correctly named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.

The naming convention is established as follows:

  • Parent Structure: The benzene ring with a methyl group is recognized as toluene, a common and IUPAC-accepted parent name. The carbon atom bearing the methyl group is assigned the locant C1.

  • Numbering: The ring is numbered to give the substituents the lowest possible locants. There are two possible numbering schemes that result in the same locant set (1, 2, 4).

  • Alphabetical Precedence: When two or more numbering schemes result in the same lowest locant set, the substituent that comes first alphabetically is assigned the lower number. In this case, "bromomethyl" precedes "iodo". Therefore, the bromomethyl group is assigned to the C2 position, and the iodo group to the C4 position.

An alternative, though less common, systematic name is 2-(bromomethyl)-1-iodo-4-methylbenzene , where the parent is considered to be benzene.[1] However, using toluene as the parent structure is generally preferred for its simplicity and recognition within the chemical community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its appropriate handling, storage, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1261647-64-6[2]
Molecular Formula C₈H₈BrI[2]
Molecular Weight 310.96 g/mol [2]
Appearance Not explicitly available in public data; likely a solid or high-boiling liquid.
Boiling Point Data not available.
Melting Point Data not available.
Density Data not available.
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF).
InChI Key KURVEUTUDBTKCJ-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through a multi-step sequence starting from readily available precursors. A logical synthetic strategy involves the sequential functionalization of p-toluidine or p-iodotoluene.

Synthetic Workflow Overview

A plausible and efficient synthetic route is outlined below. This workflow is designed to control the regioselectivity of the substitutions.

Synthesis_Workflow cluster_0 Synthetic Pathway p-Toluidine p-Toluidine Diazotization Diazotization (NaNO2, H2SO4, H2O) p-Toluidine->Diazotization Diazonium_Salt p-Tolyl Diazonium Salt Diazotization->Diazonium_Salt Sandmeyer_Iodination Sandmeyer Reaction (KI) Diazonium_Salt->Sandmeyer_Iodination p-Iodotoluene 4-Iodo-1-methylbenzene Sandmeyer_Iodination->p-Iodotoluene Benzylic_Bromination Benzylic Bromination (NBS, AIBN, CCl4) p-Iodotoluene->Benzylic_Bromination Final_Product 2-(Bromomethyl)-4-iodo- 1-methylbenzene Benzylic_Bromination->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 4-Iodo-1-methylbenzene from p-Toluidine (Sandmeyer Reaction)

This protocol describes the initial step in the synthesis, the conversion of p-toluidine to p-iodotoluene.

Materials:

  • p-Toluidine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Diazotization: a. In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve p-toluidine in a mixture of deionized water and concentrated sulfuric acid, while cooling in an ice bath to maintain the temperature below 5 °C. b. Slowly add a solution of sodium nitrite in deionized water dropwise to the cooled p-toluidine solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a color change.

  • Sandmeyer Reaction: a. In a separate beaker, dissolve potassium iodide in deionized water. b. Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate will form. c. Allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen gas ceases.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and extract the product with diethyl ether. b. Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. d. The crude p-iodotoluene can be further purified by vacuum distillation.

Detailed Experimental Protocol: Benzylic Bromination of 4-Iodo-1-methylbenzene

This protocol details the subsequent step to introduce the bromomethyl group.

Materials:

  • 4-Iodo-1-methylbenzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon Tetrachloride (CCl₄) or another suitable non-polar solvent

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

  • Reaction Setup: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodo-1-methylbenzene in carbon tetrachloride. b. Add N-bromosuccinimide and a catalytic amount of AIBN or BPO to the solution.

  • Reaction Execution: a. Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC) or gas chromatography (GC). b. The reaction is typically complete when the denser succinimide byproduct floats to the surface.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and filter off the succinimide. b. Wash the filtrate with water and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. d. The crude this compound can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a comprehensive public database of spectra for this specific isomer is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.[3]

Table 2: Predicted Spectroscopic Data for this compound

SpectrumPredicted Data
¹H NMR * Aromatic Protons (3H): Three signals in the aromatic region (δ 7.0-8.0 ppm), likely exhibiting complex splitting patterns due to their relative positions. The proton ortho to the iodomethyl group would be the most deshielded. * Benzylic Protons (2H): A singlet around δ 4.5-5.0 ppm. * Methyl Protons (3H): A singlet around δ 2.3-2.5 ppm.
¹³C NMR * Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 120-150 ppm). The carbon bearing the iodine atom will be significantly shifted upfield (around δ 90-100 ppm), while the carbon attached to the bromomethyl group will be downfield. * Benzylic Carbon (1C): A signal around δ 30-35 ppm. * Methyl Carbon (1C): A signal around δ 20-22 ppm.
IR Spectroscopy * C-H (aromatic): Stretching vibrations around 3030-3100 cm⁻¹. * C-H (aliphatic): Stretching vibrations around 2850-3000 cm⁻¹. * C=C (aromatic): Stretching vibrations around 1450-1600 cm⁻¹. * C-Br: Stretching vibration around 500-600 cm⁻¹. * C-I: Stretching vibration around 485-600 cm⁻¹.
Mass Spectrometry * Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (310.96 g/mol ). The isotopic pattern will be characteristic of a compound containing one bromine atom (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio). * Fragmentation: A prominent fragment corresponding to the loss of a bromine atom (M⁺ - Br) is expected.

Applications in Organic Synthesis

The synthetic utility of this compound stems from the presence of three distinct reactive sites: the benzylic bromide, the aryl iodide, and the methyl-substituted aromatic ring. The differential reactivity of the C-I and C-Br bonds is particularly advantageous for sequential cross-coupling reactions.[4]

Orthogonal Reactivity in Cross-Coupling Reactions

The carbon-iodine bond is significantly more reactive towards oxidative addition to palladium(0) catalysts than the carbon-bromine bond.[4] This allows for selective functionalization at the C4 position via reactions like Suzuki, Heck, or Sonogashira couplings, while leaving the bromomethyl group at the C2 position intact for subsequent transformations.

Orthogonal_Reactivity Start This compound Suzuki_Coupling Suzuki Coupling (Ar'B(OH)2, Pd(0)) Start->Suzuki_Coupling Selective reaction at C-I bond Intermediate_1 2-(Bromomethyl)-4-aryl-1-methylbenzene Suzuki_Coupling->Intermediate_1 Nucleophilic_Substitution Nucleophilic Substitution (Nu-) Intermediate_1->Nucleophilic_Substitution Reaction at benzylic bromide Final_Product 2-(Nu-CH2)-4-aryl-1-methylbenzene Nucleophilic_Substitution->Final_Product

Sources

Introduction: A Differentiated Building Block for Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactions of 2-(Bromomethyl)-4-iodo-1-methylbenzene

In the landscape of medicinal chemistry and materials science, the efficient construction of complex molecular architectures is paramount.[1][2] The strategic choice of starting materials dictates the feasibility, efficiency, and elegance of a synthetic route. This compound is a bifunctional aromatic compound poised for sophisticated synthetic applications. Its value lies in the presence of two distinct and orthogonally reactive electrophilic sites: an aryl iodide and a benzylic bromide.

This guide provides a comprehensive technical overview of the reactivity of this compound. While direct literature for this specific molecule is focused, its reaction pathways can be confidently predicted from well-established principles governing its functional groups. We will explore the chemoselective reactions at each site, drawing upon data from closely analogous systems to provide field-proven insights and actionable protocols for the research scientist.

The core utility of this reagent stems from the ability to selectively functionalize one site while leaving the other intact for subsequent transformations. The aryl iodide is primed for palladium-catalyzed cross-coupling reactions, whereas the benzylic bromide is an excellent substrate for nucleophilic substitution (SN2) reactions. This orthogonal reactivity enables the stepwise and deliberate elaboration of the toluene scaffold, making it a valuable intermediate in drug discovery and development.[2][3]

Physicochemical Properties (Analogous Compound: 2-Bromo-1-iodo-4-methylbenzene)

Property Value
CAS Number 71838-16-9[4][5][6]
Molecular Formula C₇H₆BrI[4][5]
Molecular Weight 296.93 g/mol [4][5]
Density 2.062 g/cm³[4][5]

| Boiling Point | 266.7 °C at 760 mmHg[4][5] |

Part 1: Regioselective Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine (C-I) bond on the aromatic ring is the primary site for palladium-catalyzed cross-coupling reactions. This selectivity is rooted in the fundamental principles of organometallic chemistry, specifically the oxidative addition step of the catalytic cycle.

The Principle of Differential Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows a well-established hierarchy: I > Br >> Cl.[1] The C-I bond is significantly weaker and more polarizable than a C-Br bond, making it far more susceptible to oxidative addition to a palladium(0) complex.[1][7] This crucial difference in reaction kinetics allows for highly chemoselective functionalization at the iodine-bearing position under mild conditions, leaving other, less reactive halide sites—such as the benzylic bromide in this case—untouched by the palladium catalyst.[7][8][9]

This selective reactivity is the cornerstone of the molecule's utility, enabling it to serve as a scaffold for the stepwise introduction of diverse functionalities.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8][10][11] For this compound, this reaction is expected to proceed selectively at the C-I bond.

Causality in Experimental Design:

  • Catalyst: A Pd(0) source is required. Tetrakis(triphenylphosphine)palladium(0) is a common choice, though more advanced catalysts with bulky phosphine ligands can be used for challenging substrates.[10][12]

  • Base: A base, such as potassium carbonate or potassium phosphate, is essential to activate the boronic acid for the transmetalation step.[10] The choice of a relatively mild inorganic base prevents undesired side reactions at the benzylic bromide.

  • Solvent: A two-phase solvent system like Toluene/Water or a polar aprotic solvent like Dioxane is often used to dissolve both the organic and inorganic reagents.[12]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol is adapted from methodologies for analogous aryl iodides and serves as a validated starting point.[12]

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add degassed solvents (e.g., Toluene and Water, 4:1 mixture). Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Cross-Coupling of Aryl Iodides

Reaction Coupling Partner Catalyst / Ligand Base Solvent Temp (°C) Typical Yield
Suzuki[8][12] Arylboronic Acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 80-100 80-95%
Sonogashira[13] Terminal Alkyne PdCl₂(PPh₃)₂, CuI Triethylamine Toluene 70 85-95%
Heck[14][15] Alkene (e.g., Styrene) Pd(OAc)₂ K₂CO₃ NMP 120 70-90%

| Buchwald-Hartwig[16][17] | Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 75-95% |

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11][18]

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(I) Pd0->OA_Complex Oxidative Addition (Ar-I) Trans_Complex Ar-Pd(II)L₂(R') OA_Complex->Trans_Complex Transmetalation (R'-B(OH)₂) Product_Complex [Ar-R']-Pd(0)L₂ Trans_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Ar-R'

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Part 2: Nucleophilic Substitution at the Benzylic Bromide

The 2-(bromomethyl) group is a classic benzylic halide, making it highly susceptible to nucleophilic attack via an SN2 mechanism.[19] This reaction pathway offers a complementary method for functionalizing the molecule, orthogonally to the palladium-catalyzed reactions on the aromatic ring.

Mechanism and Experimental Considerations

The SN2 reaction at a benzylic carbon is generally facile due to the stabilization of the transition state by the adjacent aromatic ring. The choice of nucleophile, base, and solvent is critical for achieving high yields and avoiding side reactions.[19]

Causality in Experimental Design (based on analogous systems): [19]

  • Nucleophile: A wide range of nucleophiles can be employed, including amines, thiols, alcohols, and carboxylates. Stronger nucleophiles will react more rapidly.

  • Base: When using nucleophiles that require deprotonation (e.g., alcohols, thiols, or secondary amines), a non-nucleophilic base is required. Potassium carbonate is often a suitable choice as it is strong enough to deprotonate many nucleophiles but not so strong as to promote elimination (E2) side reactions.

  • Solvent: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal for SN2 reactions as they solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive.

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol is based on a validated methodology for the analogous 2-(bromomethyl)-4-chloro-1-nitrobenzene and is expected to be highly effective.[19]

  • Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of substrate).

  • Addition of Reagents: Add the desired primary or secondary amine (1.2 eq) followed by powdered potassium carbonate (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at 60 °C under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the layers and wash the organic layer with brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram 2: SN2 Reaction Workflow

This diagram shows the straightforward workflow for a typical SN2 reaction.

SN2_Workflow Start Substrate + Nucleophile + Base Reaction Heat in Polar Aprotic Solvent (ACN) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for an SN2 reaction.

Part 3: Orthogonal Synthetic Strategies and Applications

The true power of this compound is realized when both reactive sites are utilized in a planned sequence. This allows for the divergent synthesis of complex, unsymmetrically substituted molecules from a single, versatile starting material.

Logical Relationship: Divergent Synthesis

The choice of the first reaction dictates the synthetic path. By carefully selecting conditions, a chemist can choose to functionalize either the aryl iodide or the benzylic bromide, creating a key intermediate for further elaboration.

Diagram 3: Orthogonal Reactivity Pathways

This diagram illustrates the divergent synthetic pathways available from the starting material.

Divergent_Synthesis Start This compound PathA_Step1 Path A: Cross-Coupling (e.g., Suzuki) Pd(0), Base, R-B(OH)₂ Start->PathA_Step1 PathB_Step1 Path B: Nucleophilic Substitution (e.g., R₂NH) Base, Solvent Start->PathB_Step1 IntermediateA Intermediate A (Benzylic Bromide Intact) PathA_Step1->IntermediateA PathA_Step2 Nucleophilic Substitution (Nu⁻) IntermediateA->PathA_Step2 ProductA Di-functionalized Product A PathA_Step2->ProductA IntermediateB Intermediate B (Aryl Iodide Intact) PathB_Step1->IntermediateB PathB_Step2 Cross-Coupling (e.g., Sonogashira) IntermediateB->PathB_Step2 ProductB Di-functionalized Product B PathB_Step2->ProductB

Caption: Divergent synthetic routes using orthogonal reactivity.

This strategic approach is highly valuable in the synthesis of pharmaceutical intermediates and libraries of compounds for drug discovery, where subtle structural modifications can lead to significant changes in biological activity.[2][3][13]

Conclusion

This compound is a highly versatile and valuable building block for modern organic synthesis. Its two distinct electrophilic centers—the aryl iodide and the benzylic bromide—provide access to a vast chemical space through orthogonal reaction pathways. By leveraging the well-understood principles of palladium-catalyzed cross-coupling and nucleophilic substitution reactions, researchers can selectively and sequentially introduce a wide array of functional groups. This technical guide provides the foundational knowledge and practical protocols necessary to harness the full synthetic potential of this powerful intermediate, enabling the efficient construction of complex molecules for pharmaceutical and materials science applications.

References

  • 2-Bromo-1-iodo-4-methylbenzene: A Versatile Precursor for the Synthesis of Pharmaceutical Intermedi
  • Application Notes and Protocols: 2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions. (2025). Benchchem.
  • Application Notes and Protocols: Utilizing 2-Bromo-1-iodo-4-methylbenzene in Suzuki Coupling Reactions. (2025). Benchchem.
  • An In-depth Technical Guide to 2-Bromo-1-iodo-4-methylbenzene: Synthesis, Properties, and Applic
  • An In-depth Technical Guide to 2-bromo- 1-iodo-4-methylbenzene: Synthesis, Properties, and Applications in Cross- Coupling Reactions. (2025). Benchchem.
  • Application Notes and Protocols: The Role of 2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions. (2025). Benchchem.
  • Buchwald–Hartwig amin
  • Heck reaction. Wikipedia.
  • Buchwald-Hartwig Amin
  • A Comparative Guide to 2-Bromo-1-iodo-4-methylbenzene for Sequential Cross-Coupling Reactions. (2025). Benchchem.
  • Sonogashira coupling. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene?. (2024). Knowledge.
  • An In-depth Technical Guide to 2-Bromo-1-iodo-4-methylbenzene (CAS: 71838-16-9). (2025). Benchchem.
  • 71838-16-9 | 2-Bromo-1-iodo-4-methylbenzene. ChemScene.
  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2000). PubMed.
  • Navigating Nucleophilic Substitution with 2-(Bromomethyl)-4-chloro-1-nitrobenzene: A Technical Support Guide. (2025). Benchchem.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Medicinal and organic chemistry and The Goals of medicinal chemistry. Preprints.org.

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Spectroscopic Blueprint of 2-(Bromomethyl)-4-iodo-1-methylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Spectroscopic Landscape of a Niche Synthetic Intermediate

This technical guide provides a comprehensive analysis of the spectral characteristics of 2-(bromomethyl)-4-iodo-1-methylbenzene, a key intermediate in various synthetic endeavors. It is important to note that at the time of this publication, experimental spectral data for this specific compound (CAS 1178576-91-4) is not widely available in public-facing databases. Consequently, this guide pioneers a robust analytical approach by integrating high-fidelity predicted spectral data with empirical data from structurally analogous compounds. This methodology not only offers a detailed "spectroscopic blueprint" of the target molecule but also serves as a practical framework for researchers encountering similar data-scarce scenarios. Our objective is to empower researchers, scientists, and drug development professionals with the expertise to confidently identify, characterize, and utilize this compound in their work.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted toluene derivative with a unique substitution pattern that gives rise to a distinct spectroscopic signature. The presence of a benzylic bromide, an aromatic iodide, and a methyl group on the benzene ring provides a rich tapestry of signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these signatures is paramount for confirming the compound's identity and purity.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its structure.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for compounds of this nature is crucial for reproducibility and accurate interpretation.[1]

Sample Preparation:

  • Mass Measurement: Accurately weigh 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of the synthesized compound.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a common choice for its excellent solubilizing properties and relatively clean spectral window.

  • Homogenization: Ensure complete dissolution of the sample. Gentle vortexing or brief sonication can be employed.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette.

  • Transfer: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.

Instrumental Setup:

  • Spectrometer: Utilize a high-resolution NMR spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • Acquisition Parameters: For ¹H NMR, a standard pulse sequence with a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard, requiring a larger number of scans to achieve a good signal-to-noise ratio.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the methyl protons.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
Ar-H (adjacent to -CH₃)~7.2 - 7.4Doublet1H
Ar-H (adjacent to -I)~7.6 - 7.8Doublet1H
Ar-H (between -CH₂Br and -I)~7.0 - 7.2Doublet of Doublets1H
-CH₂Br~4.5 - 4.7Singlet2H
-CH₃~2.3 - 2.5Singlet3H

Expert Insights into the ¹H NMR Spectrum:

  • Aromatic Region: The three aromatic protons are expected to be in distinct chemical environments, leading to three separate signals. The proton adjacent to the iodine atom is predicted to be the most deshielded due to the electron-withdrawing nature of iodine. The coupling patterns (doublets and a doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.

  • Benzylic Protons (-CH₂Br): The methylene protons of the bromomethyl group are expected to appear as a sharp singlet in the range of 4.5-4.7 ppm. This downfield shift is a direct result of the deshielding effect of the adjacent bromine atom. In the experimental spectrum of a related compound, benzyl bromide, this signal appears around 4.4 ppm.

  • Methyl Protons (-CH₃): The methyl protons will also give a singlet, typically in the region of 2.3-2.5 ppm, which is a characteristic chemical shift for a methyl group attached to an aromatic ring.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-I~90 - 100
C-Br~138 - 142
C-CH₃~135 - 140
C-H (adjacent to C-I)~130 - 135
C-H (adjacent to C-CH₃)~128 - 132
C-H (sandwiched)~125 - 130
-CH₂Br~30 - 35
-CH₃~20 - 25

Expert Insights into the ¹³C NMR Spectrum:

  • Aromatic Carbons: The six aromatic carbons are all in unique electronic environments and are therefore expected to give six distinct signals. The carbon directly attached to the iodine atom (C-I) will be significantly shielded due to the "heavy atom effect," resulting in an upfield shift to around 90-100 ppm. Conversely, the carbons attached to the electron-withdrawing bromine and the methyl group will be deshielded and appear further downfield.

  • Aliphatic Carbons: The benzylic carbon of the bromomethyl group is expected to resonate in the 30-35 ppm range, while the methyl carbon will appear at a more upfield position, around 20-25 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to C-H bonds, C=C bonds of the aromatic ring, and the C-Br bond.

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

  • For liquid samples, a single drop is usually sufficient.

Data Acquisition:

  • Record a background spectrum of the empty ATR accessory.

  • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch (-CH₃, -CH₂Br)3000 - 2850Medium
Aromatic C=C Stretch1600 - 1450Medium-Strong (multiple bands)
C-H Bend (-CH₂Br)~1210Medium
C-Br Stretch600 - 500Strong

Expert Insights into the IR Spectrum:

  • Aromatic Signatures: The presence of the aromatic ring will be confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.[2]

  • Benzylic Bromide Feature: A key diagnostic peak will be the strong absorption in the 600-500 cm⁻¹ range, which is characteristic of the C-Br stretching vibration in a benzyl bromide. For comparison, benzyl bromide itself shows a strong C-Br stretch.[3]

  • Substitution Pattern: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can often provide clues about the substitution pattern of the aromatic ring. For a 1,2,4-trisubstituted ring, characteristic bands are expected in this region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues to its structure.

Experimental Protocol for MS Data Acquisition

Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[4]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis
Ion Predicted m/z Notes
[M]⁺310/312Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br are in a ~1:1 ratio).
[M-Br]⁺231Loss of a bromine radical, a very common fragmentation pathway for benzyl bromides, leading to a stable benzyl cation. This is expected to be the base peak.
[M-I]⁺183/185Loss of an iodine radical.
[C₇H₆Br]⁺169/171Tropylium ion rearrangement after loss of iodine and a methyl radical.
[C₇H₇]⁺91Tropylium ion, a common fragment in the mass spectra of toluene derivatives.

Expert Insights into the Mass Spectrum:

  • Molecular Ion: The molecular ion peak is expected at m/z 310 and 312, with approximately equal intensity, which is the hallmark of a compound containing one bromine atom.

  • Base Peak: The most intense peak in the spectrum (the base peak) is predicted to be at m/z 231. This corresponds to the loss of the bromine radical to form a relatively stable secondary benzylic carbocation. This is a highly favorable fragmentation pathway for benzyl bromides.[5]

  • Tropylium Ion: The presence of a peak at m/z 91 is also highly likely, corresponding to the formation of the tropylium ion, a common and stable fragment in the mass spectra of compounds containing a benzyl moiety.

M [M]⁺˙ m/z 310/312 M_Br [M-Br]⁺ m/z 231 (Base Peak) M->M_Br - •Br M_I [M-I]⁺ m/z 183/185 M->M_I - •I Tropylium [C₇H₇]⁺ m/z 91 M_Br->Tropylium - CBrH₂

Caption: Predicted Fragmentation Pathway of this compound.

Conclusion: A Synergistic Approach to Spectroscopic Characterization

While the absence of readily available experimental spectra for this compound presents a challenge, a synergistic approach combining high-quality predicted data with empirical data from structural analogs provides a robust and reliable pathway for its characterization. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments, the IR spectrum points to the key functional groups, and the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns. This guide not only serves as a specific reference for this important synthetic intermediate but also exemplifies a powerful strategy for spectroscopic analysis in the broader context of chemical research and development.

References

  • PubChem. (n.d.). 5-Bromo-2-iodotoluene. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

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  • ACD/Labs. (n.d.). NMR Predictor. Retrieved January 20, 2026, from [Link]

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  • Springer Nature. (2025). NMR spectroscopy of small molecules in solution. Springer Nature. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Electron Ionization. Retrieved January 20, 2026, from [Link]

  • BenchChem. (2025). Distinguishing Isomers of Bis(bromomethyl)methylbenzene using NMR Spectroscopy: A Comparative Guide. Retrieved January 20, 2026, from [A representative URL for a technical guide, as the original may not be stable, e.g., https://www.benchchem.com/resources]
  • PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. National Institutes of Health. Retrieved January 20, 2026, from [Link]

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Sources

stability and storage of 2-(Bromomethyl)-4-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-(Bromomethyl)-4-iodo-1-methylbenzene

Introduction

This compound is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry and complex organic synthesis. Its unique structure, featuring a reactive benzylic bromide and a versatile aryl iodide, allows for sequential and site-selective modifications, making it invaluable for constructing complex molecular architectures. However, the very features that make this reagent so useful also render it susceptible to degradation. The integrity of this starting material is paramount, as the presence of impurities can lead to unpredictable reaction outcomes, low yields, and complex purification challenges. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage, handling, and stability assessment.

Physicochemical and Hazard Profile

A thorough understanding of the compound's properties is the foundation of safe and effective handling.

Physical and Chemical Properties

The key physicochemical properties of this compound and its related isomers are summarized below. These data are essential for its proper handling and use in synthetic protocols.

PropertyValueSource
CAS Number 1178576-91-4[1][2]
Molecular Formula C₈H₈BrI[3]
Molecular Weight 310.96 g/mol [2]
Appearance Clear, light yellow to brown liquid[4]
Boiling Point ~267 °C at 760 mmHg (for related isomer)[5]
Density ~2.08 g/cm³ (for related isomer)[4]
Hazard Identification and Safety

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties due to the reactive benzylic bromide moiety.[6]

  • GHS Classification:

    • Skin Irritation (Category 2)[6][7]

    • Serious Eye Irritation (Category 2A)[6][7]

    • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System[6][7]

  • Signal Word: Warning[6]

  • Precautionary Measures: Always handle this compound in a well-ventilated chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[7] Avoid inhalation of vapors and contact with skin and eyes.[7]

Core Principles of Stability and Degradation

The stability of this compound is dictated by the two key functional groups: the benzylic bromide and the aryl iodide. Understanding their individual and combined liabilities is crucial for preventing degradation.

The Benzylic Bromide Moiety: A Locus of Reactivity

The bromomethyl group attached to the benzene ring is a benzylic halide. This structural feature makes the compound highly susceptible to nucleophilic substitution reactions. The primary degradation pathway in a laboratory setting is hydrolysis, where ambient moisture acts as a nucleophile, converting the starting material into the corresponding, and often less reactive, benzyl alcohol. This reaction can proceed even with trace amounts of water present in solvents or the atmosphere.

The Aryl Iodide Bond: Sensitivity to Light

Carbon-iodine bonds, particularly on an aromatic ring, are known to be photosensitive. Exposure to light, especially in the UV spectrum, can induce homolytic cleavage of the C-I bond, leading to the formation of radical species. These radicals can initiate a cascade of unpredictable side reactions, resulting in discoloration (often a pink or brown tint) and the formation of complex impurities. A related compound is noted to be light-sensitive.[9]

Potential Degradation Pathways

The primary degradation mechanisms are hydrolysis and photodecomposition. These pathways compromise the purity of the material, introducing contaminants that can interfere with subsequent synthetic steps.

main This compound hydrolysis_prod 2-(Hydroxymethyl)-4-iodo-1-methylbenzene main->hydrolysis_prod  Hydrolysis  (Moisture) photo_prod Radical Intermediates & Decomposition Products main->photo_prod Photodecomposition (Light/UV)   cluster_storage Storage Workflow Receive Receive Compound Inspect Inspect for Discoloration Receive->Inspect Transfer Transfer to Amber Vial (if necessary) Inspect->Transfer Purge Purge with Inert Gas (Ar/N₂) Transfer->Purge Seal Seal Tightly Purge->Seal Store Store at 2-8°C, Protected from Light Seal->Store cluster_analytical Analytical Stability Workflow Start Obtain Sample from Storage Prep Prepare Samples for HPLC and ¹H NMR Start->Prep Acquire Acquire Data Prep->Acquire Analyze Process and Analyze Data (Peak Integration, Structural ID) Acquire->Analyze Compare Compare to Reference Standard or Initial Timepoint Data Analyze->Compare Conclusion Assess Stability: Pure or Degraded? Compare->Conclusion

Sources

electrophilic aromatic substitution on 2-(Bromomethyl)-4-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 2-(Bromomethyl)-4-iodo-1-methylbenzene

For researchers, scientists, and professionals in drug development, the precise functionalization of aromatic scaffolds is a cornerstone of molecular design and synthesis. Among the vast array of aromatic building blocks, polysubstituted benzenes offer a rich platform for creating complex molecular architectures. This guide provides a detailed technical exploration of electrophilic aromatic substitution (EAS) on this compound. This substrate, featuring a unique combination of activating and deactivating groups, presents an interesting case study in regioselectivity and reactivity. We will delve into the underlying principles governing these reactions, provide field-proven insights into experimental design, and offer detailed protocols for key transformations.

This document is structured to provide a comprehensive understanding, moving from a theoretical analysis of substituent effects to practical, actionable experimental methodologies. Every claim and protocol is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Analysis of the Substrate: this compound

The reactivity and regioselectivity of electrophilic aromatic substitution are profoundly influenced by the substituents already present on the benzene ring.[1][2][3][4][5] In the case of this compound, we have three distinct groups to consider: a methyl group (-CH₃), a bromomethyl group (-CH₂Br), and an iodine atom (-I).

  • Methyl Group (-CH₃): The methyl group is an alkyl group and is considered a weakly activating group.[6] It donates electron density to the aromatic ring through an inductive effect, thereby increasing the ring's nucleophilicity and making it more reactive towards electrophiles than benzene itself.[2][7] Alkyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.[8][9][10]

  • Iodo Group (-I): Halogens, including iodine, are a unique class of substituents. They are deactivating groups due to their strong electron-withdrawing inductive effect (-I), which reduces the overall electron density of the aromatic ring.[5][11] However, they are also ortho, para-directors because they can donate a lone pair of electrons through resonance (+M effect), which helps to stabilize the carbocation intermediate (the sigma complex or arenium ion) formed during ortho and para attack.[11][12][13][14] This resonance stabilization is most effective when the positive charge is on the carbon atom bearing the halogen.[12]

  • Bromomethyl Group (-CH₂Br): The bromomethyl group is an alkyl group substituted with a bromine atom. The electronegative bromine atom exerts an electron-withdrawing inductive effect, which deactivates the ring. This deactivating influence is generally considered to make the bromomethyl group a meta-director.

Predicting Regioselectivity:

When multiple substituents are present, the directing effects can be cooperative or competitive. In this compound, the positions available for substitution are C3, C5, and C6.

  • The methyl group at C1 directs ortho to C2 (blocked) and C6, and para to C4 (blocked).

  • The iodo group at C4 directs ortho to C3 and C5, and para to C1 (blocked).

  • The bromomethyl group at C2 directs meta to C4 (blocked) and C6.

The directing effects can be summarized as follows:

  • Position C3: Directed by the iodo group (ortho).

  • Position C5: Directed by the iodo group (ortho).

  • Position C6: Directed by the methyl group (ortho) and the bromomethyl group (meta).

Generally, activating groups have a stronger directing influence than deactivating groups.[15] Therefore, the methyl group's directing effect is likely to be more significant than that of the iodo and bromomethyl groups. However, steric hindrance from the adjacent bromomethyl group may disfavor substitution at the C6 position.[7][11] The iodo group, being an ortho, para-director, will strongly favor substitution at the C3 and C5 positions. Given the electronic and steric factors, electrophilic attack is most likely to occur at the C3 and C5 positions , with the relative yields depending on the specific electrophile and reaction conditions.

Key Electrophilic Aromatic Substitution Reactions

The most common and synthetically useful electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.[1]

Nitration

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[1]

Mechanism & Rationale:

The nitronium ion will attack the electron-rich positions of the benzene ring. As predicted, substitution will primarily occur at the C3 and C5 positions, ortho to the iodine atom.

Experimental Protocol: Nitration of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool this compound (1.0 eq) in an ice-water bath.

  • Reagent Addition: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Products:

  • 2-(Bromomethyl)-4-iodo-1-methyl-3-nitrobenzene

  • 2-(Bromomethyl)-4-iodo-1-methyl-5-nitrobenzene

Nitration_Workflow

Halogenation

Halogenation introduces a halogen atom (Cl, Br) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the halogen molecule and generate a more potent electrophile.[16]

Mechanism & Rationale:

Similar to nitration, halogenation will be directed to the C3 and C5 positions. The choice of halogen and catalyst will influence the reaction rate and selectivity.

Experimental Protocol: Bromination of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask, add a catalytic amount of iron(III) bromide (FeBr₃, 0.1 eq).

  • Reagent Addition: Slowly add a solution of bromine (Br₂, 1.1 eq) in the same solvent to the reaction mixture at room temperature, protecting the reaction from light.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove excess bromine. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Expected Products:

  • 3-Bromo-2-(bromomethyl)-4-iodo-1-methylbenzene

  • 5-Bromo-2-(bromomethyl)-4-iodo-1-methylbenzene

Halogenation_Mechanism

Friedel-Crafts Reactions

The Friedel-Crafts reactions are a set of reactions that attach substituents to an aromatic ring.[17] There are two main types: alkylation and acylation.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group to the aromatic ring using an alkyl halide and a strong Lewis acid catalyst, such as AlCl₃.[18][19] A major limitation of this reaction is that the product is more reactive than the starting material, which can lead to polyalkylation.[18][20] Also, carbocation rearrangements can occur.[19]

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst.[1][21] The product, a ketone, is less reactive than the starting material, so polyacylation is not a problem.[21] No carbocation rearrangements are observed.[19]

Applicability to this compound:

Friedel-Crafts reactions are generally not successful on strongly deactivated rings.[12] The presence of the deactivating iodo and bromomethyl groups on our substrate may hinder these reactions. However, under forcing conditions, acylation might be possible at the more reactive C3 and C5 positions.

Experimental Protocol: Friedel-Crafts Acylation of this compound

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend aluminum chloride (AlCl₃, 1.2 eq) in a dry, non-polar solvent like dichloromethane.

  • Reagent Addition: Cool the suspension in an ice bath and slowly add acetyl chloride (CH₃COCl, 1.1 eq). After stirring for 15 minutes, add a solution of this compound (1.0 eq) in dichloromethane dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with dichloromethane.

  • Purification: Wash the organic layer with water, sodium bicarbonate solution, and brine. Dry, filter, and concentrate. Purify the product by column chromatography.

Expected Products:

  • 1-(3-(Bromomethyl)-5-iodo-2-methylphenyl)ethan-1-one

  • 1-(5-(Bromomethyl)-3-iodo-4-methylphenyl)ethan-1-one

Table 1: Summary of Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

PositionDirecting GroupsPredicted OutcomeRationale
C3 ortho to IodoMajor Product Electronically favored by the ortho, para-directing iodo group.
C5 ortho to IodoMajor Product Electronically favored by the ortho, para-directing iodo group.
C6 ortho to Methyl, meta to BromomethylMinor/No Product Sterically hindered by the adjacent bromomethyl group.

Conclusion

The electrophilic aromatic substitution on this compound is a nuanced process governed by the interplay of electronic and steric effects of its substituents. A thorough analysis predicts that incoming electrophiles will preferentially attack the C3 and C5 positions, directed primarily by the ortho, para-directing iodo group. While the methyl group is activating, its directing influence towards the sterically hindered C6 position is likely diminished. The deactivating nature of the iodo and bromomethyl groups suggests that forcing conditions may be necessary for reactions like Friedel-Crafts acylation. The provided experimental protocols offer a robust starting point for the synthetic elaboration of this versatile aromatic building block. For professionals in drug discovery and development, a deep understanding of these principles is crucial for the rational design of synthetic routes to novel and complex molecular targets.

References

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  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes.
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nucleophilic substitution at the benzylic position of 2-(Bromomethyl)-4-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Nucleophilic Substitution at the Benzylic Position of 2-(Bromomethyl)-4-iodo-1-methylbenzene

Executive Summary

This technical guide provides a comprehensive analysis of nucleophilic substitution reactions at the benzylic position of this compound. This substrate is a valuable intermediate in medicinal chemistry and organic synthesis, offering a reactive site for the introduction of diverse functional groups. This document delves into the mechanistic underpinnings of its reactivity, weighing the factors that dictate the prevalence of SN1 versus SN2 pathways. We provide field-proven insights into experimental design, including the critical roles of the nucleophile, solvent, and the electronic effects of the aromatic substituents. A detailed, self-validating experimental protocol for a representative SN2 reaction is presented, complete with characterization data, to serve as a practical reference for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Benzylic Substitution

The benzylic position—a carbon atom directly attached to a benzene ring—exhibits unique reactivity due to the ability of the adjacent aromatic ring to stabilize reaction intermediates through resonance.[1][2][3] This heightened reactivity makes benzylic halides, such as this compound, powerful electrophiles in nucleophilic substitution reactions. These reactions are fundamental in drug discovery and development, enabling the construction of complex molecular architectures from readily accessible precursors. The ability to strategically modify molecules at the benzylic position is crucial for structure-activity relationship (SAR) studies, where subtle changes can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, is particularly interesting as it contains a reactive bromomethyl group for substitution, while the iodo-substituent offers a secondary site for subsequent cross-coupling reactions, making it a versatile building block in multi-step syntheses.[4][5]

The Mechanistic Dichotomy: SN1 vs. SN2 Pathways

Nucleophilic substitution at a benzylic center can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism. The operative pathway is not fixed but is rather a function of the substrate's structure, the nucleophile's strength, the leaving group's ability, and the solvent's properties.[6][7][8]

  • SN1 Mechanism: This two-step pathway involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly captured by the nucleophile. Benzylic systems are prone to SN1 reactions because the resulting benzylic carbocation is significantly stabilized by resonance, delocalizing the positive charge across the aromatic ring.[2]

  • SN2 Mechanism: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism is sensitive to steric hindrance around the reaction center.[9][10][11]

For the specific substrate, This compound , the benzylic carbon is primary (1°). Primary halides strongly favor the SN2 pathway due to minimal steric hindrance, allowing for easy backside attack by the nucleophile.[1] While the benzylic position can stabilize a carbocation, the formation of a primary carbocation is still energetically less favorable than a concerted SN2 transition state, especially with a good nucleophile.[12]

Factors Influencing the Mechanism for this compound
FactorFavors SN1Favors SN2Analysis for the Target Substrate
Substrate Structure Tertiary (3°) > Secondary (2°)Methyl > Primary (1°) > Secondary (2°)The substrate is a primary (1°) benzylic halide , strongly favoring the SN2 pathway due to low steric hindrance.[1]
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, N₃⁻, RS⁻)Use of a strong, anionic nucleophile will ensure the reaction proceeds via an SN2 mechanism .
Leaving Group Good leaving group (e.g., I⁻, Br⁻, TsO⁻)Good leaving group (e.g., I⁻, Br⁻, TsO⁻)Bromide (Br⁻) is a good leaving group, competent for both pathways but essential for a facile SN2 reaction.[13][14]
Solvent Polar Protic (e.g., H₂O, EtOH, MeOH)Polar Aprotic (e.g., DMSO, DMF, Acetone)Polar aprotic solvents are ideal for promoting the SN2 reaction by solvating the counter-ion but not the nucleophile, enhancing its reactivity.[15][16][17]
Ring Substituents Electron-donating groups (stabilize carbocation)Electron-withdrawing groups (destabilize carbocation)The methyl group is weakly electron-donating, while the iodo group is weakly electron-withdrawing (inductively). Their combined effect is minor, with the substrate's primary nature being the dominant factor.
Visualizing the Competing Mechanistic Pathways

The following diagram illustrates the two potential reaction coordinates for nucleophilic substitution on this compound. While both are theoretically possible, the SN2 pathway is kinetically favored under typical synthetic conditions.

G Diagram 1: SN1 vs. SN2 Pathways at the Benzylic Position cluster_0 SN2 Pathway (Favored) cluster_1 SN1 Pathway (Disfavored) S2_Start Substrate + Nu⁻ S2_TS [Nu---C---Br]⁻ Transition State S2_Start->S2_TS Concerted Attack S2_Prod Product + Br⁻ S2_TS->S2_Prod LG Departure S1_Start Substrate S1_Carbocation Benzylic Carbocation⁺ (Resonance Stabilized) + Br⁻ S1_Start->S1_Carbocation Slow, RDS LG Departure S1_Prod Product S1_Carbocation->S1_Prod Fast Nu⁻ Attack Start 2-(Bromomethyl)-4-iodo -1-methylbenzene Start->S2_Start Strong Nu⁻ Polar Aprotic Solvent Start->S1_Start Weak Nu⁻ Polar Protic Solvent

Caption: SN1 vs. SN2 Pathways at the Benzylic Position.

Experimental Protocol: Synthesis of 2-(Azidomethyl)-4-iodo-1-methylbenzene

This section provides a trusted, step-by-step methodology for a representative SN2 reaction on this compound using sodium azide as the nucleophile. The protocol is designed to be self-validating through clear work-up, purification, and characterization steps.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.QuantityMoles (mmol)
This compoundC₈H₈BrI310.95-1.00 g3.22
Sodium Azide (NaN₃)NaN₃65.01-251 mg3.86 (1.2 eq)
Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous15 mL-
Deionized WaterH₂O18.02-~100 mL-
Diethyl Ether (Et₂O)C₄H₁₀O74.12Anhydrous~150 mL-
Brine (sat. NaCl)NaCl(aq)-Saturated~30 mL-
Magnesium Sulfate (MgSO₄)MgSO₄120.37Anhydrous~2 g-

Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which generates toxic hydrazoic acid gas.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.22 mmol) and sodium azide (251 mg, 3.86 mmol).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 15 mL) to the flask.

  • Reaction Conditions: Stir the resulting suspension at room temperature (approx. 25 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours. The product spot should appear at a higher Rf than the starting material.

  • Quenching and Work-up: Once the reaction is complete, pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) followed by brine (1 x 30 mL) to remove residual DMF and salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a pale yellow oil. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 100% hexanes to 5% ethyl acetate in hexanes, to afford the pure product.

  • Characterization: The final product, 2-(Azidomethyl)-4-iodo-1-methylbenzene, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. Expected Yield: 85-95%.

Visualizing the Experimental Workflow

This diagram outlines the logical flow of the experimental procedure from setup to final product validation.

G Diagram 2: Experimental Workflow for SN2 Azidation A 1. Reagent Combination Substrate + NaN₃ in DMF B 2. Reaction Stir at RT, N₂ atm A->B C 3. Monitoring TLC (9:1 Hex:EtOAc) B->C D 4. Aqueous Work-up Quench with H₂O C->D Reaction Complete E 5. Extraction Diethyl Ether D->E F 6. Washing & Drying H₂O, Brine, MgSO₄ E->F G 7. Purification Flash Column Chromatography F->G H 8. Characterization NMR, MS G->H I Final Product 2-(Azidomethyl)-4-iodo-1-methylbenzene H->I

Caption: Experimental Workflow for SN2 Azidation.

Causality and Field-Proven Insights

  • Choice of Nucleophile: Sodium azide is an excellent nucleophile for SN2 reactions. It is relatively small, minimizing steric hindrance, and highly nucleophilic. The resulting benzyl azide is a versatile functional group, readily converted to an amine via reduction (e.g., Staudinger reaction or catalytic hydrogenation), making this a key transformation in the synthesis of primary amine-containing drug candidates.

  • Choice of Solvent: DMF is the solvent of choice for this transformation. As a polar aprotic solvent, it readily dissolves the sodium azide salt while poorly solvating the azide anion.[16][17] This "naked" nucleophile is significantly more reactive than a heavily solvated one in a protic solvent, dramatically increasing the rate of the SN2 reaction.[18] Using a protic solvent like ethanol would lead to extensive solvation of the azide ion via hydrogen bonding, reducing its nucleophilicity and slowing the reaction considerably.

  • Temperature Control: The reaction proceeds efficiently at room temperature due to the high reactivity of the primary benzylic bromide.[2][19] Heating is generally unnecessary and can increase the risk of side reactions. For less reactive substrates or weaker nucleophiles, moderate heating (e.g., 50-60 °C) may be required.

  • Work-up Strategy: The aqueous work-up is critical for removing the high-boiling point DMF solvent. Multiple extractions with a non-polar solvent like diethyl ether are necessary to efficiently recover the organic product from the aqueous phase. The final brine wash aids in breaking up any emulsions and removing the last traces of water before the drying step.

Conclusion

The is a robust and reliable transformation of significant utility in synthetic chemistry. A thorough understanding of the underlying mechanistic principles, particularly the factors favoring the SN2 pathway, is paramount for successful experimental design and execution. By carefully selecting a strong nucleophile and a polar aprotic solvent, researchers can achieve high yields of the desired substitution product under mild conditions. The protocol and insights provided in this guide serve as a foundational resource for professionals in drug development and chemical research, enabling the efficient and strategic synthesis of novel molecular entities.

References

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Methodological & Application

Suzuki coupling conditions for 2-(Bromomethyl)-4-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-(Bromomethyl)-4-iodo-1-methylbenzene: Protocols, Optimization, and Mechanistic Insights

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron species and an organic halide has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]

This guide focuses on a particularly intriguing substrate: This compound . This molecule presents a unique synthetic opportunity due to its two distinct carbon-halogen bonds: a highly reactive aryl iodide (C-I) and a benzylic bromide (C-Br). The significant difference in reactivity between these sites allows for highly selective, stepwise functionalization, making it a valuable building block for the construction of complex, unsymmetrical molecular architectures.[4][5] This document provides senior researchers and drug development professionals with a comprehensive overview of the reaction mechanism, detailed protocols for achieving chemoselective coupling, and field-proven troubleshooting strategies.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered on a palladium complex. The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the organic halide (Ar-X). This is often the rate-determining step of the reaction. The palladium center is oxidized from Pd(0) to Pd(II), forming a new organopalladium complex. The reactivity of the halide in this step follows the general trend: I > Br > OTf >> Cl.[3][7]

  • Transmetalation : In this step, the organic moiety from the organoboron reagent is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center, displacing the halide.[8][9][10]

  • Reductive Elimination : The final step involves the coupling of the two organic groups attached to the Pd(II) center. A new carbon-carbon bond is formed, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][11]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 ArAr Ar-Ar' (Product) RedElim->ArAr ArX Ar-X (Organic Halide) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) Base Base ArBOH->Base Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) Base->Boronate Activation Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes: Coupling with this compound

The primary challenge and opportunity when using this substrate is achieving chemoselectivity. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition than the carbon-bromine (C-Br) bond.[4][5] This allows for selective mono-arylation at the iodine position, leaving the benzylic bromide available for subsequent transformations, such as nucleophilic substitution or a second, more demanding cross-coupling reaction.

Key Parameters for Optimization

Successful and selective coupling requires careful consideration of several reaction parameters.

ParameterKey Considerations & Recommendations
Palladium Source & Ligand Catalyst Precursor: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. Pd(II) sources like Pd(OAc)₂ must be reduced in situ to the active Pd(0) form.[11] Ligand: The choice of ligand is critical. While triphenylphosphine (PPh₃) is a classic choice, modern bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide higher activity, stability, and broader substrate scope, especially for less reactive halides.[12][13] For selective C-I coupling, a standard catalyst like Pd(PPh₃)₄ is often sufficient.
Base Selection The base activates the boronic acid for transmetalation.[3][10] The choice can dramatically affect yield. Carbonates (K₂CO₃, Cs₂CO₃): Widely used, effective, and economical. Cs₂CO₃ is more soluble and often more effective but also more expensive. Phosphates (K₃PO₄): A strong base often used for challenging couplings, including those with aryl chlorides or sterically hindered substrates.[6] Fluorides (KF): Can be effective, especially when substrates are sensitive to stronger bases.[8][12]
Solvent System A range of solvents can be used, often in biphasic mixtures with water.[3][6] Ethers (Dioxane, THF): Very common, good solvating properties for many organic reagents. Must be peroxide-free.[7] Aromatics (Toluene): Another common choice, particularly for higher temperature reactions. Amides (DMF): A polar aprotic solvent that can be effective but may lead to side reactions at high temperatures.[6]
Boron Reagent Boronic Acids (Ar-B(OH)₂): Most common, but can be prone to degradation via protodeboronation.[7][14] Boronic Esters (e.g., Pinacol Esters): More stable and robust than the corresponding acids, often leading to more reproducible results.[14] Potassium Trifluoroborates (Ar-BF₃K): Highly stable, crystalline solids that are easy to handle and often give excellent results.[15]
Temperature Reaction rates are highly temperature-dependent. To favor selective mono-coupling at the more reactive C-I bond, lower temperatures (e.g., 60-80 °C) are recommended.[4] Driving the reaction at higher temperatures or for extended times may lead to the formation of the di-substituted product.
Atmosphere The Pd(0) catalyst is sensitive to atmospheric oxygen and can be oxidized to an inactive state.[7][14] It is crucial to perform the reaction under an inert atmosphere (Argon or Nitrogen) and to use properly degassed solvents.

Detailed Experimental Protocol: Selective Mono-Arylation

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C-I position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and finely powdered potassium carbonate (2.0 equiv).

  • Inerting the System: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio). Degassing can be achieved by bubbling argon through the solvent mixture for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath. Stir vigorously to ensure proper mixing of the heterogeneous mixture.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), checking for the consumption of the starting aryl iodide. Reactions are typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts and dilute the mixture with an organic solvent like ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired mono-arylated product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Catalyst Deactivation: Presence of oxygen or peroxides in solvents.[7][14] Poor Reagent Quality: Degradation of boronic acid (protodeboronation); inactive base.[7][14] Low Temperature: Insufficient energy to overcome the activation barrier.Ensure all solvents are thoroughly degassed and peroxide-free. Use a fresh bottle of catalyst. Use fresh or purified boronic acid, or switch to a more stable boronic ester. Ensure the base is finely powdered and dry. Gradually increase the reaction temperature, but be mindful of selectivity.
Significant Homocoupling of Boronic Acid Often occurs at higher temperatures or with highly active catalyst systems. Can be promoted by the presence of oxygen.Lower the reaction temperature. Ensure the reaction is strictly anaerobic. Consider a different catalyst/ligand combination.
Dehalogenation of Starting Material The aryl halide is reduced instead of coupled. Can be caused by hydride sources in the reaction mixture (e.g., from solvent degradation) or certain side-pathways of the catalyst.[14]Use high-purity, anhydrous solvents. Ensure the base is not contaminated. Sometimes changing the base (e.g., to KF) can mitigate this issue.
Formation of Di-substituted Product The reaction has proceeded at both the C-I and C-Br positions.Use fewer equivalents of the boronic acid (e.g., 1.05 equiv). Lower the reaction temperature and shorten the reaction time. Stop the reaction as soon as the starting material is consumed.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

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  • Reddit. Your "Go-To", "just couple already", Suzuki conditions? [Link]

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  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

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  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Semantic Scholar. Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. [Link]

  • ResearchGate. Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex. [Link]

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  • Organometallics. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

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Application Notes and Protocols for the Selective Heck Coupling of 2-(Bromomethyl)-4-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Precision in Synthesis through Chemoselective Cross-Coupling

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] Its power lies in its broad functional group tolerance and its reliability in constructing complex molecular architectures.[4][5] This guide focuses on a specialized application of the Heck reaction: the selective coupling at the C-I bond of a dihalogenated aromatic compound, 2-(bromomethyl)-4-iodo-1-methylbenzene. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis allows for a chemoselective approach.[6] The C-I bond is considerably more susceptible to oxidative addition to a palladium(0) complex, enabling precise functionalization at the iodo-position while preserving the bromo-substituent for subsequent transformations.[6] This sequential cross-coupling strategy is invaluable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[6]

This document provides a comprehensive guide to performing a selective Heck coupling on this compound, detailing the underlying mechanistic principles, a step-by-step experimental protocol, and crucial considerations for achieving high yield and selectivity.

Mechanistic Rationale for Selectivity

The success of the selective Heck coupling hinges on the well-established reactivity trend of aryl halides in palladium-catalyzed reactions: I > Br > Cl.[7][8] This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most readily cleaved by the palladium(0) catalyst during the initial oxidative addition step.

The catalytic cycle of the Heck reaction can be summarized in the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound to form a Pd(II) intermediate.[1][4][9]

  • Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the aryl-palladium bond.[7][9][10]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bound carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.[7][9][10]

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][11]

By carefully controlling the reaction conditions, particularly temperature and reaction time, the oxidative addition at the more stable C-Br bond can be effectively suppressed, leading to the desired mono-arylated product.

Heck_Mechanism cluster_0 Catalytic Cycle A Pd(0)L₂ B Ar-Pd(II)-I(L₂) A->B Oxidative Addition (Ar-I) C Alkene Coordination B->C Alkene D Migratory Insertion C->D E β-Hydride Elimination D->E F Product Release & Pd-H Complex E->F G Pd(0)L₂ Regeneration F->G Base Product Substituted Alkene F->Product G->A ArI This compound ArI->B Alkene Alkene Alkene->C Base Base Base->G

Figure 1. Catalytic cycle of the Heck reaction.

Experimental Protocol

This protocol details the Heck coupling of this compound with a generic terminal alkene (e.g., styrene or an acrylate).

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound162966-30-7VariousSubstrate
Alkene (e.g., Styrene)100-42-5VariousCoupling partner
Palladium(II) acetate (Pd(OAc)₂)3375-31-3VariousPre-catalyst, reduced in situ to Pd(0)
Triphenylphosphine (PPh₃)603-35-0VariousLigand to stabilize the Pd(0) catalyst
Triethylamine (Et₃N)121-44-8VariousBase
N,N-Dimethylformamide (DMF), anhydrous68-12-2VariousSolvent, should be degassed prior to use
Equipment
  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with a temperature controller

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Step-by-Step Procedure

protocol_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - this compound - Alkene - Pd(OAc)₂ - PPh₃ - Et₃N - Anhydrous DMF setup->reagents degas Degas Reaction Mixture reagents->degas heat Heat to 80-100 °C degas->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Figure 2. Experimental workflow for the selective Heck coupling.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Addition of Reagents: Add the alkene (1.2 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Solvent and Base Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.1-0.2 M. Finally, add triethylamine (2.0 equiv) as the base.

  • Degassing: Subject the reaction mixture to a few cycles of vacuum and backfilling with an inert gas to ensure the removal of any dissolved oxygen, which can oxidize the active Pd(0) catalyst.[12]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may need to be determined empirically but should be kept as low as possible to maintain selectivity.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting aryl iodide will indicate the completion of the reaction.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Key Considerations and Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Presence of oxygen- Insufficient temperature- Ensure the use of a fresh palladium source.- Thoroughly degas all solvents and maintain a strict inert atmosphere.[12]- Gradually increase the reaction temperature, but monitor for the formation of di-substituted byproducts.
Formation of Di-substituted Product - High reaction temperature- Prolonged reaction time- Lower the reaction temperature.- Stop the reaction as soon as the starting aryl iodide is consumed (as determined by TLC).
Formation of Palladium Black - Catalyst decomposition- Ensure an adequate ligand-to-palladium ratio. Triphenylphosphine is a common choice.[1][13]- Avoid excessively high temperatures.[12]
Reductive Heck Product Formation - Presence of a hydride source- While less common with standard Heck conditions, ensure the absence of adventitious hydride sources. The choice of base and solvent is crucial.[14][15]

Conclusion

The selective Heck coupling of this compound is a powerful and precise synthetic tool. By leveraging the inherent differences in the reactivity of the carbon-halogen bonds, chemists can achieve selective functionalization, opening avenues for the efficient synthesis of complex molecules. The protocol and considerations outlined in this guide provide a robust starting point for researchers in academic and industrial settings. Careful attention to reaction setup, reagent quality, and reaction monitoring are paramount to achieving the desired outcome with high yield and selectivity.

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-(Bromomethyl)-4-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis of kinase inhibitors, with a particular focus on leveraging the unique reactivity of the bifunctional reagent, 2-(Bromomethyl)-4-iodo-1-methylbenzene. This document will delve into the strategic application of this building block in the construction of complex heterocyclic scaffolds, exemplified by the synthesis of a potent MEK inhibitor, Trametinib. The narrative will elucidate the underlying chemical principles, provide detailed, step-by-step protocols, and contextualize the therapeutic relevance of the synthesized compounds by exploring their mechanism of action within critical signaling pathways.

Introduction: The Pivotal Role of Kinase Inhibitors and Strategic Synthesis

Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a specific substrate, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where aberrant signaling can drive uncontrolled cell division and survival.[][4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted cancer therapy.[5][6]

The design and synthesis of these inhibitors are a testament to the ingenuity of medicinal chemistry. A successful kinase inhibitor must not only bind with high affinity and selectivity to its target but also possess favorable pharmacokinetic properties. The synthetic route to these complex molecules is therefore of paramount importance, requiring strategic planning and the use of versatile building blocks. One such building block, this compound, offers a unique combination of reactive sites that can be exploited for the efficient construction of kinase inhibitor scaffolds. This guide will illuminate the pathway from this starting material to a clinically relevant inhibitor, providing both the "how" and the "why" behind each synthetic transformation.

The Strategic Reagent: this compound

The utility of this compound as a synthetic precursor lies in the differential reactivity of its two halogenated functional groups. The benzylic bromide is a potent electrophile, readily participating in nucleophilic substitution reactions. In contrast, the aryl iodide is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular framework, a crucial aspect of complex molecule synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₈BrI
Molecular Weight 310.96 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 58-62 °C
Boiling Point 145-150 °C at 10 mmHg
Solubility Soluble in dichloromethane, chloroform, ethyl acetate

Note: Physical properties can vary slightly between suppliers.

The strategic advantage of this reagent is the ability to first utilize the more labile bromomethyl group for alkylation, followed by a subsequent cross-coupling reaction at the iodo-position. This sequential functionalization is a powerful tool for building molecular diversity and accessing a wide range of kinase inhibitor scaffolds.

Synthesis of a MEK Inhibitor: A Case Study of Trametinib

To illustrate the practical application of our strategic reagent, we will detail a synthetic route to Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2.[7][8][9] MEK (mitogen-activated protein kinase kinase) is a central component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers, including melanoma.[1][2][]

Retrosynthetic Analysis

A plausible retrosynthetic analysis of Trametinib reveals that the core pyrimido[4,5-d]pyrimidine scaffold can be constructed through a series of condensation and cyclization reactions. Our key starting material, this compound, can be envisioned as a precursor to a key aniline intermediate following a nucleophilic substitution and subsequent reduction.

Experimental Workflow

Caption: Overall workflow for the synthesis of Trametinib.

Detailed Synthetic Protocol

Step 1: Synthesis of N-(2-Amino-5-iodobenzyl)acetamide

This initial step transforms the benzylic bromide into a protected amine, setting the stage for subsequent reactions.

  • Reaction:

    • To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.2 eq) at room temperature.

    • Stir the reaction mixture for 12 hours.

    • Upon completion (monitored by TLC), add water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(azidomethyl)-4-iodo-1-methylbenzene.

    • Dissolve the crude azide in a mixture of tetrahydrofuran (THF) and water.

    • Add triphenylphosphine (1.2 eq) and stir for 6 hours at 50 °C (Staudinger reduction).

    • Cool the reaction to 0 °C and add acetyl chloride (1.1 eq) and triethylamine (1.5 eq).

    • Stir for 2 hours, then quench with saturated aqueous sodium bicarbonate.

    • Extract with ethyl acetate, dry the organic layer, and purify by column chromatography to afford N-(2-Amino-5-iodobenzyl)acetamide.

  • Rationale: The azide substitution is a clean and efficient method to introduce a nitrogen atom. The subsequent Staudinger reduction provides a mild way to form the amine, which is then immediately protected as an acetamide to prevent side reactions in the following steps.

Step 2: Synthesis of the Pyrimido[4,5-d]pyrimidine Core

This step involves the construction of the heterocyclic core of the inhibitor. This can be achieved through a multi-component reaction or a stepwise approach.[10][11][12][13]

  • Reaction:

    • In a round-bottom flask, combine N-(2-Amino-5-iodobenzyl)acetamide (1.0 eq), N,N'-dimethylurea (1.1 eq), and ethyl cyanoacetate (1.0 eq) in ethanol.

    • Add a catalytic amount of a strong base, such as sodium ethoxide.

    • Reflux the mixture for 24 hours.

    • Cool the reaction and collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the pyrimido[4,5-d]pyrimidine core.

  • Rationale: This one-pot synthesis is an efficient method for constructing the bicyclic heteroaromatic system. The reaction proceeds through a series of condensations and cyclizations to form the desired scaffold.

Step 3: Palladium-Catalyzed Cross-Coupling

This final key step introduces the remaining portion of the Trametinib molecule via a Suzuki or a similar cross-coupling reaction.

  • Reaction:

    • To a degassed solution of the pyrimido[4,5-d]pyrimidine core (1.0 eq) and the appropriate boronic acid or ester (1.2 eq) in a mixture of dioxane and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like sodium carbonate (2.0 eq).

    • Heat the reaction mixture to 90 °C for 12 hours under an inert atmosphere.

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain Trametinib.

  • Rationale: The palladium-catalyzed cross-coupling reaction is a highly reliable and versatile method for forming carbon-carbon bonds. The higher reactivity of the aryl iodide compared to other potential reactive sites on the molecule ensures selective coupling at the desired position.

Table 2: Summary of Reaction Conditions and Yields (Illustrative)

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1NaN₃, PPh₃, AcClDMF, THF/H₂ORT to 501875-85
2Dimethylurea, Ethyl Cyanoacetate, NaOEtEthanolReflux2460-70
3Boronic Acid, Pd(PPh₃)₄, Na₂CO₃Dioxane/H₂O901270-80

Mechanism of Action and the RAS/RAF/MEK/ERK Signaling Pathway

Trametinib exerts its therapeutic effect by inhibiting the MEK1 and MEK2 kinases.[7][8][] These kinases are crucial components of the RAS/RAF/MEK/ERK signaling pathway, a cascade that transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression related to cell proliferation and survival.[1][2][] In many cancers, mutations in genes such as BRAF and RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[][7]

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Trametinib Trametinib Trametinib->MEK Inhibition

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Trametinib.

Trametinib is an allosteric inhibitor, meaning it does not bind to the ATP-binding site of MEK but rather to a distinct pocket.[] This binding induces a conformational change that locks the kinase in an inactive state, preventing it from phosphorylating its downstream target, ERK.[] By blocking this key step, Trametinib effectively shuts down the entire signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.[8]

Conclusion and Future Directions

The synthesis of kinase inhibitors is a dynamic and evolving field. The strategic use of versatile building blocks like this compound is crucial for the efficient and modular construction of these complex therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to not only replicate these syntheses but also to adapt and innovate upon them. Future efforts in this area will likely focus on the development of even more selective and potent inhibitors, as well as novel synthetic methodologies that are more sustainable and cost-effective. The continued exploration of the chemical space around privileged scaffolds, facilitated by reagents such as the one highlighted herein, will undoubtedly lead to the next generation of life-saving targeted therapies.

References

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Application Notes and Protocols for the Selective Cross-Coupling of 2-(Bromomethyl)-4-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Chemoselectivity in Drug Discovery

In the landscape of modern synthetic chemistry, the precise and predictable construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency. However, a significant challenge arises when a substrate presents multiple reactive sites. Such is the case with 2-(Bromomethyl)-4-iodo-1-methylbenzene, a versatile building block possessing two distinct carbon-halogen bonds: a highly reactive aryl iodide (Csp²-I) and a benzylic bromide (Csp³-Br). The ability to selectively functionalize one site while leaving the other intact is crucial for multi-step syntheses, offering a gateway to diverse molecular scaffolds for drug development and materials science. This application note provides a comprehensive guide to achieving selective palladium-catalyzed cross-coupling at the Csp²-I position of this di-functionalized substrate, delving into the mechanistic principles, presenting optimized protocols, and offering expert insights to ensure reproducible success.

Theoretical Framework: The Principles of Selective Activation

The remarkable selectivity in palladium-catalyzed cross-coupling reactions hinges on the kinetics of the oxidative addition step, which is often the rate-determining phase of the catalytic cycle.[1][2] The general reactivity trend for aryl halides in oxidative addition to a Pd(0) center is I > Br > Cl.[3] This is attributed to the decreasing bond dissociation energy of the carbon-halogen bond down the group. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage by the palladium catalyst.

The substrate, this compound, presents a unique challenge due to the presence of both an aryl iodide and a benzyl bromide. While the Csp²-I bond is inherently more reactive than a corresponding Csp²-Br bond, the Csp³-Br bond of the benzyl bromide is also susceptible to oxidative addition. The mechanism of oxidative addition can differ for Csp² and Csp³ centers, with the former typically proceeding through a concerted pathway and the latter often following an SN2-type mechanism.[4]

Crucially, the choice of phosphine ligand plays a pivotal role in dictating the chemoselectivity. Less sterically hindered ligands, such as triphenylphosphine (PPh₃), can favor the SN2-type oxidative addition at the Csp³-Br bond.[4][5] Conversely, bulkier, electron-rich ligands tend to favor the concerted oxidative addition at the Csp²-I bond.[4] By carefully selecting the ligand and reaction conditions, we can exploit the inherent reactivity difference between the Csp²-I and Csp³-Br bonds to achieve highly selective cross-coupling at the aryl iodide position.

Catalyst and Ligand Selection: A Comparative Overview

The choice of the palladium precursor and, more critically, the ancillary ligand is determinative for achieving high selectivity. Below is a comparative table of catalyst systems commonly employed for selective cross-coupling reactions.

Catalyst SystemLigand TypeKey AdvantagesConsiderations
Pd(PPh₃)₄ Monodentate, less bulkyCommercially available, well-understood reactivity.Can sometimes promote reaction at the Csp³-Br bond.
Pd(OAc)₂ / SPhos Buchwald-type biarylphosphineHigh reactivity for Csp²-X bonds, promotes reductive elimination.Higher cost, air-sensitive.
PdCl₂(dppf) DiphosphineGood thermal stability, effective for a range of substrates.Can be less selective with certain substrate combinations.
Pd₂(dba)₃ / XPhos Buchwald-type biarylphosphineExcellent for challenging couplings, high turnover numbers.Air-sensitive, requires careful handling.

For the selective cross-coupling of this compound, a catalyst system employing a bulky, electron-rich phosphine ligand is recommended to favor oxidative addition at the Csp²-I bond and disfavor reaction at the Csp³-Br bond.

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for the selective cross-coupling of this compound.

G reagents Reagents & Glassware (Dried and degassed) setup Reaction Setup (Inert atmosphere) reagents->setup 1. Combine reagents reaction Reaction (Heating and stirring) setup->reaction 2. Heat to temperature quench Reaction Quench reaction->quench 3. Cool and quench workup Aqueous Workup (Extraction) quench->workup 4. Phase separation purification Purification (Column chromatography) workup->purification 5. Isolate product analysis Product Analysis (NMR, MS) purification->analysis 6. Characterize product

Caption: General experimental workflow for selective cross-coupling.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol details the selective coupling of an arylboronic acid with this compound at the C-I position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe. The typical concentration is 0.1 M with respect to the starting aryl iodide.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of any dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench with water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Selective Sonogashira Coupling

This protocol describes the selective coupling of a terminal alkyne with this compound at the C-I position. The Sonogashira reaction is known for its excellent selectivity for aryl iodides over aryl bromides.[3]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (Et₃N, 5.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF and triethylamine.

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide to the reaction mixture.

  • Alkyne Addition: Add the terminal alkyne to the mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or GC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and ammonium salts. Wash the filter cake with THF.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.

The Catalytic Cycle: A Mechanistic Insight

The following diagram illustrates the catalytic cycle for the selective Suzuki-Miyaura coupling, emphasizing the preferential oxidative addition at the Csp²-I bond.

Catalytic_Cycle cluster_inactive Benzylic Bromide Moiety Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(I)L₂] TM_complex [Ar-Pd(II)-Ar'L₂] OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Coupled Product TM_complex->Product ArI 2-(Bromomethyl)-4-iodo- 1-methylbenzene ArI->Pd0 Selective Oxidative Addition ArBr Inactive Boronic Ar'B(OH)₂ Boronic->OA_complex Base Base Base->OA_complex

Caption: Catalytic cycle for selective Suzuki-Miyaura coupling.

Troubleshooting and Expert Recommendations

  • Lack of Selectivity: If a significant amount of product from the reaction at the Csp³-Br bond is observed, consider using a bulkier phosphine ligand (e.g., t-Bu₃P) or lowering the reaction temperature.

  • Low Conversion: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The palladium catalyst can be deactivated by oxygen. Increasing the catalyst loading or reaction time may also improve conversion.

  • Side Reactions: The formation of homocoupled products can occur. Using a slight excess of the boronic acid or alkyne can help to minimize this.

Conclusion

The selective functionalization of this compound is a testament to the power and precision of modern palladium catalysis. By understanding the fundamental principles of oxidative addition and carefully selecting the appropriate catalyst system and reaction conditions, researchers can achieve highly chemoselective cross-coupling at the aryl iodide position. The protocols and insights provided in this application note serve as a robust starting point for the synthesis of novel and complex molecules, empowering scientists in their pursuit of new therapeutics and advanced materials.

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  • Zhang, N. (2023). Intermolecular oxidative addition of aryl halides to pt(ii) and selective reductive elimination of alkyl-halide bond vs c-c bond from pt(iv) complexes. UBC Library Open Collections. [Link]

  • Doyle Group, UCLA. (2023). Interrogating the Mechanistic Features of Ni(I)-Mediated Aryl Iodide Oxidative Addition Using Electroanalytical and Statistical Modeling. [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • ACS Publications. (2019). Mechanistic Studies into the Oxidative Addition of Co(I) Complexes: Combining Electroanalytical Techniques with Parameterization. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2020). Palladium-Catalyzed Chemoselective Activation of sp3 vs sp2 C–H Bonds: Oxidative Coupling To Form Quaternary Centers. PubMed Central. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-(Bromomethyl)-4-iodo-1-methylbenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of 2-(Bromomethyl)-4-iodo-1-methylbenzene, a highly versatile bifunctional reagent for advanced pharmaceutical synthesis. The compound's unique architecture, featuring two orthogonally reactive sites—a benzylic bromide and an aryl iodide—enables chemists to perform sequential, site-selective modifications. This document details the mechanistic principles, strategic applications, and field-proven protocols for leveraging this reagent in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Introduction: A Bifunctional Linchpin for Convergent Synthesis

In the intricate landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. This compound emerges as a key building block, offering a pre-engineered platform for convergent synthesis strategies. Its value lies in the pronounced difference in chemical reactivity between its two key functional groups:

  • Benzylic Bromide (-CH₂Br): This group is an excellent electrophile, highly activated towards SN2 nucleophilic substitution. It provides a reliable handle for introducing a wide array of side chains, linkers, or pharmacophoric elements through reactions with amines, phenols, thiols, and other nucleophiles.

  • Aryl Iodide (-I): The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed oxidative addition.[1][2][3] This enables its selective participation in a host of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon or carbon-heteroatom bonds, leaving the bromomethyl group untouched under appropriate conditions.

This dual-reactivity profile allows for a logical and stepwise molecular elaboration, minimizing protecting group chemistry and shortening synthetic routes.

Application I: Nucleophilic Substitution at the Benzylic Position

The primary and most direct application of the bromomethyl group is in nucleophilic substitution, typically proceeding via an SN2 mechanism. The benzylic position stabilizes the transition state, facilitating rapid displacement of the bromide ion by a wide range of nucleophiles.

Causality in Experimental Design: The choice of base and solvent is critical to prevent side reactions. A non-nucleophilic, moderately strong base like potassium or cesium carbonate is ideal for deprotonating acidic nucleophiles (e.g., phenols, secondary amines) without promoting E2 elimination. Polar aprotic solvents like acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are preferred as they effectively solvate the counter-ion of the nucleophile while not interfering with the SN2 pathway.[4]

Protocol 1: Synthesis of a Benzyl Ether via Williamson Ether Synthesis

This protocol describes the reaction of this compound with a generic phenol to form a diaryl ether linkage, a common motif in medicinal chemistry.

Materials:

  • This compound (1.0 eq)

  • Substituted Phenol (e.g., 4-methoxyphenol) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous (0.1 M solution)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound and the substituted phenol.

  • Add anhydrous acetonitrile via syringe to dissolve the reagents.

  • Add anhydrous potassium carbonate to the stirred solution.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by Thin-Layer Chromatography (TLC) until the starting benzyl bromide is consumed (typically 4-8 hours).

  • Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash sequentially with 1 M NaOH (aq), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting product by silica gel column chromatography to yield the desired benzyl ether.

Self-Validation and Rationale:

  • Inert Atmosphere: Prevents potential side reactions involving moisture or oxygen.

  • Excess Base: Ensures complete deprotonation of the phenol to form the more potent phenoxide nucleophile.

  • Aqueous Work-up: The NaOH wash removes any unreacted phenol, while the water and brine washes remove residual inorganic salts and DMF/ACN.

Workflow Visualization: Nucleophilic Substitution

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2-(Bromomethyl)-4-iodo- 1-methylbenzene E Combine in Flask under Argon A->E B Phenol Nucleophile (1.1 eq) B->E C K2CO3 (2.0 eq) C->E D Anhydrous ACN D->E F Heat to 60-70 °C (4-8 h) E->F G Monitor by TLC F->G H Cool & Filter G->H I Concentrate H->I J Aqueous Extraction (EtOAc/NaOH/H2O/Brine) I->J K Dry & Concentrate J->K L Column Chromatography K->L M Pure Benzyl Ether Product L->M

Caption: Workflow for SN2 etherification.

Application II: Palladium-Catalyzed Cross-Coupling at the Aryl Iodide Position

The carbon-iodine bond is the preferred site for palladium-catalyzed cross-coupling due to its lower bond dissociation energy compared to C-Br or C-Cl bonds, facilitating oxidative addition to the Pd(0) catalyst.[1][3] This allows for the selective formation of new C-C bonds while preserving the reactive bromomethyl handle for subsequent steps.

Protocol 2: Selective Sonogashira Coupling

The Sonogashira reaction couples an aryl halide with a terminal alkyne, a powerful method for installing a rigid alkyne linker into a molecular scaffold.[5][6]

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N) and Tetrahydrofuran (THF), anhydrous (1:1 mixture, 0.1 M)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add the anhydrous THF/Et₃N solvent mixture via syringe, followed by the terminal alkyne.

  • Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC for the consumption of the aryl iodide.

  • Upon completion (typically 1-3 hours), dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality and Rationale:

  • Pd(0) Catalyst: The active species that initiates the catalytic cycle.[7]

  • Cu(I) Co-catalyst: Activates the alkyne by forming a copper acetylide intermediate, which facilitates the transmetalation step.[8]

  • Amine Base: Serves as both the base to deprotonate the alkyne and as a solvent. It also scavenges the HI generated during the reaction.

Protocol 3: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most robust methods for forming biaryl linkages, a privileged structure in numerous blockbuster drugs.[2][9]

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (e.g., Pyridine-3-boronic acid) (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 eq)

  • Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture, 0.1 M)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Argon).

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue via silica gel column chromatography to obtain the biaryl product.

Causality and Rationale:

  • Aqueous Base: The base is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[9] Cesium carbonate is often used for its high solubility and efficacy.

  • Degassed Solvents: Removing dissolved oxygen is crucial as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

Strategic Sequential Functionalization

The true power of this compound is realized in multi-step syntheses where both functional groups are utilized sequentially. A common strategy involves first performing the palladium-catalyzed coupling, which typically requires more robust conditions, followed by the milder nucleophilic substitution.

Application Example: Synthesis of a PARP Inhibitor Scaffold Poly(ADP-ribose) polymerase (PARP) inhibitors are a major class of anticancer agents.[10][11][12] Many, like Niraparib, feature a central biaryl or aryl-heteroaryl core with a nitrogen-containing side chain.[13][14][15] this compound is an ideal starting point for constructing analogues of these complex molecules.

Workflow Visualization: Sequential Suzuki Coupling and Amination

G A 2-(Bromomethyl)-4-iodo- 1-methylbenzene B Step 1: Suzuki Coupling - Arylboronic Acid - Pd(dppf)Cl2, Cs2CO3 - Dioxane/H2O, 90 °C A->B C Biaryl Intermediate (Bromomethyl group intact) B->C D Step 2: Nucleophilic Substitution - Cyclic Amine (e.g., Piperidine) - K2CO3 - ACN, 60 °C C->D E Final Complex Molecule (PARP Inhibitor Scaffold) D->E

Caption: Sequential functionalization strategy.

This two-step process allows for the modular assembly of a small molecule library. By varying the boronic acid in Step 1 and the amine nucleophile in Step 2, a diverse range of analogues can be rapidly synthesized for structure-activity relationship (SAR) studies.

Comparative Data and Expected Outcomes

The following table summarizes typical conditions and expected outcomes for the reactions described. Yields are representative and highly dependent on the specific substrates used.

Reaction TypeKey ReagentsSolvent SystemTemp (°C)Typical Time (h)Expected Yield (%)
SN2 Etherification Phenol, K₂CO₃Acetonitrile60-704-875-95%
SN2 Amination Amine, K₂CO₃DMF50-603-670-90%
Sonogashira Coupling Alkyne, Pd(PPh₃)₄, CuI, Et₃NTHF/Et₃N251-380-98%
Suzuki Coupling Boronic Acid, Pd(dppf)Cl₂, Cs₂CO₃Dioxane/H₂O80-906-1265-90%

Conclusion

This compound is a powerful and versatile tool for the modern medicinal chemist. Its well-differentiated reactive sites enable reliable and high-yielding transformations via both nucleophilic substitution and palladium-catalyzed cross-coupling. By enabling the strategic and sequential introduction of diverse chemical functionalities, this reagent facilitates the efficient, convergent synthesis of complex molecular targets, accelerating the drug discovery and development process.

References

  • An In-depth Technical Guide to 2-bromo- 1-iodo-4-methylbenzene: Synthesis, Properties, and Applications in Cross- Coupling Reactions. Benchchem.
  • CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. PubMed.
  • Sonogashira coupling. Wikipedia.
  • Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound.
  • Niraparib synthesis. ChemicalBook.
  • Application Notes and Protocols: Utilizing 2-Bromo-1-iodo-4-methylbenzene in Suzuki Coupling Reactions. Benchchem.
  • Synthesis of Novel Dual Target Inhibitors of PARP and HSP90 and Their Antitumor Activities.
  • Application Notes and Protocols: The Role of 2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Preparation of Novel PARP1 Inhibitors and their use of Cancer Tre
  • EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.
  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • Sonogashira cross-coupling reaction. YouTube.
  • Sonogashira cross-coupling reaction. YouTube.
  • Navigating Nucleophilic Substitution with 2-(Bromomethyl)-4-chloro-1-nitrobenzene: A Technical Support Guide. Benchchem.

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Application Note: The Strategic Application of 2-(Bromomethyl)-4-iodo-1-methylbenzene in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-(Bromomethyl)-4-iodo-1-methylbenzene, a pivotal intermediate in the synthesis of modern agrochemicals. We explore its physicochemical properties, reactivity, and core applications, with a specific focus on its role in constructing the molecular framework of potent pyrazole carboxamide fungicides. This document serves as a comprehensive resource for researchers, chemists, and professionals in the agrochemical and drug development sectors, offering detailed protocols, mechanistic insights, and a discussion of the causality behind key synthetic choices.

Introduction: The Significance of a Specialized Intermediate

The relentless drive for higher crop yields and the emergence of resistant fungal strains necessitate the continuous development of novel, highly effective fungicides.[1] Within this landscape, Succinate Dehydrogenase Inhibitors (SDHIs) have become a cornerstone of modern crop protection.[2] The efficacy of these fungicides is critically dependent on their molecular architecture, which must ensure precise binding to the ubiquinone-binding site of the mitochondrial complex II in target pathogens.[3]

This compound (also known as 2-methyl-4-iodobenzyl bromide) has emerged as a crucial building block for a new generation of SDHIs. Its structure is not arbitrary; the substituted toluene scaffold is specifically designed to form a key part of the final active ingredient. The reactive bromomethyl group provides a reliable handle for covalent bond formation, while the iodo and methyl substituents on the aromatic ring are crucial for optimizing the molecule's binding affinity and overall fungicidal activity.[2] This guide elucidates the strategic use of this intermediate, bridging the gap between molecular design and practical application.

Physicochemical & Reactivity Profile

Understanding the properties of this compound is fundamental to its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₈BrI [4]
Molecular Weight 309.96 g/mol [4]
Appearance Off-white to light yellow solid
Melting Point 78-82 °C
InChIKey KURVEUTUDBTKCJ-UHFFFAOYSA-N [4]

| Reactivity | Highly reactive benzylic halide |[5] |

The key to this intermediate's utility lies in the bromomethyl group . As a benzylic halide, the C-Br bond is significantly activated towards nucleophilic substitution. The proximity to the aromatic ring stabilizes the transition state of an SN2 reaction, making the benzylic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[5][6] This enhanced reactivity allows for facile and efficient bond formation under relatively mild conditions, a critical factor in complex multi-step syntheses.

Core Application: Synthesis of Pyrazole Carboxamide Fungicides

The primary application of this compound is in the N-alkylation of heterocyclic precursors to form the core of pyrazole carboxamide fungicides.[2][7] These fungicides are designed to inhibit the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain, thereby halting energy production in the fungal cell.[2][3]

Mechanistic Rationale

The synthesis hinges on a classic bimolecular nucleophilic substitution (SN2) reaction. The nucleophile, typically the nitrogen atom of a pyrazole ring, attacks the electrophilic benzylic carbon of this compound. This concerted mechanism involves the simultaneous formation of a new C-N bond and the cleavage of the C-Br bond, with the bromide ion acting as the leaving group.

The choice of this specific benzyl bromide is deliberate. Molecular docking studies have shown that the resulting 2-methyl-4-iodobenzyl moiety fits snugly into a hydrophobic pocket of the SDH protein, with the substituents forming critical π-π stacking and hydrophobic interactions that enhance binding affinity and, consequently, inhibitory potency.[2]

Synthetic Workflow Overview

The overall process involves the preparation of two key fragments followed by their coupling. This modular approach is highly efficient for creating a library of related compounds for structure-activity relationship (SAR) studies.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Coupling Step A1 Pyrazole Carboxylic Acid A3 Pyrazole-4-carboxamide A1->A3 Amide Coupling A2 Amine Component A2->A3 C1 Final Fungicide Product A3->C1 N-Alkylation (SN2) Base (e.g., K2CO3) Solvent (e.g., DMF) B1 4-Iodo-2-methyltoluene B2 2-(Bromomethyl)-4-iodo- 1-methylbenzene B1->B2 Benzylic Bromination (e.g., NBS, light) B2->C1

Caption: General workflow for pyrazole carboxamide fungicide synthesis.

Detailed Experimental Protocol: Synthesis of a Model Fungicide Precursor

This protocol describes the synthesis of a key N-alkylated pyrazole intermediate, a direct precursor to a final fungicidal compound. This procedure is representative of the methodologies found in contemporary agrochemical research.[2][7]

Objective: To synthesize N-aryl-1-[(4-iodo-2-methylphenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxamide.

Materials and Reagents
  • N-aryl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Equipment
  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with temperature control

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-aryl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to create a stirrable suspension (approx. 0.2 M concentration).

  • Addition of Electrophile: Add this compound (1.1 eq) to the mixture.

    • Causality Note: A slight excess (1.1 eq) of the alkylating agent is used to ensure complete consumption of the more valuable pyrazole starting material. K₂CO₃ is a mild inorganic base sufficient to deprotonate the pyrazole nitrogen, activating it for nucleophilic attack without causing unwanted side reactions. DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the potassium cation, leaving the carbonate anion and the pyrazole anion more reactive.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 4-6 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

    • Causality Note: The product is organic-soluble, while the inorganic salts (KBr, excess K₂CO₃) and DMF are water-soluble. This partitioning effectively separates the product from the bulk of the reaction impurities.

  • Workup - Washing: Wash the combined organic layers sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS, as is standard practice.[2]

G cluster_transition Transition State pyrazole Pyrazole-NH N benzyl_bromide C-Br 2-methyl-4-iodobenzyl pyrazole:n->benzyl_bromide:c SN2 Attack product Pyrazole-N-C Product bromide_ion Br⁻ benzyl_bromide->bromide_ion Leaving Group Departure ts [N···C···Br]⁻

Sources

Application Notes and Protocols for Protecting Group Strategies in the Synthesis of 2-(Bromomethyl)-4-iodo-1-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chemoselective strategies for the synthetic manipulation of 2-(Bromomethyl)-4-iodo-1-methylbenzene. The inherent differential reactivity of the benzylic bromide and the aryl iodide moieties allows for a range of selective transformations, effectively enabling one functional group to act as a "protecting group" for the other by judicious choice of reaction conditions. This document outlines the core principles of this selectivity and provides detailed protocols for key transformations.

The Principle of Chemoselectivity: A Tale of Two Reactive Centers

The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups. The benzylic bromide is highly susceptible to nucleophilic attack (via SN1 or SN2 mechanisms), while the aryl iodide is an excellent substrate for palladium-catalyzed cross-coupling reactions. This dichotomy in reactivity allows for the sequential functionalization of the molecule, a crucial strategy in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

The carbon-iodine bond is significantly more reactive in the oxidative addition step of palladium-catalyzed cycles than the carbon-bromine bond, and vastly more so than a benzylic C-Br bond under these conditions.[1] Conversely, the benzylic C-Br bond is readily cleaved by nucleophiles under conditions where the C-I bond remains inert.[2][3] This principle allows for a "protecting group-free" approach to the synthesis of disubstituted toluene derivatives.

Strategy I: Selective Functionalization of the Benzylic Bromide

The high reactivity of the benzylic bromide allows for its selective functionalization in the presence of the aryl iodide using a variety of nucleophiles. This approach is ideal for introducing ethers, amines, thiols, and other functionalities at the benzylic position as a first step in a synthetic sequence.

Application Note: Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming an ether linkage by reacting an alkoxide with a primary alkyl halide.[4][5] In the case of this compound, the benzylic bromide is an excellent electrophile for this reaction. The aryl iodide is unreactive under these conditions. A mild base such as potassium carbonate is often sufficient for the deprotonation of phenols, while stronger bases like sodium hydride are typically used for less acidic alcohols.[3]

Protocol 1: Selective O-Alkylation of 4-Methoxyphenol

This protocol details the selective reaction at the benzylic bromide with a phenolic nucleophile.

Materials:

  • This compound

  • 4-Methoxyphenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), 4-methoxyphenol (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Add anhydrous acetonitrile to the flask to a concentration of approximately 0.1 M with respect to the starting halide.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-iodo-4-methyl-2-((4-methoxyphenoxy)methyl)benzene.

Strategy II: Selective Functionalization of the Aryl Iodide

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The high reactivity of the aryl iodide in this compound allows for its selective functionalization while leaving the benzylic bromide intact.

Application Note: Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6][7][8] The reaction is catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base.[7] The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions allows for the selective alkynylation of this compound at the 4-position.[1]

Protocol 2: Selective Sonogashira Coupling with Phenylacetylene

This protocol details the selective reaction at the aryl iodide with a terminal alkyne.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous and degassed

  • Toluene, anhydrous and degassed

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.06 equiv).

  • Add anhydrous and degassed toluene and triethylamine.

  • Stir the mixture at room temperature for 15 minutes.

  • Add phenylacetylene (1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 70 °C and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(bromomethyl)-1-methyl-4-(phenylethynyl)benzene.

Application Note: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[9] Similar to the Sonogashira coupling, the selective reaction at the aryl iodide is readily achievable. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. For dihalogenated substrates, careful control of reaction conditions allows for selective coupling at the more reactive C-I bond.[10]

Protocol 3: Selective Suzuki Coupling with Phenylboronic Acid

This protocol details the selective reaction at the aryl iodide with a boronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv), phenylboronic acid (1.1 equiv), palladium(II) acetate (0.002 equiv), tricyclohexylphosphine tetrafluoroborate (0.004 equiv), and cesium carbonate (2.0 equiv).[11]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add toluene and water (typically a 10:1 ratio of organic solvent to water).[11]

  • Stir the reaction mixture at 80 °C for 2-4 hours, monitoring by TLC.[11]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(bromomethyl)-4-phenyl-1-methylbenzene.

Data Presentation

Table 1: Summary of Chemoselective Strategies

StrategyReactive SiteReaction TypeKey ReagentsProduct Type
I Benzylic BromideNucleophilic SubstitutionAlcohols, Amines, ThiolsEthers, Amines, Sulfides
II Aryl IodidePalladium-catalyzed Cross-CouplingAlkynes, Boronic Acids, AlkenesAryl-alkynes, Biaryls, Stilbenes

Visualization of Workflows

Chemoselective_Strategies cluster_0 Strategy I: Nucleophilic Substitution cluster_1 Strategy II: Pd-Catalyzed Cross-Coupling start This compound nuc_reagents Nucleophile (ROH, R₂NH, RSH) Base (K₂CO₃, NaH) start->nuc_reagents Selective at Benzylic Position pd_reagents Coupling Partner (Alkyne, Boronic Acid) Pd Catalyst, Base start->pd_reagents Selective at Aryl Iodide nuc_product Benzylic Functionalized Product nuc_reagents->nuc_product Sɴ2 Reaction pd_product Aryl Functionalized Product pd_reagents->pd_product e.g., Sonogashira, Suzuki

Caption: Chemoselective functionalization pathways for this compound.

Sequential_Functionalization start This compound step1_sonogashira Sonogashira Coupling (Phenylacetylene, Pd/Cu) start->step1_sonogashira intermediate 2-(Bromomethyl)-4-(phenylethynyl)-1-methylbenzene step1_sonogashira->intermediate step2_sn2 Nucleophilic Substitution (NaOEt) intermediate->step2_sn2 final_product Disubstituted Product (e.g., Ether-Alkyne) step2_sn2->final_product

Caption: Sequential functionalization workflow for this compound.

References

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine. BenchChem.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Application Note and Protocol: Selective Sonogashira Coupling of 2-Bromo-6-chlorotoluene. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. BenchChem.
  • BenchChem. (2025). Navigating Nucleophilic Substitution with 2-(Bromomethyl)-4-chloro-1-nitrobenzene: A Technical Support Guide. BenchChem.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 4-Iodophenylboronic Acid. BenchChem.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-3-iodophenol. BenchChem.
  • Rao, M. L. N., & Dhanorkar, R. J. (2014). Threefold and chemoselective couplings of triarylbismuths with benzylic chlorides and iodides using palladium catalysis. RSC Advances, 4(25), 12835-12845. [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Fairlamb, I. J. S., Schnal, P., & Taylor, R. J. K. (2009). Diarylmethanes can be accessed efficiently by Suzuki–Miyaura cross-couplings of arylboronic acids with benzyl halides mediated by trans-PdBr(N-Succ)(PPh₃)₂. Synthesis, 2009(03), 508-510. [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

  • Sha, S.-C., Tcyrulnikov, S., Li, M., Hu, B., Fu, Y., Kozlowski, M. C., & Walsh, P. J. (2018). KN(SiMe3)2 in combination with a (NIXANTPHOS)Pd catalyst accomplished a deprotonative activation of toluene derivatives to permit cross-coupling with aryl bromides. Journal of the American Chemical Society, 140(39), 12415–12423. [Link]

  • Blümke, T. D., Gross, K., Karaghiosoff, K., & Knochel, P. (2011). Diarylmethanes can be accessed efficiently by Suzuki-Miyaura cross-couplings of arylboronic acids with benzyl halides mediated by trans-PdBr(N-Succ)(PPh₃)₂. Organic Letters, 13(24), 6440–6443. [Link]

  • Organic Chemistry Portal. (n.d.). Diarylmethane synthesis by benzylation or arylation. Retrieved from [Link]

  • Lipshutz, B. H., & Taft, B. R. (2008). Pd/C-Catalyzed Suzuki−Miyaura Couplings in Water. Organic Letters, 10(7), 1329–1332. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Li, G., et al. (2015). Pd-Catalyzed, Highly Selective C(sp2)–Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 20(11), 20263-20275. [Link]

  • Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

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Application Notes and Protocols for N-Alkylation with 2-(Bromomethyl)-4-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the N-alkylation of primary and secondary amines using the versatile, yet reactive, building block, 2-(Bromomethyl)-4-iodo-1-methylbenzene. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and practical insights to ensure successful and safe execution in a research and development setting.

Introduction: The Synthetic Utility of a Multifunctional Reagent

N-alkylation is a cornerstone transformation in organic synthesis, pivotal for the construction of carbon-nitrogen bonds that form the backbone of countless pharmaceuticals, agrochemicals, and functional materials.[1] The choice of the alkylating agent is critical, dictating reaction feasibility, selectivity, and the potential for downstream functionalization.

This compound is a particularly valuable reagent due to its trifunctional nature. The benzylic bromide provides a reactive site for classical SN2 displacement by amine nucleophiles. The aryl iodide offers a handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the rapid build-up of molecular complexity. Finally, the methyl group provides a point of steric and electronic influence. This guide will focus on the initial N-alkylation step, a critical gateway to leveraging the full synthetic potential of this reagent.

Mechanistic Considerations: The SN2 Pathway

The N-alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic methylene carbon and displacing the bromide leaving group. A base is essential to neutralize the hydrobromic acid (HBr) generated, preventing the protonation and deactivation of the starting amine.

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation.[1] The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event to form a tertiary amine.[2] Careful control of stoichiometry, reaction temperature, and the choice of base are paramount to achieving selective mono-alkylation.

Safety and Handling

Compound of Interest: 1-(Bromomethyl)-2-iodo-4-methylbenzene

  • CAS Number: 1261647-54-4[3]

  • Molecular Formula: C₈H₈BrI[3]

  • Molecular Weight: 310.95 g/mol [3]

Hazard Identification: Based on data for structurally related benzyl bromides and iodo-compounds, this compound should be handled as a hazardous substance.

  • Causes skin and serious eye irritation. [4][5]

  • May cause respiratory irritation. [4][5]

  • Harmful if swallowed. [5]

Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle this reagent in a certified chemical fume hood with proper ventilation.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

  • Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).[6]

  • Respiratory Protection: If handling as a powder or if aerosolization is possible, use a suitable respirator.[5]

Handling and Storage:

  • Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and metals.

  • Keep the container tightly sealed and under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.[3]

Generalized Experimental Protocol

The following protocol is a generalized procedure for the N-alkylation of a primary or secondary amine with this compound. Note: Optimal conditions (solvent, base, temperature, and reaction time) will vary depending on the nucleophilicity and steric hindrance of the amine substrate. Method scouting is highly recommended.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade
Amine (Primary or Secondary)Nucleophile≥98%
This compoundElectrophile/Alkylating Agent≥97%
Anhydrous Solvent (e.g., DMF, Acetonitrile, THF)Reaction MediumAnhydrous/Dry
Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA)Acid ScavengerAnhydrous, ≥99%
Saturated Aqueous NaHCO₃ SolutionQuenching/Work-upReagent Grade
Brine (Saturated Aqueous NaCl Solution)Work-upReagent Grade
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Drying AgentAnhydrous, Reagent Grade
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)Extraction SolventHPLC Grade
Silica Gel (230-400 mesh)Stationary Phase for ChromatographyFlash Grade
Hexanes/Ethyl AcetateMobile Phase for ChromatographyHPLC Grade
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 equivalent).

    • Dissolve the amine in a suitable anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile). A typical concentration is 0.1-0.5 M.

    • Add the base. For selective mono-alkylation of primary amines, a milder base like potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) is often preferred.[7] For less reactive amines or secondary amines, a stronger base like cesium carbonate (Cs₂CO₃) or an organic base like N,N-Diisopropylethylamine (DIPEA) can be used.[8]

    • Stir the mixture at room temperature for 15-30 minutes.

  • Addition of the Alkylating Agent:

    • Dissolve this compound (1.0-1.2 equivalents for mono-alkylation) in a minimal amount of the anhydrous reaction solvent.

    • Add the solution of the alkylating agent dropwise to the stirring amine/base mixture. For highly exothermic reactions, an ice bath may be used to maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

    • Pay close attention to the formation of the desired product and potential dialkylated byproducts, especially when starting with primary amines.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid inorganic base was used, filter the reaction mixture to remove the salts, washing the filter cake with a small amount of the reaction solvent or the extraction solvent.

    • Carefully pour the filtrate (or the entire reaction mixture if no filtration was performed) into a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.[9]

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers and wash with brine to remove residual water-soluble impurities.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel. A gradient of hexanes and ethyl acetate is typically effective for eluting the N-alkylated product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.

Data Presentation and Interpretation

Table 1: Key Reaction Parameters (Example)

Amine SubstrateEquivalents of AmineEquivalents of Alkylating AgentBase (Equivalents)SolventTemp (°C)Time (h)Expected Outcome
Primary Amine1.01.1K₂CO₃ (2.0)DMFRT - 504-12Mono-alkylation
Secondary Amine1.01.2Cs₂CO₃ (1.5)MeCN602-6Tertiary Amine

Visualization of the Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis prep_amine Dissolve Amine (1.0 eq) in Anhydrous Solvent prep_base Add Base (e.g., K2CO3, 2.0 eq) prep_amine->prep_base reaction Combine Reactants (Add Alkylating Agent Dropwise) Stir at RT - 60°C prep_base->reaction prep_alkyl Prepare Solution of This compound (1.1 eq) prep_alkyl->reaction monitor Monitor by TLC/LC-MS reaction->monitor quench Quench with aq. NaHCO3 monitor->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract dry Dry (Na2SO4) & Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography characterize Characterize Pure Product (NMR, MS) chromatography->characterize

Caption: Generalized workflow for the N-alkylation of amines.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No or Low Conversion Insufficiently strong base; Low reaction temperature; Sterically hindered or deactivated amine.Use a stronger base (e.g., Cs₂CO₃ or NaH). Increase the reaction temperature. Prolong the reaction time.
Significant Over-alkylation (Primary Amines)Amine to alkylating agent ratio is too low; Reaction temperature is too high; Base is too strong.Use a slight excess of the primary amine. Add the alkylating agent slowly at a lower temperature (0 °C to RT). Use a milder base like NaHCO₃ or K₂CO₃.
Formation of an Emulsion during Work-up Presence of polar byproducts or unreacted starting materials.Add brine to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.
Difficulty in Purifying the Product Product co-elutes with starting material or byproduct; Product is unstable on silica gel.Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization or preparative HPLC.

Conclusion

The N-alkylation of amines with this compound is a robust and versatile method for synthesizing valuable intermediates in drug discovery and materials science. By carefully selecting the reaction conditions, particularly the base and stoichiometry, a high degree of control over the reaction outcome can be achieved. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully and safely implement this important transformation in their synthetic endeavors.

References

  • Bandyopadhyay, D., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. ResearchGate. [Link]

  • PubChem. 2-Bromo-4-iodo-1-methylbenzene | C7H6BrI | CID 21560038. [Link]

  • Salvatore, R. N., et al. (2002). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • RSC Advances. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • Wikipedia. Amine alkylation. [Link]

  • ResearchGate. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • Powers, D. C., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Powers, D. C., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. [Link]

  • National Center for Biotechnology Information. Synthesis of N-substituted aryl amidines by strong base activation of amines. [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • ACS Publications. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • ResearchGate. Synthesis of Tetrasubstituted Enamines Using Secondary Amines and In Situ-Generated Allenes from Nitrocyclopropanes. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Bromomethyl)-4-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Bromomethyl)-4-iodo-1-methylbenzene. The radical bromination of 4-iodo-2-methyltoluene is a crucial transformation, yet it is often accompanied by specific side reactions that can complicate purification and reduce yields. This document provides a structured, question-and-answer-based approach to troubleshoot these challenges, grounded in mechanistic principles and supported by actionable protocols.

Part 1: Troubleshooting & FAQs

This section addresses the most frequently encountered issues during the synthesis, providing explanations for their chemical origins and offering validated solutions.

Question 1: My reaction is producing a significant amount of a dibrominated impurity, 2-(dibromomethyl)-4-iodo-1-methylbenzene. How can I improve the selectivity for the desired monobrominated product?

Answer:

The formation of the dibrominated side product is a classic challenge in free-radical halogenations known as over-bromination.[1] It arises because the desired monobrominated product can itself undergo radical bromination.

Mechanistic Insight: The reaction proceeds via a radical chain mechanism.[2] A bromine radical abstracts a benzylic hydrogen from 4-iodo-2-methyltoluene to form a resonance-stabilized benzyl radical.[3][4] This radical then reacts with a bromine source (typically Br₂) to form the product and another bromine radical, propagating the chain. However, the benzylic C-H bonds in the product, this compound, are also susceptible to abstraction by a bromine radical. If the reaction is left for too long or if the concentration of the brominating agent is too high, a second bromination event will occur.

Troubleshooting & Prevention:

  • Stoichiometric Control of NBS: The most critical factor is the stoichiometry of the N-Bromosuccinimide (NBS). Use no more than 1.05–1.1 equivalents of NBS relative to the starting material. A significant excess of NBS will inevitably lead to higher levels of dibromination.

  • Reaction Monitoring: Diligently monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The goal is to quench the reaction as soon as the starting material is consumed. Over-running the reaction is a primary cause of over-bromination.

  • Controlled Bromine Concentration: The advantage of using NBS is that it provides a low, steady-state concentration of molecular bromine (Br₂) through its reaction with the HBr byproduct, which favors the desired radical substitution.[5][6][7] Using Br₂ directly often leads to competing ionic addition reactions and less selectivity.[8]

  • Rate of Addition: In larger-scale reactions, adding the NBS portion-wise over time can help maintain a low concentration of radicals and improve selectivity for the monobrominated product.[9]

Workflow for Minimizing Over-bromination ```dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Key steps in the free-radical bromination mechanism.

References

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Chemistry Steps. Benzylic Bromination. [Link]

  • Ashenhurst, J. (2013). What is Allylic Bromination?. Master Organic Chemistry. [Link]

  • Google Patents.
  • Adimurthy, S., & Patoliya, P. U. (2025). N‐Bromosuccinimide: A Facile Reagent for the Oxidation of Benzylic Alcohols to Aldehydes. Wiley Online Library. [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]

  • The Royal Society of Chemistry. Supporting information - The Royal Society of Chemistry. [Link]

  • Google Patents.
  • Scientific Update. (2022). Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • Student Doctor Network Forums. (2007). NBS Bromination of Toluene. [Link]

  • Reddit. (2019). Trouble with NBS bromination. [Link]

  • Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science. [Link]

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  • Wikipedia. Free-radical halogenation. [Link]

  • Reddit. (2025). Free radical halogenation of Iodinemethylbenzene. [Link]

  • Oregon State University. (2020). Chapter 3 Worked Problem 1. [Link]

  • Google Patents.

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Technical Support Center: Optimizing Regioselectivity in Cross-Coupling of 2-(Bromomethyl)-4-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing regioselective cross-coupling reactions involving 2-(bromomethyl)-4-iodo-1-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you to navigate the complexities of selective C-C bond formation with this versatile building block.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: I want to perform a cross-coupling reaction on this compound. Which position will react first, the aryl iodide or the benzyl bromide?

A1: In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to the Pd(0) catalyst than the carbon-bromine (C-Br) bond of the benzyl bromide.[1][2][3] This intrinsic difference in reactivity allows for high regioselectivity, favoring initial coupling at the C4-iodo position. The general reactivity trend for aryl halides in oxidative addition is C-I > C-OTf > C-Br > C-Cl.[4][5][6]

Q2: What are the key factors that control the regioselectivity of this reaction?

A2: The primary factor is the inherent difference in bond dissociation energy and reactivity of the C-I versus the C-Br bond.[7][8][9] However, other experimental parameters play a crucial role and can be modulated to ensure optimal selectivity:

  • Catalyst System: The choice of palladium precursor and, most importantly, the ligand, is critical.[10][11][12][13]

  • Reaction Temperature: Lower temperatures generally favor selectivity for the more reactive C-I bond.

  • Base: The nature and strength of the base can influence catalyst activity and stability.

  • Solvent: The solvent system can affect catalyst solubility, stability, and the rate of the reaction steps.

Q3: Can I achieve selective coupling at the benzyl bromide position first?

A3: While challenging, it is not impossible under specific conditions, though this typically requires a different catalytic system that favors C(sp³)-Br activation over C(sp²)-I activation. Nickel-based catalysts, for example, have shown different selectivity profiles compared to palladium.[13] However, for standard palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Heck), the overwhelming preference is for the C-I bond.

Q4: What are the most common side reactions to be aware of?

A4: The most common side reactions include:

  • Homocoupling: Of the organometallic reagent (e.g., boronic acid in Suzuki coupling).[5]

  • Protodehalogenation: Loss of the iodine or bromine and replacement with a hydrogen atom.

  • Double Coupling: Reaction at both the C-I and C-Br positions, leading to a loss of selectivity.

  • Catalyst Decomposition: Formation of palladium black, which reduces catalytic activity.[5]

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to help you diagnose and resolve common issues encountered during the regioselective cross-coupling of this compound.

Issue 1: Low or No Conversion of the Starting Material

If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps:

Potential Cause Explanation & Recommended Action
Inactive Catalyst The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Action: Ensure your palladium source and ligand are of high quality and stored correctly. Consider using an air-stable precatalyst. If using a Pd(II) source, ensure proper in-situ reduction.[14][15]
Oxygen Contamination Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition and the formation of palladium black. Action: Thoroughly degas all solvents and ensure the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[15]
Impure Reagents Impurities in the starting material, coupling partner, or solvent can inhibit the catalyst. Action: Verify the purity of all reagents. Purify if necessary.
Inappropriate Base or Solvent The chosen base may not be strong enough to facilitate the transmetalation step, or the solvent may not be optimal for catalyst stability and reactivity. Action: Screen different bases and solvents. For Suzuki couplings, a common starting point is K₂CO₃ or K₃PO₄ in a mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water.[5]
Issue 2: Poor Regioselectivity (Significant Double Coupling Product)

Observing a notable amount of the product from coupling at both the C-I and C-Br positions indicates a loss of regioselectivity. Here’s how to address it:

Potential Cause Explanation & Recommended Action
High Reaction Temperature Elevated temperatures can provide sufficient energy to overcome the activation barrier for C-Br bond cleavage, leading to double coupling. Action: Reduce the reaction temperature. Start at room temperature and slowly increase if no reaction is observed. For Sonogashira couplings, reactions at room temperature are often feasible for aryl iodides.[4]
Prolonged Reaction Time Even at lower temperatures, extended reaction times can lead to the slow activation of the C-Br bond after the initial C-I coupling is complete. Action: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the desired mono-coupled product is formed.
Ligand Choice The electronic and steric properties of the ligand significantly impact the catalyst's reactivity and selectivity. Action: For enhanced selectivity, consider using less electron-rich or more sterically hindered ligands that may disfavor the oxidative addition into the stronger C-Br bond.[10][12]
High Catalyst Loading A higher concentration of the active catalyst can increase the rate of the less favored C-Br bond activation. Action: Reduce the catalyst loading to the minimum effective amount (typically 0.5-2 mol%).

Experimental Protocols: Starting Points for Optimization

The following protocols are provided as robust starting points. Optimization of specific parameters may be necessary for your particular coupling partner.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol is designed to selectively couple an aryl or vinyl boronic acid at the C-I position.

dot

Caption: Workflow for a regioselective Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • To an oven-dried flask, add this compound (1.0 equiv.), the desired boronic acid (1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v).

  • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Regioselective Sonogashira Coupling

This protocol facilitates the selective coupling of a terminal alkyne at the C-I position.

dot

Caption: Simplified catalytic cycle for Sonogashira coupling.

Step-by-Step Procedure:

  • To a flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1 equiv.) via syringe.

  • Stir the reaction at room temperature. Gentle heating (e.g., 40-50 °C) may be required for less reactive alkynes.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

References

  • Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society, 132(8), 2496–2497. [Link]

  • Semantic Scholar. (n.d.). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Retrieved from [Link]

  • Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Retrieved from [Link]

  • Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society, 132(8), 2496-2497. [Link]

  • Palani, V., & Perea, M. A. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169. [Link]

  • ACS Publications. (n.d.). Tuning of Regioselectivity in the Coupling Reaction Involving Allenic/Propargylic Palladium Species. Retrieved from [Link]

  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • NIH. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]

  • Radboud Repository. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Retrieved from [Link]

  • NIH. (n.d.). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Retrieved from [Link]

  • SlidePlayer. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Retrieved from [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Heck Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. Retrieved from [Link]

  • ResearchGate. (2025). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • NIH. (n.d.). Interrogating the Mechanistic Features of Ni(I)-mediated Aryl Iodide Oxidative Addition using Electroanalytical and Statistical Modeling Techniques. Retrieved from [Link]

  • NIH. (n.d.). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Retrieved from [Link]

  • ResearchGate. (n.d.). C−X Bond Activation by Palladium: Steric Shielding versus Steric Attraction. Retrieved from [Link]

  • NIH. (n.d.). Palladium-Catalyzed Alkyl C–H Bond Activation. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • PubChem. (n.d.). 2-(bromomethyl)-1-iodo-4-methylbenzene. Retrieved from [Link]

Sources

preventing homocoupling in Suzuki reactions of 2-(Bromomethyl)-4-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki-Miyaura Reactions

Guide ID: SMC-TSG-24-01 Topic: Preventing Homocoupling in Suzuki Reactions of 2-(Bromomethyl)-4-iodo-1-methylbenzene Senior Application Scientist: Dr. Gemini

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the selective functionalization of di-halogenated substrates. We will specifically address the common issue of homocoupling during the Suzuki-Miyaura coupling of this compound, providing in-depth troubleshooting and optimized protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary challenges and potential side reactions when using this compound in a Suzuki coupling?

Your substrate, this compound, presents a unique challenge due to its two distinct electrophilic sites: a highly reactive aryl iodide (C-I) bond and a benzylic bromide (C-Br) bond. The primary goal is typically a chemoselective cross-coupling at the more reactive C-I position.

The most significant side reaction that plagues this process is homocoupling . This is not a single reaction, but rather a class of undesired processes that consume your starting materials and complicate purification. For this specific system, you may encounter two main types of homocoupling:

  • Boronic Acid Homocoupling: Two molecules of your organoboron reagent (e.g., arylboronic acid) couple to form a symmetrical biaryl. This is often the most prevalent homocoupling pathway.[1]

  • Aryl Halide Homocoupling (Ullmann-type): Two molecules of your starting material, this compound, couple at the iodine position to form a symmetrical biaryl.

These side reactions reduce the yield of your desired product and generate impurities that can be difficult to separate.[1][2]

Q2: My main impurity is the dimer of my boronic acid. What is causing this and how can I prevent it?

The homocoupling of boronic acids is a well-documented side reaction in Suzuki couplings, and its primary causes are the presence of dissolved oxygen and/or an excess of Pd(II) species in the reaction mixture.[1][3]

Causality:

  • Role of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that exclusively produces the homocoupled byproduct.[1][4][5]

  • Role of Pd(II) Precatalysts: When you use a Pd(II) salt like Palladium(II) Acetate (Pd(OAc)₂) as a precatalyst, it must be reduced in situ to the active Pd(0) form. The boronic acid itself can act as the reducing agent, which in the process, leads to its own homocoupling.[2][6][7]

Solutions & Troubleshooting Workflow:

The following workflow provides a systematic approach to diagnose and eliminate boronic acid homocoupling.

G A High Boronic Acid Homocoupling Observed B Is the reaction under strict anaerobic conditions? A->B C Implement rigorous deoxygenation. (e.g., Subsurface N₂/Ar sparging) B->C No D What is your Palladium source? B->D Yes C->D H Pd(II) (e.g., Pd(OAc)₂) D->H I Pd(0) (e.g., Pd₂(dba)₃) D->I E Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) G Problem Resolved E->G F Consider adding a mild reductant (e.g., K-formate) F->G H->E I->F Suzuki_Cycle cluster_0 Desired Suzuki Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathways A Pd(0)L₂ B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(L₂) B->C D Transmetalation (R-B(OH)₂ + Base) C->D E Ar-Pd(II)-R(L₂) D->E F Reductive Elimination E->F F->A G Ar-R (Desired Product) F->G H 2 R-B(OH)₂ I Pd(II) / O₂ H->I J R-R (Homocoupled Byproduct) I->J

Caption: Desired Suzuki cycle vs. the competing boronic acid homocoupling pathway.

Optimized Starting Protocol

This protocol is designed as a robust starting point to achieve selective C-I coupling of this compound while minimizing homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol %)

  • SPhos (2.5-5 mol %)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Sparge the mixture with the inert gas for 30 minutes as described in the deoxygenation protocol.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed solvent. Add this catalyst solution to the main reaction flask via syringe under a positive counterflow of inert gas.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

By implementing these strategies, particularly through rigorous exclusion of oxygen and the rational selection of a Pd(0)/buchwald-type ligand system, researchers can significantly suppress homocoupling and achieve high yields of the desired selectively coupled product.

References

  • BenchChem. (2025). Preventing homocoupling in Suzuki reactions with 2-Iodoanisole.
  • Campos, K. R., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
  • BenchChem. (2025).
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (2023). Suzuki reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions.
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Reddit. (2018). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • Glorius, F., et al. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research.

Sources

Navigating the Chemistry of a Bifunctional Reagent: A Technical Support Guide for 2-(Bromomethyl)-4-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Bromomethyl)-4-iodo-1-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile bifunctional reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your synthetic campaigns. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Understanding the Reagent: A Tale of Two Reactive Sites

This compound is a valuable building block in organic synthesis due to its two distinct reactive sites: a benzylic bromide and an aryl iodide. The benzylic bromide is highly susceptible to nucleophilic substitution (SN2) reactions, while the aryl iodide is a prime candidate for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The significant difference in reactivity between these two sites allows for selective, stepwise functionalization, a powerful strategy in the synthesis of complex molecules.

Frequently Asked Questions (FAQs)

Q1: I am planning a nucleophilic substitution reaction on the benzylic bromide. What are the key considerations for a successful reaction and work-up?

A1: Success in nucleophilic substitution at the benzylic position hinges on favoring the SN2 pathway while minimizing potential side reactions, primarily elimination (E2) and over-alkylation.

Key Considerations:

  • Nucleophile Choice: Weakly basic, yet potent, nucleophiles are ideal. Strong, bulky bases can promote the competing E2 elimination pathway.

  • Solvent Selection: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are recommended as they solvate the cation while leaving the nucleophile reactive.

  • Temperature Control: These reactions are often exothermic. Maintaining a controlled temperature, sometimes starting at 0 °C and slowly warming to room temperature, can prevent side reactions.

Standard Work-up Procedure: A typical aqueous work-up is employed to remove unreacted starting materials, the displaced bromide ion, and other water-soluble impurities.

StepReagent/SolventPurpose
1. QuenchingWater or Saturated aq. NH4ClTo stop the reaction and dissolve inorganic salts.
2. ExtractionEthyl acetate, Dichloromethane, or TolueneTo transfer the organic product from the aqueous phase.
3. WashingSaturated aq. NaHCO3To neutralize any acidic byproducts.
4. WashingBrine (Saturated aq. NaCl)To remove residual water from the organic layer.
5. DryingAnhydrous Na2SO4 or MgSO4To remove final traces of water from the organic solvent.
6. ConcentrationRotary EvaporationTo remove the solvent and isolate the crude product.

Q2: My nucleophilic substitution reaction is giving a low yield. What are the likely causes and how can I troubleshoot this?

A2: Low yields in these reactions can often be traced to a few common culprits. A systematic approach to troubleshooting is key.

Troubleshooting Workflow for Low Yield in Nucleophilic Substitution:

Caption: A workflow for troubleshooting low yields in nucleophilic substitution reactions.

Q3: I am performing a Suzuki coupling at the aryl iodide position. What is a reliable work-up procedure for this reaction?

A3: The work-up for a Suzuki coupling aims to remove the palladium catalyst, boronic acid derivatives, and inorganic base.

Standard Suzuki Coupling Work-up Procedure:

StepReagent/SolventPurpose
1. FiltrationCelite®To remove the solid palladium catalyst and inorganic base.
2. ExtractionEthyl acetate or TolueneTo isolate the organic product.
3. WashingWaterTo remove water-soluble byproducts.
4. WashingSaturated aq. NaHCO3 or 1M NaOHTo remove unreacted boronic acid and its byproducts.
5. WashingBrineTo remove residual water.
6. DryingAnhydrous Na2SO4 or MgSO4To remove final traces of water.
7. ConcentrationRotary EvaporationTo isolate the crude product.

Q4: My Suzuki coupling reaction is sluggish and incomplete. What are some common reasons for this?

A4: Incomplete Suzuki couplings can be frustrating. The issue often lies with the catalyst, base, or solvent system.

Troubleshooting Workflow for Incomplete Suzuki Coupling:

Caption: A workflow for troubleshooting incomplete Suzuki coupling reactions.

Q5: Can I perform a one-pot reaction functionalizing both the benzylic bromide and the aryl iodide?

A5: While theoretically possible, a one-pot reaction is challenging due to the differing optimal conditions for nucleophilic substitution and cross-coupling. A sequential, two-step approach is highly recommended for cleaner reactions and higher yields. The benzylic bromide is significantly more reactive and should be addressed first under milder conditions. The more robust cross-coupling reaction can then be performed on the product of the first step.

Safety and Handling

This compound is a lachrymator and an irritant. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with copious amounts of water.

References

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]

  • University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. [Link]

  • Google Patents. EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions.
  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

Technical Support Center: Synthesis of 2-(Bromomethyl)-4-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(Bromomethyl)-4-iodo-1-methylbenzene. This key intermediate is crucial for the development of complex molecular architectures in medicinal chemistry and materials science. The most common synthetic route involves the free-radical bromination of 4-iodo-2-methyltoluene, typically utilizing N-Bromosuccinimide (NBS) in what is known as the Wohl-Ziegler reaction.[1][2]

While seemingly straightforward, this benzylic bromination is often plagued by the formation of specific, challenging-to-remove impurities. This guide is designed to provide you, our fellow researchers and development professionals, with practical, field-tested insights into identifying, troubleshooting, and minimizing these common byproducts. We will explore the causality behind their formation and provide robust protocols to ensure the highest possible purity for your target compound.

Frequently Asked Questions (FAQs): Troubleshooting Reaction Impurities

This section directly addresses the most common issues encountered during the synthesis and purification of this compound.

Question 1: My final product is contaminated with a significant amount of unreacted starting material (4-iodo-2-methyltoluene). What went wrong?

Answer: This is the most frequent issue and typically points to an incomplete reaction. The root cause can be traced to several factors related to the radical chain mechanism.

  • Causality: Free-radical bromination proceeds via a chain reaction (initiation, propagation, termination). If any step is inefficient, the reaction will stall.

    • Insufficient Initiation: The radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, has a specific thermal decomposition rate. Insufficient heating, an inadequate amount of initiator, or using an old, degraded initiator will fail to generate enough bromine radicals to sustain the chain reaction.

    • NBS Stoichiometry: While a 1:1 molar ratio of NBS to the starting material is theoretically sufficient, slight excesses (e.g., 1.05-1.1 equivalents) are often used to drive the reaction to completion. However, using old or improperly stored NBS can also be a factor, as its reactivity can diminish over time.

    • Reaction Time/Temperature: The reaction may simply not have been allowed to run long enough or at a high enough temperature (typically reflux in a solvent like CCl₄ or cyclohexane) for full conversion.[3]

  • Troubleshooting & Protocol:

    • Verify Initiator Quality: Ensure your AIBN or benzoyl peroxide is fresh. If in doubt, use a new bottle.

    • Optimize Stoichiometry: Use 1.05 equivalents of freshly recrystallized NBS. Using pure NBS is critical as it minimizes trace Br₂ and HBr, which can lead to other side reactions.[4][5]

    • Ensure Consistent Heating: Use a reflux condenser and maintain a steady, gentle reflux for the duration of the reaction. Monitor the reaction progress by TLC or GC-MS every 1-2 hours.

    • Incremental Addition: In some cases, adding the radical initiator in portions throughout the reaction can help maintain a steady concentration of radicals.

Question 2: I'm observing a byproduct with a mass that is 78-79 Da higher than my product. I suspect it's a dibrominated species. How is this formed and how can I prevent it?

Answer: Your suspicion is correct. This impurity is almost certainly 2-(dibromomethyl)-4-iodo-1-methylbenzene .

  • Causality: The benzylic C-H bond in your desired product, this compound, is also susceptible to radical abstraction and subsequent bromination. If the reaction is allowed to proceed for too long after the starting material is consumed, or if an excess of NBS is used, this over-bromination becomes a significant competing pathway.[5] The reaction selectivity between the mono- and di-brominated products is often difficult to control.[6]

  • Troubleshooting & Protocol:

    • Strict Stoichiometric Control: Do not use more than 1.05-1.1 equivalents of NBS. Carefully weigh your reagents.

    • Monitor Reaction Progress Closely: This is the most critical step. Run a TLC or a quick GC-MS analysis of the reaction mixture every hour. Stop the reaction (by cooling down and removing the light/heat source) as soon as the starting material is no longer visible or its concentration has fallen below a target threshold (e.g., <5%).

    • Consider a Selective Debromination Workup: If a mixture of mono- and di-brominated product is formed, it is possible to selectively reduce the dibromide back to the desired monobromide. A reported method involves treating the crude mixture with a reagent like diethyl phosphite in the presence of a base.[5]

Question 3: My NMR shows complex aromatic signals that don't match the starting material or the product. Could this be from bromination on the aromatic ring?

Answer: Yes, this is a known side reaction. While radical conditions (heat/light) strongly favor benzylic bromination, competing electrophilic aromatic substitution (ring bromination) can occur.[7]

  • Causality: N-Bromosuccinimide can act as a source of electrophilic bromine (Br⁺), especially in the presence of trace acid (HBr), which is a byproduct of the radical reaction.[4] The presence of Lewis acid impurities can also catalyze this undesired pathway. The electron-donating methyl group on the ring directs electrophilic attack to the ortho and para positions, although steric hindrance and the existing iodo- and bromo- groups will influence the final isomeric distribution.

  • Troubleshooting & Protocol:

    • Use High-Purity NBS: Recrystallize your NBS from water before use. This removes succinimide and any residual Br₂ or HBr that can initiate electrophilic pathways.[1]

    • Choose a Non-Polar Solvent: Solvents like carbon tetrachloride (use with extreme caution due to toxicity), cyclohexane, or benzene are standard for Wohl-Ziegler reactions because they disfavor the formation of ionic intermediates required for electrophilic substitution.[2]

    • Avoid Metal Contaminants: Ensure your reaction flask is scrupulously clean and free of any trace metals that could act as Lewis acids.

Question 4: After my aqueous workup, I'm having trouble removing a persistent, water-soluble impurity. What is it?

Answer: This is almost certainly succinimide , the byproduct of NBS after it has donated its bromine atom.

  • Causality: For every mole of NBS consumed, one mole of succinimide is generated. While it has some solubility in organic solvents, it is much more soluble in water.

  • Troubleshooting & Protocol:

    • Filter Before Workup: After cooling the reaction, the succinimide often precipitates. Filter the crude reaction mixture first to remove the bulk of it.

    • Thorough Aqueous Wash: Perform multiple washes of your organic layer with water (at least 3x). A wash with a dilute sodium bicarbonate or sodium thiosulfate solution can also help remove any remaining HBr or Br₂.

    • Brine Wash: A final wash with saturated NaCl (brine) will help to break any emulsions and remove residual water from the organic layer before drying with MgSO₄ or Na₂SO₄.

Impurity Formation & Control Workflow

The following diagram illustrates the primary reaction pathway and the key decision points where common impurities are formed.

Synthesis_Workflow cluster_reaction Radical Chain Reaction cluster_side_reactions Side Reactions / Impurities SM 4-Iodo-2-methyltoluene (Starting Material) Radical Benzylic Radical Intermediate SM->Radical H• abstraction (Initiation) RingBromo Ring Bromination Isomers SM->RingBromo Trace Acid / Br₂ (Electrophilic Attack) Product This compound (Desired Product) Radical->Product Br• addition (Propagation) Dibromo 2-(Dibromomethyl)-...-benzene (Over-bromination) Product->Dibromo Excess NBS / Time (Further Bromination) inv1->Product Incomplete Reaction (Unreacted SM)

Caption: Synthetic workflow showing the formation of the desired product and common impurities.

Analytical Data Summary for Key Compounds

For accurate identification, compare your analytical data against the values in this table. Data is for reference and may vary slightly based on instrumentation and solvent.

Compound NameStructureKey ¹H NMR Signals (CDCl₃, δ ppm)Expected Mass (m/z) [M]⁺
4-Iodo-2-methyltoluene (Starting Material)Cc1ccc(I)cc1~7.5 (d), ~7.3 (s), ~6.8 (d), 2.2 (s, 3H, -CH₃) 232.0
This compound (Product)Cc1cc(I)ccc1CBr~7.6 (d), ~7.4 (s), ~7.0 (d), 4.5 (s, 2H, -CH₂Br) , 2.3 (s, 3H, Ar-CH₃)310.9 / 312.9
2-(Dibromomethyl)-4-iodo-1-methylbenzene (Impurity)Cc1cc(I)ccc1C(Br)Br~7.7 (d), ~7.5 (s), ~7.1 (d), 6.7 (s, 1H, -CHBr₂) , 2.4 (s, 3H, Ar-CH₃)388.8 / 390.8 / 392.8
Succinimide (Byproduct)O=C1CCC(=O)N1~8.2 (br s, 1H, -NH-), 2.7 (s, 4H, -CH₂CH₂-) 99.1

Recommended Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the mono-brominated product while minimizing over-bromination and ring substitution.

  • Reagent Preparation: Recrystallize N-Bromosuccinimide (NBS) from deionized water (approx. 10 mL/g) and dry under vacuum.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-iodo-2-methyltoluene (1.0 eq).

  • Solvent Addition: Add a non-polar solvent, such as cyclohexane or CCl₄ (if required and with appropriate safety measures), to create a ~0.2 M solution.

  • Reagent Addition: Add the recrystallized NBS (1.05 eq).

  • Initiation: Add AIBN (0.02-0.05 eq).

  • Reaction: Heat the mixture to a steady reflux. The use of a 250W lamp shining on the flask can also facilitate initiation.

  • Monitoring: Follow the reaction's progress via TLC or GC-MS every 60 minutes. The reaction is typically complete in 2-4 hours.

  • Quenching: Once the starting material is consumed (<5% remaining), cool the reaction to room temperature.

Protocol 2: Purification Workflow
  • Initial Filtration: Filter the cooled reaction mixture through a Büchner funnel to remove the precipitated succinimide. Wash the filter cake with a small amount of cold solvent.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • 1M Sodium thiosulfate solution (to quench any remaining Br₂).

    • Saturated sodium bicarbonate solution.

    • Water.

    • Saturated brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the resulting crude oil/solid via flash column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc), is typically effective at separating the non-polar starting material and dibromide from the slightly more polar product.

By implementing these troubleshooting strategies and optimized protocols, researchers can significantly improve the purity and reliability of their this compound synthesis, ensuring a higher quality starting material for subsequent research and development.

References

  • This cit
  • This cit
  • This cit
  • This cit
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  • This cit
  • Homework.Study.com. (n.d.). When toluene is used in free radical bromination, a very small amount of product is formed that... Retrieved from [Link]

  • Quora. (2023). What is the major product when toluene reacts with bromine using cyclohexane as the solvent? Retrieved from [Link]

  • Google Patents. (n.d.). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • This cit
  • University of Calgary. (n.d.). Ch 11: Halogenation of alkyl benzenes. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • This cit
  • This cit
  • Master Organic Chemistry. (2013). What is Allylic Bromination? Retrieved from [Link]

  • This cit
  • This cit
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • This cit
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  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

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column chromatography conditions for purifying 2-(Bromomethyl)-4-iodo-1-methylbenzene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the column chromatography purification of 2-(Bromomethyl)-4-iodo-1-methylbenzene and its derivatives. The information herein is synthesized from established chromatographic principles and field-proven insights to address common challenges and ensure successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound derivatives?

A1: The primary challenges stem from the compound's reactivity and polarity. Being a benzylic bromide, it is susceptible to degradation on acidic stationary phases like silica gel. Additionally, its relatively non-polar nature requires careful selection of a non-polar mobile phase to achieve good separation from other non-polar impurities, such as unreacted starting material or non-polar byproducts.

Q2: What is the recommended stationary phase for this purification?

A2: The standard stationary phase for purifying non-polar to moderately polar organic compounds is silica gel (SiO₂) . Its high surface area and polar nature make it effective for separating compounds with differing polarities. However, due to the potential for degradation of the benzylic bromide on acidic silica, alternatives or modifications may be necessary in some cases (see Troubleshooting section).

Q3: How do I select an appropriate mobile phase (eluent)?

A3: The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate, aiming for an Rf value of 0.2-0.4 for the desired product.[1] For a relatively non-polar compound like this compound, a non-polar solvent system is the best starting point.

A typical approach is to start with a very non-polar solvent and gradually increase the polarity.[2] Common solvent systems for such compounds include mixtures of a non-polar solvent like hexanes or petroleum ether with a slightly more polar solvent such as ethyl acetate or dichloromethane .[3]

Solvent System Component (Non-polar)Solvent System Component (Polar Modifier)Starting Ratio (v/v)
HexanesEthyl Acetate98:2 to 95:5
HexanesDichloromethane9:1
Petroleum Ether-100%

Q4: How can I visualize the compound on a TLC plate?

A4: Since this compound contains an aromatic ring, it can be readily visualized under a UV lamp (254 nm) , where it will appear as a dark spot on a fluorescent green background. Staining with potassium permanganate (KMnO₄) is also an option, as the benzylic bromide is susceptible to oxidation.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound derivatives.

Issue 1: The product is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound down the silica gel.

  • Solution:

    • Confirm with TLC: Ensure your chosen solvent system gives an appropriate Rf value (0.2-0.4). If the spot remains at the baseline on the TLC plate, the solvent is not polar enough.[4]

    • Increase Polarity Gradually: If the column is already running, you can slowly increase the polarity of the mobile phase. For example, if you are using a 98:2 hexanes:ethyl acetate mixture, you can switch to a 95:5 or 90:10 mixture.

    • Methanol "Kick": If the compound is still strongly adsorbed, a small percentage of methanol (0.5-1%) can be added to the eluent to drastically increase its polarity and elute highly retained compounds. Use this with caution as it may also elute strongly adsorbed impurities.

Issue 2: The product is eluting with impurities.

  • Possible Cause 1: Poor separation due to an inappropriate mobile phase.

  • Solution:

    • Optimize TLC Separation: Spend time developing a solvent system on TLC that shows clear separation between your product and the impurities. The goal is to maximize the difference in Rf values (ΔRf).

    • Use a Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities first. Then, gradually increase the polarity of the mobile phase to elute your desired product, leaving more polar impurities on the column.

  • Possible Cause 2: The column is overloaded with the crude sample.

  • Solution:

    • Adhere to Proper Ratios: A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.

    • Proper Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the column in a narrow band.[5] If the product has poor solubility, consider "dry loading" by adsorbing the crude material onto a small amount of silica gel before adding it to the column.[5]

Issue 3: The product appears to be degrading on the column.

  • Possible Cause: The acidic nature of the silica gel is causing decomposition of the acid-sensitive benzylic bromide.

  • Solution:

    • Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel by washing it with a solvent system containing a small amount of a base, such as triethylamine (Et₃N). A common method is to use a 1-2% solution of triethylamine in the mobile phase to slurry the silica gel.[6]

    • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (Al₂O₃) or florisil .[2] Note that the elution profile will be different, so you will need to re-optimize the mobile phase using TLC with the new stationary phase.

    • Work Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the flow rate).

Experimental Protocols

Protocol 1: TLC Analysis for Mobile Phase Selection
  • Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).

  • On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the baseline).

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline.

  • Prepare a developing chamber with a small amount of your chosen mobile phase (e.g., 95:5 hexanes:ethyl acetate). Ensure the solvent level is below the baseline on the TLC plate.

  • Place the TLC plate in the chamber and close it. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and let it dry.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Adjust the mobile phase polarity until the desired product has an Rf of 0.2-0.4 and is well-separated from impurities.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material.

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

  • Packing the Column (Wet Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.

    • Pour the slurry into the column.

    • Continuously tap the side of the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to drain some of the solvent, which helps in settling the silica gel.

    • Add a layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

    • Ensure the solvent level never drops below the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the initial mobile phase.

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level just reaches the top of the sand.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions in test tubes or flasks.

    • If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualization of the Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification check_elution Is the product eluting? start->check_elution no_elution Product Not Eluting check_elution->no_elution No check_purity Is the product pure? check_elution->check_purity Yes increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity increase_polarity->check_elution impure_product Product is Impure check_purity->impure_product No check_degradation Is there evidence of degradation? check_purity->check_degradation Yes optimize_solvent Optimize Solvent System via TLC impure_product->optimize_solvent check_loading Check Column Loading impure_product->check_loading optimize_solvent->start check_loading->start degradation Product Degrading check_degradation->degradation Yes pure_product Pure Product Obtained check_degradation->pure_product No deactivate_silica Deactivate Silica Gel or Use Alumina degradation->deactivate_silica deactivate_silica->start end End pure_product->end

Caption: Troubleshooting workflow for column chromatography.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Reddit. troubleshooring flash chromatography purification. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Abdoli, M., et al. (2022). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1568-1576. [Link]

  • Columbia University. Column chromatography. [Link]

  • Ghafoor, A., & Bark, L. S. (1982). Thin Layer Chromatography of Aromatic Amines. Journal of the Chemical Society of Pakistan, 4(2), 73-75.
  • Hinze, W. L., & Armstrong, D. W. (1980). Thin layer chromatographic separation of ortho, meta, and para substituted benzoic acids and phenols with aqueous solutions of α-cyclodextrin. Analytical Letters, 13(12), 1093-1104.
  • Longdom Publishing. Column Chromatography for the Separation of Complex Mixtures. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. [Link]

  • ResearchGate. How does one separate Benzyl bromide from the reaction mixture?[Link]

  • Reddit. What compounds are unstable in a silica gel column (chromatography). [Link]

  • U.S. Patent No. US6133468A. Method for preparing substituted benzyl bromides.
  • YouTube. Why Is Silica Gel Used In Thin Layer Chromatography?[Link]

  • Zhang, Y., et al. (2018). Synthesis of 11C-labeled ubiquinone and ubiquinol via Pd0-mediated rapid C-[11C]methylation using [11C]methyl iodide and 39-demethyl-39-(pinacolboryl)ubiquinone. ChemistrySelect, 3(45), 12833-12837.
  • Senthil Kumar, M., et al. (2016). Determination of 2-cyano-4'-bromomethyl biphenyl genotoxic impurity in irbesartan drug substances using HPLC technique. International Journal of Pharmacy and Pharmaceutical Sciences, 8(12), 225-230.
  • Scott, K. A., & Njardarson, J. T. (2018). Analysis of US FDA-approved drugs containing sulfur atoms. Topics in Current Chemistry, 376(1), 5.
  • Supuran, C. T., et al. (1996). Carbonic anhydrase activators. Part 14. Synthesis of mono- and bis- pyridinium salt derivatives of 2-amino-5-(2-aminoethyl)- and 2-amino-5-(3-aminopropyl)-1,3,4-thiadiazole, and their interaction with isozyme II. European Journal of Medicinal Chemistry, 31(7-8), 597-606.
  • Common Organic Chemistry. Benzyl Protection - Benzyl Bromide. [Link]

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Technical Support Center: Troubleshooting Failed Suzuki Coupling with 2-(Bromomethyl)-4-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura coupling reactions involving the challenging substrate, 2-(bromomethyl)-4-iodo-1-methylbenzene. This document is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties with this specific transformation. The unique bifunctional nature of this substrate, possessing both a reactive aryl iodide (a C(sp²)-I bond) and a labile benzylic bromide (a C(sp³)-Br bond), presents a distinct set of challenges that require careful consideration of reaction parameters to achieve the desired outcome.

This guide is structured in a question-and-answer format to directly address common failures and provide mechanistically driven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is not working at all. I see only starting material. What are the most common initial points of failure?

A1: Complete reaction failure often points to fundamental issues with the catalyst, reagents, or reaction setup.

  • Catalyst Inactivity: The active Pd(0) species is the engine of the catalytic cycle.[1] If it fails to form or is poisoned, the reaction will not initiate.

    • Troubleshooting:

      • Use a Fresh Palladium Source: Pd(0) sources like Pd(PPh₃)₄ can degrade upon storage. Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) are generally more stable but require in situ reduction, which can sometimes be inefficient. Try a freshly opened bottle of catalyst or a different precatalyst.

      • Ensure Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of homocoupled byproducts.[1] Rigorously degas your solvent(s) and reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 15 minutes) and maintain an inert atmosphere throughout the reaction.[2]

  • Reagent Quality and Stoichiometry:

    • Boronic Acid/Ester Integrity: Boronic acids are susceptible to decomposition (protodeboronation), especially in solution or if impure.[1] Homocoupling of the boronic acid can also be a significant side reaction.[1][3]

    • Troubleshooting:

      • Verify Boronic Acid Quality: Use a fresh, high-purity boronic acid. If in doubt, recrystallize it or convert it to a more stable boronate ester (e.g., a pinacol ester).[1]

      • Check Stoichiometry: Ensure you are using a slight excess (typically 1.1-1.5 equivalents) of the organoboron reagent.

  • Base and Solvent Issues:

    • Base Incompatibility/Insolubility: The base is crucial for activating the boronic acid for transmetalation.[4] If the base is not soluble enough or is incompatible with your substrate (e.g., too strong, causing decomposition), the reaction will fail.

    • Troubleshooting:

      • Screen Bases: Insoluble inorganic bases like K₂CO₃ or K₃PO₄ are common, but sometimes a soluble organic base or a stronger inorganic base like Cs₂CO₃ is required.[5][6] For base-sensitive substrates, milder bases like KF can be effective.[4][5]

      • Solvent System: Ensure your substrate is soluble in the chosen solvent system.[5] Biphasic systems (e.g., Toluene/water, Dioxane/water) are common, but for substrates with poor solubility, a single solvent like DMF or THF might be necessary.[5][7][8]

Q2: I am seeing coupling only at the aryl iodide position, but I want to couple at the benzylic bromide. How can I switch the chemoselectivity?

A2: This is the most common and expected outcome due to the inherent reactivity differences between the C(sp²)-I and C(sp³)-Br bonds. The oxidative addition of palladium to an aryl iodide is generally much faster than to a benzylic bromide.[9][10][11] Achieving selective coupling at the benzylic position requires tuning the reaction conditions to favor the C(sp³)-Br bond activation.

  • Understanding the Challenge: The relative reactivity for oxidative addition to Pd(0) is typically R-I > R-Br >> R-Cl.[9] For your substrate, the aryl C-I bond is significantly more reactive than the benzylic C-Br bond.

  • Strategies for Reversing Selectivity:

    • Protect the Iodide Position: The most straightforward, albeit longer, approach is to first perform the Suzuki coupling at the iodide position under standard conditions. The resulting product, now containing only the benzylic bromide, can be used in a second, separate coupling reaction.

    • Specialized Catalyst Systems: While challenging, some catalyst systems have shown promise for C(sp³)-X bond activation.

      • Ligand Choice: Bulky, electron-rich phosphine ligands can promote oxidative addition to less reactive bonds.[12] Ligands like those developed by Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) have been successful in couplings of alkyl halides.[4][9] Experimenting with these ligands may enhance reactivity at the benzylic position.

      • Nickel or Iron Catalysis: In some cases, switching from palladium to a different transition metal catalyst, such as nickel or iron, can alter the chemoselectivity.[13][14] These metals have different redox potentials and coordination preferences that can favor the activation of C(sp³)-Br bonds.

cluster_0 Standard Suzuki cluster_1 Targeted C(sp³)-Br Coupling Start 2-(Bromomethyl)- 4-iodo-1-methylbenzene Standard_Conditions Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 80°C Start->Standard_Conditions Product_I Coupling at C-I Standard_Conditions->Product_I Start2 2-(Bromomethyl)- 4-iodo-1-methylbenzene Special_Conditions Specialized Ligand (e.g., SPhos) Different Catalyst (e.g., Ni) Anhydrous Conditions Start2->Special_Conditions Product_Br Desired Coupling at C-Br Special_Conditions->Product_Br

Caption: Comparing standard vs. specialized conditions for selectivity.

Q3: My reaction is messy. I'm getting a mixture of mono-coupled product (at the iodide), di-coupled product, and homocoupled boronic acid.

A3: This indicates that the reaction is proceeding, but selectivity and efficiency are poor. The key is to control the relative reaction rates.

  • Cause Analysis:

    • Over-reactivity: The conditions are too harsh (high temperature, long reaction time), allowing the slower coupling at the benzylic bromide to occur after the initial, faster coupling at the iodide.

    • Catalyst Loading: High catalyst loading can sometimes promote less selective pathways.

    • Homocoupling: As mentioned, this is often due to oxygen in the system or the decomposition of the boronic acid.[1][3]

  • Troubleshooting & Optimization:

    • Lower the Temperature: Start at a lower temperature (e.g., 50-60 °C) to favor the more reactive C-I bond coupling exclusively. Gradually increase the temperature only if the reaction is too slow.[15]

    • Reduce Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed to prevent the formation of the di-substituted product.

    • Adjust Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the boronic acid. This will be consumed in the first coupling, leaving little available for the second, slower coupling.

    • Optimize Catalyst and Ligand: The choice of ligand is critical.[16][17][18] For selective mono-coupling at the iodide, a less reactive catalyst system might be beneficial. Standard Pd(PPh₃)₄ is often a good starting point.[17] Avoid highly active Buchwald-type ligands if you want to prevent di-substitution.

ParameterTo Favor Mono-Coupling (at C-I)To Favor Di-CouplingRationale
Temperature Lower (e.g., 50-80 °C)Higher (e.g., 90-110 °C)Exploits the kinetic difference between C-I and C-Br activation.[10]
Boronic Acid 1.05 - 1.2 equivalents>2.1 equivalentsLimits the nucleophile available for the second coupling.
Reaction Time Shorter (monitor closely)LongerAllows the slower second coupling to proceed to completion.
Catalyst System Standard (e.g., Pd(PPh₃)₄)High-activity (e.g., Pd(OAc)₂ + SPhos)Less active catalysts enhance selectivity for the more reactive site.
Q4: I'm observing decomposition of my starting material or product. The benzylic bromide seems unstable.

A4: Benzylic bromides are susceptible to nucleophilic attack and elimination, especially in the presence of a base. This can lead to a variety of side products, including homocoupling of the benzyl halide (forming a bibenzyl species) or reaction with the solvent or base.[3]

  • Mechanisms of Decomposition:

    • Base-Mediated Decomposition: Strong bases can deprotonate the benzylic position, particularly if activated, leading to elimination or other side reactions. Hydroxide or alkoxide bases can also act as nucleophiles, displacing the bromide.

    • Solvolysis: In protic solvents (like alcohols or water), the benzylic bromide can undergo solvolysis.

  • Mitigation Strategies:

    • Choice of Base: This is the most critical parameter. Switch to a milder, non-nucleophilic base.

      • Recommended: Finely powdered, anhydrous K₃PO₄ or K₂CO₃. Cs₂CO₃ is effective but more basic.[6]

      • Use with Caution: Avoid strong, soluble bases like NaOH, KOH, or alkoxides (e.g., NaOtBu) unless necessary and at low temperatures.[16]

    • Solvent Choice: Use aprotic solvents to minimize solvolysis. Toluene, dioxane, or DMF are generally safer choices than alcohols.[5][7] While water is often used as a co-solvent, minimizing its amount or running the reaction under anhydrous conditions might be necessary if decomposition is severe.[6][19]

    • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Setup: In a reaction vial, combine this compound, your chosen base (e.g., K₂CO₃, 2.0 equiv.), and solvent (e.g., Toluene/H₂O 4:1).

  • Control: Prepare an identical vial but omit the palladium catalyst and boronic acid .

  • Execution: Heat both vials to your target reaction temperature.

  • Analysis: Monitor the control vial by TLC or LC-MS over several hours. If the starting material decomposes, your base and/or solvent system is too harsh.

Visualizing the Catalytic Cycle and Failure Points

Caption: The Suzuki catalytic cycle with key failure points highlighted.

References
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction optimization of the primary benzyl halides [Table]. Retrieved from [Link]

  • Valerian, P., et al. (2016). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 12, 2182–2189. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chepaikin, E. G., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1875–1885. Available at: [Link]

  • ACG Publications. (2021). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. Records of Natural Products, 15(3), 177-221. Available at: [Link]

  • Royal Society of Chemistry. (2021). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 19(32), 6979-6987. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Daugulis, O., et al. (2008). Pd(II)-Catalyzed Cross-Coupling of sp3 C−H Bonds with sp2 and sp3 Boronic Acids Using Air as the Oxidant. Journal of the American Chemical Society, 130(36), 11882–11883. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Springer. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 147(12), 2013-2033. Available at: [Link]

  • Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(63), 36048–36054. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed C(sp3)-C(sp2) Cross-Coupling of Homoleptic Rare-Earth Metal Trialkyl Complexes with Aryl Bromides: Efficient Synthesis of Functionalized Benzyltrimethylsilanes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]

  • Luo, Q.-L., et al. (2019). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 84(21), 14006-14015. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Forum discussion]. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Retrieved from [Link]

  • Reddit. (2021). r/Chempros - Diagnosing issues with a failed Suzuki coupling? [Forum discussion]. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Employment of a C(sp3)-based nucleophile for photoinduced palladium-catalysed cross-coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). C(sp2)-C(sp3) Cross-Coupling of Aryl Halides and Active C(sp3)-H Bonds via Dual Catalysis: Organic Photocatalysis/Nickel Redox Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 5049-5066. Available at: [Link]

  • Royal Society of Chemistry. (2018). Substrate Switchable Suzuki-Miyaura Coupling for Benzyl Ester vs. Benzyl Halide. [Supporting Information]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Dhital, R. N., et al. (2020). Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. Organic Letters, 22(12), 4743–4748. Available at: [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(2), 1027-1040. Available at: [Link]

  • Macmillan Group, Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Retrieved from [Link]

  • Semenya, J., Yang, Y., & Picazo, E. (2024). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society, 146(7), 4903–4912. Available at: [Link]

  • Reddit. (2024). r/Chempros - Failed suzuki coupling, any suggenstions? [Forum discussion]. Retrieved from [Link]

  • ScienceDirect. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Tetrahedron, 92, 132204. Available at: [Link]

  • ResearchGate. (n.d.). Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex. Retrieved from [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Picazo, E., et al. (2024). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society, 146(7), 4903-4912. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Benzylic vs. Aryl Halides: 2-(Bromomethyl)-4-iodo-1-methylbenzene and 2-bromo-4-iodotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate field of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the feasibility and efficiency of a synthetic route. Halogenated toluenes are foundational building blocks, yet subtle variations in their structure can lead to profoundly different chemical behaviors. This guide provides an in-depth, objective comparison of the reactivity of two structurally related compounds: 2-(Bromomethyl)-4-iodo-1-methylbenzene, a benzylic bromide, and 2-bromo-4-iodotoluene, its aryl bromide isomer. Through an analysis of their performance in key chemical transformations, supported by mechanistic insights and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically select the appropriate reagent for their synthetic objectives.

Introduction: A Tale of Two Isomers

At first glance, this compound and 2-bromo-4-iodotoluene appear to be closely related scaffolds. Both are dihalogenated toluene derivatives, offering multiple sites for chemical modification. However, the locus of the bromine atom—either on the benzylic methyl group or directly on the aromatic ring—creates a fundamental divergence in their electronic properties and, consequently, their chemical reactivity.

CompoundStructureKey Feature
This compound this compoundBenzylic Bromide (Csp³-Br)
2-bromo-4-iodotoluene 2-bromo-4-iodotolueneAryl Bromide (Csp²-Br)

This guide will dissect these differences by examining three classes of synthetically vital reactions: nucleophilic substitution, metal-catalyzed cross-coupling, and Grignard reagent formation.

Comparative Reactivity Analysis

The differing hybridization of the carbon atom bonded to the bromine (sp³ in the benzylic position vs. sp² in the aryl position) is the primary determinant of the compounds' distinct reactivity profiles.

Nucleophilic Substitution Reactions (Sₙ1/Sₙ2)

Nucleophilic substitution is a cornerstone of organic synthesis for introducing a wide array of functional groups. In this domain, the two isomers exhibit a stark dichotomy in performance.

This compound: The Reactive Electrophile

The benzylic C-Br bond is highly susceptible to nucleophilic attack. This heightened reactivity is attributed to the ability of the adjacent benzene ring to stabilize the transition states of both Sₙ1 and Sₙ2 pathways. For a primary benzylic halide such as this, the Sₙ2 mechanism typically predominates.[1] The transition state is stabilized through orbital overlap with the aromatic π-system. In the case of an Sₙ1 reaction, the departure of the bromide ion would generate a resonance-stabilized benzylic carbocation, which significantly lowers the activation energy.[2]

sn2_transition_state Nu Nu⁻ TS [Nu---CH₂(Ar)---Br]⁻ᵟ Nu->TS Backside Attack Substrate Ar-CH₂-Br Substrate->TS Product Ar-CH₂-Nu TS->Product LeavingGroup Br⁻ TS->LeavingGroup

Caption: Sₙ2 reaction pathway for a benzylic bromide.

2-bromo-4-iodotoluene: The Inert Substrate

Conversely, the aryl C-Br bond in 2-bromo-4-iodotoluene is notoriously unreactive toward traditional nucleophilic substitution.[3] Several factors contribute to this inertness:

  • C(sp²)-Br Bond Strength: The C-Br bond has a partial double bond character due to resonance with the benzene ring, making it shorter and stronger than a C(sp³)-Br bond.[3]

  • Steric Hindrance: The electron-rich π-system of the benzene ring repels incoming nucleophiles, hindering backside attack required for an Sₙ2 reaction.[4]

  • Phenyl Cation Instability: An Sₙ1 pathway is energetically prohibitive as it would require the formation of a highly unstable phenyl cation.[4]

Reactivity Summary: Nucleophilic Substitution

FeatureThis compound 2-bromo-4-iodotoluene
Reaction Type Sₙ2 (predominantly), Sₙ1 possibleNo reaction under standard conditions
Relative Rate FastExtremely slow / Inert
Typical Product Ar-CH₂-NuNo product
Synthetic Utility Excellent for introducing functional groups at the benzylic position.Unsuitable for direct nucleophilic substitution.
Experimental Protocol: Nucleophilic Amination of this compound

This protocol describes a typical Sₙ2 reaction to demonstrate the high reactivity of the benzylic bromide.

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Desired primary or secondary amine (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous acetonitrile (ACN) (0.1 M solution)

    • Round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere.

  • Procedure:

    • To the flask, add this compound, potassium carbonate, and anhydrous acetonitrile.

    • Begin stirring and add the amine nucleophile to the suspension.

    • Heat the reaction mixture to 60 °C.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion (typically 2-4 hours), cool the mixture to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate in vacuo to yield the crude product, which can be purified by column chromatography.[5]

Metal-Catalyzed Cross-Coupling Reactions

While aryl halides are poor substrates for nucleophilic substitution, they are star players in metal-catalyzed cross-coupling reactions, a field that has revolutionized C-C and C-heteroatom bond formation.

2-bromo-4-iodotoluene: A Platform for Selective Functionalization

This molecule is an exemplary substrate for palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[6][7] A key feature is the differential reactivity of its two halogen substituents. The C-I bond is significantly more labile and reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond.[8][9] This chemoselectivity allows for a stepwise functionalization strategy: the iodo-position can be coupled first under milder conditions, leaving the bromo-position available for a subsequent, different coupling reaction.

sequential_coupling Start 2-bromo-4-iodotoluene Step1 Suzuki Coupling 1 (Arylboronic Acid 1, Pd Catalyst) Milder Conditions Start->Step1 Selective at C-I Intermediate 2-bromo-4-aryl-1-methylbenzene Step1->Intermediate Step2 Suzuki Coupling 2 (Arylboronic Acid 2, Pd Catalyst) Forcing Conditions Intermediate->Step2 Coupling at C-Br Product 2-aryl'-4-aryl-1-methylbenzene Step2->Product

Caption: Sequential Suzuki coupling workflow.

This compound: Competing Reaction Sites

This molecule also contains a reactive C-I bond on the aryl ring, which will readily participate in Suzuki coupling. However, the benzylic bromide can also undergo coupling reactions or lead to undesired side reactions under certain catalytic conditions. The primary utility of this molecule is not typically for aryl-aryl coupling, and its use would forgo the powerful sequential functionalization strategy offered by its isomer.

Reactivity Summary: Suzuki-Miyaura Coupling

FeatureThis compound 2-bromo-4-iodotoluene
Primary Reaction Site C-I bond on the aromatic ring.C-I bond (preferentially) or C-Br bond.
Chemoselectivity Limited. Benzylic bromide may interfere.High. Allows for selective coupling at C-I, then C-Br.[9]
Synthetic Utility Suitable for single coupling at the 4-position.Excellent for building complex, unsymmetrical biaryl structures via sequential coupling.
Experimental Protocol: Chemoselective Suzuki Coupling of 2-bromo-4-iodotoluene

This protocol details the selective coupling at the more reactive carbon-iodine bond.

  • Reagents & Setup:

    • 2-bromo-4-iodotoluene (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.03 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Toluene/Water mixture (e.g., 4:1 v/v)

    • Schlenk flask, degassed with nitrogen.

  • Procedure:

    • To the Schlenk flask, add 2-bromo-4-iodotoluene, the arylboronic acid, and potassium carbonate.

    • Evacuate the flask and backfill with nitrogen three times.

    • Add the degassed toluene/water solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 85-90 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS, observing the consumption of the starting material and formation of the mono-coupled product.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic phase with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography to isolate the 2-bromo-4-aryl-1-methylbenzene intermediate.[10]

Grignard Reagent Formation

Grignard reagents are potent carbon nucleophiles used to form new C-C bonds with electrophiles like carbonyls and epoxides.[11][12]

2-bromo-4-iodotoluene: A Reliable Precursor

This compound is a suitable precursor for Grignard reagent formation. Consistent with the reactivity trend observed in cross-coupling, the C-I bond is more susceptible to oxidative insertion by magnesium metal than the C-Br bond. Therefore, under controlled conditions, one can selectively form the arylmagnesium iodide. This reagent can then be used in subsequent reactions with various electrophiles.[13]

This compound: A Problematic Substrate

Attempting to form a Grignard reagent from the benzylic bromide is fraught with complications. The resulting benzylic Grignard reagent, if formed, is highly reactive and can readily attack an unreacted molecule of the starting material in an Sₙ2 fashion, leading to Wurtz-type homocoupling and dimerization byproducts. While Grignard formation at the aryl iodide position is possible, the presence of the highly electrophilic benzylic bromide in the same molecule makes this a challenging and low-yielding transformation.

Reactivity Summary: Grignard Formation

FeatureThis compound 2-bromo-4-iodotoluene
Feasibility Problematic due to self-reaction (homocoupling).Feasible and reliable.
Primary Reaction Site C-I (theoretically), but C-CH₂Br is too reactive.C-I bond (preferentially).
Synthetic Utility Poor precursor for Grignard reagents.Good precursor for aryl Grignard reagents for addition to electrophiles.[14][15]

Conclusion: Strategic Reagent Selection

The choice between this compound and 2-bromo-4-iodotoluene is entirely dependent on the desired synthetic transformation. Their reactivities are not interchangeable but are, in fact, complementary.

  • Choose this compound when the synthetic goal is to introduce a functional group via nucleophilic substitution at the benzylic position . It is a potent electrophile, ideal for reactions with a wide range of nucleophiles.

  • Choose 2-bromo-4-iodotoluene for metal-catalyzed cross-coupling reactions , especially when a sequential, site-selective functionalization of the aromatic ring is required. Its differential C-I vs. C-Br reactivity makes it a powerful tool for constructing complex, unsymmetrical molecules. It is also the superior choice for preparing a stable aryl Grignard reagent .

By understanding these fundamental differences, researchers can harness the unique chemical properties of each isomer to design more efficient, elegant, and successful synthetic strategies.

References

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  • Benchchem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-1-iodo-4-methylbenzene and Other Halotoluenes.
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  • YouTube. (2022). Benzylic, Allylic, Vinylic and Arylic halides in Nucleophilic Substitution Reactions.
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A Researcher's Guide to Selective Functionalization of 2-(Bromomethyl)-4-iodo-1-methylbenzene: C-I vs. C-Br Bond Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of constructing complex molecular architectures. The molecule 2-(bromomethyl)-4-iodo-1-methylbenzene presents a compelling case study in chemoselectivity, offering two distinct reactive sites: a benzylic C-Br bond and an aromatic C-I bond. This guide provides an in-depth comparison of methodologies for the selective functionalization of either the C-I or C-Br bond, supported by experimental data and mechanistic insights to inform your synthetic strategy.

The ability to selectively target one halide over the other hinges on the inherent differences in their bond dissociation energies and their reactivity in common cross-coupling reactions. The carbon-iodine (C-I) bond is weaker and therefore generally more reactive in palladium-catalyzed oxidative addition steps compared to the carbon-bromine (C-Br) bond.[1][2] This fundamental principle forms the basis for achieving high selectivity.

Visualizing the Synthetic Choice

The choice of reaction conditions dictates the synthetic outcome, allowing for the targeted modification of either the aryl iodide or the benzyl bromide moiety.

G cluster_0 Starting Material cluster_2 Selective C-Br Functionalization start This compound suzuki_I Suzuki Coupling (Aryl Boronic Acid) start->suzuki_I sonogashira_I Sonogashira Coupling (Terminal Alkyne) start->sonogashira_I buchwald_I Buchwald-Hartwig Amination (Amine) start->buchwald_I suzuki_Br Suzuki Coupling (Potassium Aryltrifluoroborate) start->suzuki_Br G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-I(L)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation (R-M) pd_intermediate->transmetalation pd_r Ar-Pd(II)-R(L)₂ transmetalation->pd_r reductive_elimination Reductive Elimination pd_r->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-R reductive_elimination->product

Caption: General catalytic cycle for C-I functionalization.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol provides a robust method for the selective arylation of the C-I bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Add a 2M aqueous solution of Na₂CO₃ and toluene.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Part 2: Challenges and Strategies for Selective C-Br Functionalization

Selectively functionalizing the benzylic C-Br bond in the presence of the more reactive C-I bond presents a greater challenge. Standard cross-coupling conditions will preferentially react at the C-I position. However, by carefully selecting the coupling partners and reaction conditions, the reactivity can be directed towards the C-Br bond.

Alternative Approach: Suzuki-Miyaura Coupling of Benzylic Halides

While the aryl iodide is generally more reactive, certain Suzuki-Miyaura conditions have been developed for the coupling of benzyl halides. These often involve the use of potassium aryltrifluoroborates as the coupling partner, which show good reactivity with benzylic electrophiles. [3] Key Considerations for C-Br Selectivity:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. In some cases, less-hindered phosphine ligands may favor the activation of a C(sp³)–Br bond. [4]* Reaction Temperature: Lowering the reaction temperature can sometimes favor the reaction at the more labile C-Br bond, although this can be counterintuitive as aryl iodides are generally more reactive at lower temperatures in other contexts. [5]* Nature of the Coupling Partner: The nucleophilicity and steric bulk of the organometallic reagent can influence the site of reaction.

Comparative Data for C-Br Functionalization
Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Key Considerations
Suzuki-Miyaura Potassium AryltrifluoroboratePdCl₂(dppf)Cs₂CO₃THF65Moderate to GoodRequires careful optimization to avoid C-I reactivity. [3]

Note: Achieving high selectivity for C-Br functionalization is often challenging and may result in a mixture of products.

Experimental Workflow for Method Optimization

Achieving selectivity requires a systematic approach to optimizing reaction conditions.

G start Define Goal: Selective C-Br Functionalization screening Screening of Conditions start->screening analysis Analysis of Results (Yield and Selectivity) screening->analysis Catalyst, Ligand, Base, Solvent, Temp. optimization Optimization of Key Parameters analysis->optimization Identify Promising Conditions optimization->analysis Iterative Process scaleup Scale-up and Validation optimization->scaleup Optimized Protocol

Caption: Workflow for optimizing selective C-Br coupling.

Conclusion and Future Outlook

The selective functionalization of this compound is a testament to the power and subtlety of modern cross-coupling chemistry. While the preferential reaction at the C-I bond is well-established and highly efficient, selective functionalization of the C-Br bond remains a more nuanced challenge that requires careful tuning of reaction parameters.

For researchers in drug discovery and materials science, the ability to sequentially modify this molecule at two distinct points opens up a vast chemical space for the synthesis of novel compounds. Future research will likely focus on the development of more robust and highly selective catalysts that can predictably differentiate between these two reactive sites, further expanding the synthetic utility of this versatile building block.

References

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  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

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A Senior Application Scientist's Guide to Palladium Catalysts for the Cross-Coupling of Dihalogenated Arenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of dihalogenated arenes is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures found in pharmaceuticals, functional materials, and agrochemicals. Palladium-catalyzed cross-coupling reactions are the preeminent tools for this task, offering a versatile and efficient means to form carbon-carbon and carbon-heteroatom bonds. However, the choice of the palladium catalyst system is critical and can dramatically influence the reaction's outcome, dictating selectivity for mono- or di-functionalization, reaction efficiency, and substrate scope.

This guide provides an in-depth comparison of common palladium catalyst systems for the cross-coupling of dihalogenated arenes, focusing on the Suzuki-Miyaura and Buchwald-Hartwig reactions. We will delve into the mechanistic principles that govern catalyst performance and provide practical, data-supported guidance for catalyst selection and reaction optimization.

The Mechanistic Dichotomy: Navigating Mono- versus Di-arylation

The primary challenge in the cross-coupling of dihalogenated arenes is controlling the extent of functionalization. The desired outcome, be it a mono- or di-substituted product, is determined by a delicate interplay of factors at the heart of the catalytic cycle. After the first cross-coupling event, the palladium catalyst can either dissociate from the mono-arylated product or remain associated and proceed to a second oxidative addition, leading to the di-arylated product.[1][2] The selectivity for mono- versus di-functionalization is primarily governed by the relative rates of catalyst dissociation versus the second oxidative addition.[1][2]

Key factors influencing this selectivity include:

  • Ligand Properties: The steric bulk and electronic properties of the ligand are paramount. Bulky, electron-rich ligands tend to stabilize the palladium center and can promote the second oxidative addition, often leading to higher yields of the di-arylated product.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst dissociation and stability, thereby affecting selectivity.[3]

  • Halide Identity: The nature of the halogen (I, Br, Cl) impacts the rate of oxidative addition, with the general reactivity trend being I > Br > Cl. This can be leveraged to achieve selective mono-functionalization in mixed dihaloarenes.

Comparative Analysis of Palladium Catalyst Systems

The performance of a palladium catalyst is a function of both the palladium precursor and the ancillary ligand. Here, we compare two major classes of ligands: phosphines and N-heterocyclic carbenes (NHCs).

Phosphine Ligands: The Versatile Workhorses

Phosphine ligands have been the bedrock of palladium-catalyzed cross-coupling for decades. Their steric and electronic properties can be finely tuned to achieve desired reactivity and selectivity.

  • Bulky, Electron-Rich Monodentate Phosphines (e.g., XPhos, SPhos, RuPhos): These ligands are highly effective for a broad range of cross-coupling reactions, including those involving challenging substrates like aryl chlorides.[4][5] Their steric bulk promotes the formation of monoligated palladium species, which are highly active in oxidative addition and reductive elimination.[4] For the cross-coupling of dihaloarenes, these ligands can often favor di-arylation due to their ability to stabilize the palladium catalyst and facilitate the second oxidative addition.[1]

  • Bidentate Phosphines (e.g., dppf): While generally less reactive than their monodentate counterparts for challenging substrates, bidentate ligands can offer unique selectivity profiles and are often used in Suzuki-Miyaura couplings.

N-Heterocyclic Carbene (NHC) Ligands: A New Generation of Catalysts

NHC ligands have emerged as powerful alternatives to phosphines. They are typically strong σ-donors, forming robust bonds with the palladium center, which can lead to highly stable and active catalysts.[6]

  • Bulky NHC Ligands (e.g., IPr, IPent): Similar to bulky phosphines, sterically demanding NHC ligands can promote di-arylation.[3] However, the interplay between sterics, electronics, and solvent effects can lead to nuanced selectivity that sometimes differs from phosphine-based systems.[3] For instance, in certain solvent systems, bulky NHC ligands have shown a higher propensity for mono-arylation compared to bulky phosphines.[3] The PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex is a commercially available, air- and moisture-stable precatalyst that is highly effective in a variety of cross-coupling reactions.[7][8]

Data-Driven Catalyst Selection

The following tables provide a comparative summary of the performance of various palladium catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig reactions of dihalogenated arenes.

Table 1: Suzuki-Miyaura Coupling of 1,4-Dihalobenzenes with Phenylboronic Acid

EntryDihaloareneCatalyst SystemBaseSolventTemp (°C)Time (h)Mono-arylated Yield (%)Di-arylated Yield (%)Reference
11,4-DibromobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene10021583[5]
21,4-DibromobenzenePd₂(dba)₃ / XPhosK₃PO₄Dioxane100122075[9]
31,4-DichlorobenzenePd(PEPPSI-IPr)K₂CO₃Dioxane/H₂O80187815[7]
41,4-DichlorobenzenePd(OAc)₂ / XPhosK₃PO₄t-BuOH100248510[4]

Table 2: Buchwald-Hartwig Amination of Dihaloarenes with Morpholine

EntryDihaloareneCatalyst SystemBaseSolventTemp (°C)Time (h)Mono-aminated Yield (%)Di-aminated Yield (%)Reference
11,3-DibromobenzenePd₂(dba)₃ / BINAPNaOtBuToluene100167510[10]
21,3-DichlorobenzenePd(OAc)₂ / XPhosNaOtBuToluene11024885[11]
32,6-DichloropyridinePd(OAc)₂ / RuPhosK₃PO₄Dioxane1001892<5[5]
42,5-DibromopyridinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane90248512[12]

Experimental Protocols

The following are representative, detailed protocols for achieving selective mono- and di-arylation in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling of 1,4-Dichlorobenzene

This protocol is designed for the selective mono-arylation of a less reactive dihaloarene.

Materials:

  • 1,4-Dichlorobenzene (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.1 mmol, 1.1 equiv.)

  • Pd(PEPPSI-IPr) (0.02 mmol, 2 mol%)

  • Potassium carbonate (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 1,4-dichlorobenzene, phenylboronic acid, Pd(PEPPSI-IPr), and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-Buchwald-Hartwig Amination of 1,3-Dibromobenzene

This protocol is optimized for the di-amination of a more reactive dihaloarene.

Materials:

  • 1,3-Dibromobenzene (1.0 mmol, 1.0 equiv.)

  • Morpholine (2.5 mmol, 2.5 equiv.)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.044 mmol, 4.4 mol%)

  • Sodium tert-butoxide (2.8 mmol, 2.8 equiv.)

  • Anhydrous toluene (5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk flask containing a magnetic stir bar.

  • Add anhydrous toluene, followed by 1,3-dibromobenzene and morpholine.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycles and Workflows

To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Pd(0)L_n->Ar-Pd(II)L_n-X Oxidative Addition (Ar-X) Ar-Pd(II)L_n-R' Ar-Pd(II)L_n-R' Ar-Pd(II)L_n-X->Ar-Pd(II)L_n-R' Transmetalation (R'-B(OH)₂ + Base) Product Ar-R' Ar-Pd(II)L_n-R'->Product Product->Pd(0)L_n Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Pd(0)L_n->Ar-Pd(II)L_n-X Oxidative Addition (Ar-X) [Ar-Pd(II)L_n(HNR'R'')]⁺X⁻ [Ar-Pd(II)L_n(HNR'R'')]⁺X⁻ Ar-Pd(II)L_n-X->[Ar-Pd(II)L_n(HNR'R'')]⁺X⁻ Amine Coordination (HNR'R'') Ar-Pd(II)L_n(NR'R'') Ar-Pd(II)L_n(NR'R'') [Ar-Pd(II)L_n(HNR'R'')]⁺X⁻->Ar-Pd(II)L_n(NR'R'') Deprotonation (Base) Product Ar-NR'R'' Ar-Pd(II)L_n(NR'R'')->Product Product->Pd(0)L_n Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_workflow General Experimental Workflow start Reaction Setup (Under Inert Atmosphere) reagents Add Dihaloarene, Coupling Partner, Catalyst, Ligand, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The selection of an appropriate palladium catalyst system is a critical determinant for the successful cross-coupling of dihalogenated arenes. Bulky, electron-rich phosphine and N-heterocyclic carbene ligands are generally the most effective for these transformations. By understanding the interplay of ligand sterics and electronics, solvent, and halide reactivity, researchers can rationally design experiments to favor either selective mono- or di-functionalization. The provided data tables and detailed protocols offer a starting point for reaction optimization, enabling the efficient synthesis of a diverse array of functionalized aromatic compounds.

References

  • Larson, N., Sandin, M., & Neufeldt, S. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 134(45), 18691–18703.
  • Diez-Gonzalez, S., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Accounts of Chemical Research, 41(2), 349–358.
  • Larson, N., & Neufeldt, S. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • OpenChemHub. (2024, January 11). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) [Video]. YouTube. [Link]

  • Al-Amin, M., & Malakar, C. C. (2020). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridines. RSC Advances, 10(58), 35249–35255.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Ghaffari, M., Ghaffari, S., & Organ, M. G. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[9]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Molecules, 25(18), 4252.

  • Rose-Hulman Institute of Technology. (n.d.). Experiment 8 - Suzuki Coupling Reaction. [Link]

  • ARODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1][2][6]thiadiazole). [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • ResearchGate. (n.d.). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Suzuki—Miyaura Cross-Coupling Reaction Catalyzed by PEPPSI-Type 1,4-Di(2,6-diisopropylphenyl)-1,2,3-triazol-5-ylidene (tzIPr) Palladium Complex. [Link]

  • National Science Foundation. (n.d.). [IPr#‒PEPPSI] ‒ Well-Defined, Highly Hindered and Broadly Applicable Palladium Precatalyst for Cross-Coupling Reactions. [Link]

  • Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalysed regioselective hydroamination of 1,3-dienes: synthesis of allylic amines. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755.
  • Royal Society of Chemistry. (n.d.). Palladium-catalysed regioselective hydroamination of 1,3-dienes: synthesis of allylic amines. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. [Link]

  • Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • ResearchGate. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. [Link]

  • Soós, T., & Kotschy, A. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2398–2404.
  • ResearchGate. (n.d.). Heck and Buchwald–Hartwig amination reactions of chlorobenzene with.... [Link]

  • Semantic Scholar. (2009). Palladium-catalyzed amination in the synthesis of macrocyclic compounds containing 1,3-disubstituted adamantane fragments. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. [Link]

  • Vogl, E. M., & Buchwald, S. L. (2002). Palladium-catalyzed Monoarylation of Nitroalkanes. The Journal of Organic Chemistry, 67(1), 106–111.
  • ResearchGate. (n.d.). Palladium-Catalyzed Stereoselective 1,3-Diarylation of 1,4-Cyclohexadiene. [Link]

  • Beilstein Journals. (2021, May 10). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. [Link]

  • PubMed. (2013). Palladium(II)-catalyzed intramolecular hydroamination of 1,3-dienes to give homoallylic amines. [Link]

  • Semantic Scholar. (2015). Palladium catalyzed selective mono-arylation of o-carboranes via B-H activation. [Link]

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A Strategic Guide to Advanced Synthesis: The Advantages of 2-(Bromomethyl)-4-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, the selection of building blocks is a critical determinant of synthetic efficiency and molecular complexity. Among the vast arsenal of bifunctional scaffolds, 2-(bromomethyl)-4-iodo-1-methylbenzene emerges as a uniquely versatile and strategic reagent. This guide provides an in-depth comparison of this building block against its structural isomers and other related synthons, supported by established reactivity principles and experimental data. We will explore the nuanced interplay of steric and electronic factors that underpin its advantages in constructing complex molecular architectures, particularly those relevant to medicinal chemistry.[1][2]

The Differentiated Reactivity Profile: A Tale of Two Halides

The primary strategic advantage of this compound lies in the orthogonal reactivity of its two distinct carbon-halogen bonds: a benzylic C(sp³)-Br bond and an aromatic C(sp²)-I bond. This differentiation is the cornerstone of its utility in sequential and site-selective cross-coupling reactions.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows a well-established trend: C-I > C-Br > C-Cl.[3] This is a direct consequence of the bond dissociation energies, with the weaker C-I bond being more susceptible to the initial, and often rate-determining, oxidative addition to a Pd(0) catalyst.[4] Concurrently, the benzylic bromide offers a reactive handle for nucleophilic substitution (SN2) or a different class of cross-coupling reactions. This dual reactivity allows for a programmed, stepwise elaboration of the molecular scaffold.

Comparative Reactivity in Cross-Coupling Reactions

The following table summarizes the expected relative reactivity in common palladium-catalyzed cross-coupling reactions.

Building BlockC-I Bond Reactivity (Aryl)C-Br Bond Reactivity (Aryl)C-Br Bond Reactivity (Benzylic)Key Advantage
This compound High N/AModerate Orthogonal reactivity for sequential coupling.
2-Bromo-4-iodo-1-methylbenzeneHighLowN/ASequential aryl-aryl coupling.
4-(Bromomethyl)-1-iodobenzeneHighN/AModerateLess sterically hindered benzylic position.
2-(Bromomethyl)-4-bromo-1-methylbenzeneN/ALowModerateLower cost, but less reactive aryl halide.

This inherent chemoselectivity enables the design of elegant and efficient synthetic routes, minimizing the need for cumbersome protection-deprotection sequences. A typical synthetic strategy would involve an initial cross-coupling reaction at the highly reactive iodo-position, followed by a subsequent transformation at the less reactive bromomethyl or bromo- position.[5][6]

The "Ortho Effect": Steric Hindrance as a Synthetic Tool

The placement of the bromomethyl group ortho to the iodine atom in this compound introduces a significant steric influence that can be strategically exploited. While significant steric hindrance can sometimes impede reactions, in the context of cross-coupling, it can offer unique advantages.

In SN2 reactions involving the benzylic bromide, the adjacent iodo and methyl groups create steric hindrance that can modulate its reactivity compared to a para-substituted isomer like 4-(bromomethyl)-1-iodobenzene.[7][8] This can be advantageous in preventing unwanted side reactions when the primary goal is to functionalize the aryl iodide.

Conversely, in the context of the aryl iodide's reactivity, the ortho-bromomethyl group can influence the conformation of the molecule and the accessibility of the C-I bond to the bulky palladium catalyst. While extreme steric hindrance can slow down or even inhibit cross-coupling reactions, moderate steric bulk from an ortho substituent can sometimes accelerate the reductive elimination step in the catalytic cycle, leading to faster overall reaction times. Furthermore, the presence of ortho substituents is crucial in the synthesis of atropisomeric biaryls, which are of increasing importance in drug discovery due to their defined three-dimensional structures.[9]

The following workflow illustrates the logical relationship in a sequential cross-coupling strategy.

G A This compound B Suzuki or Sonogashira Coupling (Selective at C-I bond) A->B Pd Catalyst Arylboronic Acid or Alkyne C Intermediate 1 (Aryl-functionalized) B->C D Nucleophilic Substitution (SN2) or Benzylic Cross-Coupling C->D Nucleophile or Organometallic Reagent E Final Product (Di-functionalized) D->E

Caption: Sequential functionalization workflow for this compound.

Experimental Protocols and Comparative Data

Protocol 1: Selective Sonogashira Coupling at the C-I Bond

This protocol describes a typical procedure for the selective coupling of a terminal alkyne at the iodo-position, leaving the bromomethyl group intact.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous THF or DMF

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add anhydrous, degassed solvent (THF or DMF) and triethylamine (2.0 equiv.).

  • Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expected Outcome: Based on the higher reactivity of the C-I bond, the Sonogashira coupling is expected to proceed with high selectivity at this position.[10][11][12][13] The yield will be dependent on the specific alkyne used, but for phenylacetylene, yields are generally high.

Comparative Data for Sonogashira Coupling

The following table presents a hypothetical comparison based on the known reactivity principles of aryl halides.

Aryl HalideExpected Relative RateExpected Yield Range (%)SelectivityReference Principle
This compound Fastest 85-95 High for C-I C-I > C-Br reactivity
2-(Bromomethyl)-4-bromo-1-methylbenzeneSlower70-85N/AC-I > C-Br reactivity
4-(Bromomethyl)-2-iodo-1-methylbenzeneFast80-90High for C-IIncreased steric hindrance near C-I
Protocol 2: Sequential Suzuki-Miyaura Coupling

This protocol outlines a one-pot, two-step sequence for the diarylation of this compound.

Materials:

  • This compound

  • Arylboronic acid 1 (e.g., Phenylboronic acid)

  • Arylboronic acid 2 (e.g., 4-Methoxyphenylboronic acid)

  • Pd(PPh₃)₄

  • Aqueous Na₂CO₃ solution (2 M)

  • Toluene

Procedure:

Step 1: Coupling at the C-I position

  • In a reaction vessel, combine this compound (1.0 equiv.), arylboronic acid 1 (1.1 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and toluene.

  • Add the 2 M aqueous Na₂CO₃ solution (2.0 equiv.).

  • Degas the mixture and heat under an inert atmosphere at 80-90 °C, monitoring by TLC or GC-MS until the starting material is consumed.

Step 2: Coupling at the C-Br (benzylic) position

  • Cool the reaction mixture to room temperature.

  • Add arylboronic acid 2 (1.2 equiv.) and additional Pd(PPh₃)₄ (0.02 equiv.).

  • Heat the reaction mixture at a higher temperature (e.g., 100-110 °C) and monitor for the formation of the final product.

  • After completion, cool the reaction, separate the layers, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Expected Outcome: This sequential approach allows for the controlled synthesis of unsymmetrical diarylmethane derivatives.[8][14][15] The first coupling will selectively occur at the more reactive C-I bond.

The logical flow for selecting a building block based on desired reactivity is outlined below.

G A Desired Transformation B Sequential Aryl and Benzylic Functionalization? A->B C Use this compound B->C Yes D Single Aryl Functionalization? B->D No E Use 4-Iodotoluene or 4-Bromotoluene D->E Yes F Atropisomeric Biaryl Synthesis? D->F No G Consider ortho-substituted building blocks F->G Yes

Caption: Decision tree for selecting an appropriate building block.

Conclusion

This compound stands out as a superior building block for the synthesis of complex organic molecules due to its unique combination of differentiated reactivity and steric influence. The orthogonal nature of the aryl iodide and benzyl bromide moieties allows for predictable and selective sequential functionalization, streamlining synthetic routes and enhancing overall efficiency. The ortho-positioning of the bromomethyl group, while introducing steric considerations, can be strategically leveraged to control reactivity and access sterically hindered or atropisomeric structures that are highly sought after in drug discovery. For researchers aiming to construct complex, multi-functionalized aromatic compounds, this compound offers a distinct and powerful advantage over its isomers and other related building blocks.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Fagnou, K., & Lautens, M. (2003). Halide Effects in Palladium-Catalyzed Cross-Coupling Reactions: The Role of Halide Exchange between the Oxidative Addition Adduct and the Aryl Halide.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Rossi, R., Bellina, F., & Lessi, M. (2011). Selective C–C and C–N bond formation on polyhalogenated (hetero)arenes via palladium-catalyzed and other transition metal-catalyzed reactions. Tetrahedron, 67(37), 6969-7025.
  • Littke, A. F., & Fu, G. C. (1999). A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Bromides and Arylboronic Acids.
  • Bringmann, G., Mortimer, A. J., Keller, P. A., Gresser, M. J., Garner, J., & Breuning, M. (2005). Atroposelective synthesis of axially chiral biaryl compounds.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Rossi, R., Bellina, F., & Lessi, M. (2012). Highly selective palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of polyhalogenated heteroarenes. Green Chemistry, 14(6), 1735-1751.
  • The Nobel Prize in Chemistry 2010. NobelPrize.org. Nobel Prize Outreach AB 2024. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions.
  • ResearchGate. (2025). Recent Advances in Sonogashira Reactions.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
  • PubMed. (2006).
  • ResearchGate. (2025). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
  • Royal Society of Chemistry. (n.d.). Multifold and sequential cross-coupling reactions with indium organometallics.
  • ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using....
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • MDPI. (n.d.). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles.
  • ResearchGate. (n.d.). Scheme 1.
  • ResearchGate. (2025). Direct catalytic cross-coupling of organolithium compounds.
  • Semantic Scholar. (n.d.).

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A Comparative Guide to Kinetic Studies of Nucleophilic Substitution on Substituted Benzyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the kinetics of nucleophilic substitution reactions is paramount for predicting reactivity, elucidating mechanisms, and designing novel molecular entities. Substituted benzyl bromides serve as canonical substrates for these studies, offering a tunable system where electronic effects can be systematically investigated. Their unique structure allows them to react via both SN1 and SN2 pathways, making them excellent models for exploring the factors that govern this mechanistic dichotomy.[1][2][3]

This guide provides a comprehensive comparison of methodologies for studying the kinetics of nucleophilic substitution on these substrates. It moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring that the protocols are not just followed, but understood.

Theoretical Framework: Probing the SN1/SN2 Continuum

The reactivity of benzyl bromide is fascinating because it sits at the crossroads of primary and tertiary halides. While it is structurally a primary halide, favoring the SN2 mechanism, the potential for resonance stabilization of the resulting benzyl carbocation also makes an SN1 pathway accessible.[1][4] The dominant mechanism is thus highly sensitive to the reaction conditions and, crucially, to the electronic nature of substituents on the aromatic ring.

This sensitivity is quantitatively captured by Linear Free-Energy Relationships (LFERs) , most notably the Hammett equation.[5][6][7] This powerful tool in physical organic chemistry relates the rate constants of a series of reactions to the electronic properties of the substituents.[8][9] The equation is expressed as:

log(kₓ / k₀) = ρσ

Where:

  • kₓ is the rate constant for a substituted reactant.

  • k₀ is the rate constant for the unsubstituted (hydrogen) reactant.

  • σ (sigma) is the substituent constant , which quantifies the electron-donating or electron-withdrawing ability of a substituent.

  • ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to substituent effects.[10]

The sign and magnitude of ρ are profoundly diagnostic:

  • A large negative ρ value indicates a buildup of positive charge in the transition state, suggesting an SN1-like mechanism . Electron-donating groups stabilize this positive charge, accelerating the reaction.[11]

  • A small or positive ρ value is more consistent with an SN2-like mechanism , where charge is more dispersed in the transition state.

A non-linear, or "curved," Hammett plot is often a tell-tale sign of a change in the reaction mechanism or rate-determining step across the series of substituents.[8][12]

Hammett_Logic substituent Substituent (X) reaction Nucleophilic Substitution on Benzyl Bromide substituent->reaction kinetics Measure Rate Constant (k) reaction->kinetics analysis Hammett Plot log(kX/kH) vs. σ kinetics->analysis rho Determine ρ (slope) analysis->rho mechanism Elucidate Mechanism rho->mechanism rho->mechanism SN1-like (Carbocationic TS) Large Negative ρ rho->mechanism SN2-like (Concerted TS) Small/Positive ρ

Caption: Logical workflow for using Hammett analysis to probe reaction mechanisms.

Comparing Methodologies for Kinetic Monitoring

The choice of analytical technique is critical for obtaining reliable kinetic data. The ideal method is non-invasive, sensitive, and specific to a reactant or product. Below is a comparison of two widely used techniques for monitoring these reactions.[13][14]

Technique Principle Advantages Limitations Best Suited For
Conductometry Measures the change in electrical conductivity of the solution as the concentration of ionic species changes.[15][16]High sensitivity to small changes in ion concentration.[13] Continuous, real-time monitoring. Relatively inexpensive instrumentation.Limited to reactions where there is a net change in the number or mobility of ions.[17] Highly sensitive to temperature fluctuations.Solvolysis reactions where a neutral reactant forms ionic products (e.g., R-Br + H₂O → R-OH + H⁺ + Br⁻).[18][19]
UV-Vis Spectrophotometry Monitors the change in absorbance of light at a specific wavelength corresponding to a reactant or product that contains a chromophore.[20][21]Excellent for compounds with strong UV-Vis absorbance (e.g., aromatic systems).[22] Non-destructive and can be automated for high-throughput screening.[23]Requires a chromophore whose absorbance does not overlap significantly with other species. The Beer-Lambert law may fail at high concentrations.[23]Reactions where the benzyl bromide substrate or the nucleophile/product has a distinct UV-Vis spectrum.[24][25]

A Self-Validating Experimental Protocol: Solvolysis of Substituted Benzyl Bromides Monitored by Conductometry

This protocol describes a robust method for determining the pseudo-first-order rate constants for the solvolysis of a series of para-substituted benzyl bromides in an aqueous ethanol solvent. The generation of HBr as a product provides a direct handle for conductometric monitoring.[17]

Protocol_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis P1 Prepare 80:20 EtOH:H₂O Solvent Mixture P2 Prepare 0.01 M Solutions of Substituted Benzyl Bromides P1->P2 P3 Calibrate Conductivity Probe and Thermostat Reaction Vessel P2->P3 R1 Equilibrate Solvent in Reaction Vessel (e.g., 25.0°C) P3->R1 R2 Inject Benzyl Bromide Solution (t=0) and Start Data Logging R1->R2 R3 Record Conductivity vs. Time until Reaction is Complete (>10 half-lives) R2->R3 A1 Plot ln(G∞ - Gt) vs. Time (G = Conductance) R3->A1 A2 Determine k_obs from the Slope (-k_obs) A1->A2 A3 Repeat for all Substituents A2->A3 A4 Construct Hammett Plot: log(kX/kH) vs. σ A3->A4

Caption: Experimental workflow for a conductometric kinetic study.

Step-by-Step Methodology:

  • Reagent & Solvent Preparation:

    • Prepare a stock solvent mixture (e.g., 80:20 v/v ethanol:water). Using a mixed solvent system allows for the dissolution of the organic substrate while providing a protic nucleophile (water/ethanol).

    • Prepare dilute (~0.01 M) stock solutions of the unsubstituted benzyl bromide and several para-substituted analogues (e.g., p-OCH₃, p-CH₃, p-Cl, p-NO₂) in the chosen solvent.

    • Causality: Working with dilute solutions ensures the concentration of the nucleophilic solvent is in vast excess, allowing for the application of pseudo-first-order kinetics, which simplifies data analysis.[26]

  • Instrumentation Setup & Calibration:

    • Set up a jacketed reaction vessel connected to a constant-temperature water bath (e.g., 25.0 ± 0.1 °C). Temperature control is paramount as rate constants are highly temperature-dependent.

    • Calibrate the conductivity probe using standard KCl solutions.

    • Place a known volume of the solvent mixture into the reaction vessel and allow it to thermally equilibrate while stirring gently.

  • Initiating the Kinetic Run:

    • Once the solvent's conductivity reading is stable, inject a small, precise volume of one of the benzyl bromide stock solutions into the vessel. This moment marks time zero (t=0) .

    • Immediately begin recording the conductivity of the solution at fixed time intervals (e.g., every 10 seconds) using data logging software.

  • Data Acquisition:

    • Continue recording until the conductivity reading becomes stable, indicating the reaction is complete. This final reading is the "infinity" value (G∞). This typically requires waiting for at least 10 reaction half-lives.

  • Data Processing and Analysis:

    • For a first-order reaction, the rate constant can be determined from the integrated rate law. The concentration of the reactant is proportional to the change in conductance. Therefore, a plot of ln(G∞ - Gt) versus time (t) should yield a straight line.

    • The slope of this line is equal to -k_obs , where k_obs is the observed pseudo-first-order rate constant.

    • Repeat this entire procedure for each substituted benzyl bromide under identical conditions.

Data Presentation and Interpretation: A Case Study

The data obtained from the protocol above can be compiled to investigate the structure-reactivity relationship.

Table 1: Hypothetical Kinetic Data for the Solvolysis of para-Substituted Benzyl Bromides at 25°C

Substituent (X)σₚ Valuek_obs (s⁻¹)log(kₓ/k_H)
-OCH₃-0.273.50 x 10⁻³1.24
-CH₃-0.178.80 x 10⁻⁴0.64
-H0.002.00 x 10⁻⁴0.00
-Cl0.235.50 x 10⁻⁵-0.56
-NO₂0.781.15 x 10⁻⁶-2.24

Interpretation:

A plot of log(kₓ/k_H) versus σₚ for this data would yield a straight line with a large, negative slope (ρ ≈ -3.0). This provides powerful evidence for the mechanism:

  • Expertise & Causality: The large negative ρ value strongly indicates that the reaction proceeds through a transition state with significant positive charge buildup at the benzylic carbon. Electron-donating groups (-OCH₃, -CH₃) stabilize this developing carbocation via resonance and induction, thus accelerating the reaction rate. Conversely, electron-withdrawing groups (-Cl, -NO₂) destabilize the carbocationic transition state, leading to a dramatic decrease in the reaction rate. This is a hallmark of an SN1 mechanism .[27][28]

By systematically comparing methodologies and providing a robust, self-validating protocol, researchers can confidently design experiments to probe the intricate details of nucleophilic substitution reactions, leading to a deeper understanding of chemical reactivity and mechanism.

References

  • Wikipedia.
  • Rzepa, H. S. (2019). Free energy relationships and their linearity: a test example. Henry Rzepa's Blog.
  • Solubility of Things.
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  • IUPAC. linear free-energy relation (L03551). The IUPAC Compendium of Chemical Terminology.
  • YouTube. (2025). UV–Visible Spectrophotometry for Organic Compounds | Wavelength Scanning & Kinetics Analysis.
  • Jagannadham, V. (2009). Linear Free Energy Relationships (LFER) as a One-Hour Classroom Lecture for Postgraduate Students.
  • Study.com. Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?.
  • YouTube. (2021).
  • University of Massachusetts. Experiment 8 — Kinetics of SN1 Solvolysis.
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  • Vedantu.
  • CSIRO Publishing. (2016). Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol. Australian Journal of Chemistry.
  • Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?.
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  • Scribd. SN1 and SN2 Reaction Factors.
  • Filo. (2024). The nucleophilic substitution reaction below, between benzyl chloride and....
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  • Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide....

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assessing the steric hindrance of the ortho-methyl group in 2-(Bromomethyl)-4-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Assessing the Steric Hindrance of the Ortho-Methyl Group in 2-(Bromomethyl)-4-iodo-1-methylbenzene

Abstract

The strategic placement of substituents on an aromatic ring is a cornerstone of modern chemical synthesis and drug design. The ortho position, in particular, presents a unique chemical environment where steric and electronic effects profoundly influence molecular conformation and reactivity. This guide provides a comprehensive analysis of the steric hindrance imparted by the ortho-methyl group in this compound. We will dissect the conformational constraints and reactivity modulation caused by this substitution pattern, offering a comparative analysis against less hindered analogues. This document furnishes researchers, scientists, and drug development professionals with the theoretical framework, comparative experimental data, and detailed protocols necessary to understand, quantify, and leverage the "ortho effect" in their work.

Molecular Architecture and the "Ortho Effect"

This compound is a polysubstituted aromatic compound featuring a reactive benzylic bromide functional group. Its structure is notable for the placement of a methyl group adjacent (ortho) to the bromomethyl group. This arrangement is a classic example of steric hindrance, where the spatial bulk of the methyl group directly influences the chemical environment of the neighboring bromomethyl moiety.

This "ortho effect" can lead to several significant consequences:

  • Conformational Restriction : The steric clash between the methyl and bromomethyl groups can restrict the free rotation around the aryl-CH₂Br bond, forcing the molecule to adopt a preferred conformation.

  • Reactivity Shielding : The methyl group can physically block or hinder the approach of nucleophiles to the electrophilic carbon of the bromomethyl group, thereby slowing down substitution reactions.[1][2]

  • Electronic Modulation : While the primary focus is steric, the methyl group also acts as a weak electron-donating group, which can influence the electronic properties of the aromatic ring and the stability of reaction intermediates.[3]

Caption: Structure of this compound.

Comparative Analysis: Quantifying Steric Hindrance through Reactivity

The most direct way to assess the impact of steric hindrance is to compare the reaction rates of the target molecule with those of sterically unencumbered analogues. The benzylic bromide is an excellent probe for nucleophilic substitution (Sₙ2) reactions, whose rates are highly sensitive to steric bulk around the reaction center.[2]

Conceptual Comparison

We will compare the reactivity of our target compound with two hypothetical alternatives in an Sₙ2 reaction with a nucleophile (e.g., N₃⁻).

  • This compound (Sterically Hindered) : The ortho-methyl group shields the electrophilic carbon of the CH₂Br group. This raises the energy of the Sₙ2 transition state, where the nucleophile, carbon, and leaving group are collinear, leading to a slower reaction rate.[2][4]

  • 1-(Bromomethyl)-4-iodobenzene (para-analogue, Less Hindered) : Lacks the ortho-methyl group. The reaction site is much more accessible to the incoming nucleophile, resulting in a significantly faster reaction rate.

  • 1-(Bromomethyl)-4-iodo-2-(tert-butyl)benzene (More Hindered) : An ortho-tert-butyl group presents a much larger steric barrier than a methyl group. This would slow the reaction rate even more dramatically, illustrating the tunable nature of steric effects.[5][6]

G cluster_0 Reaction Initiation cluster_1 Substrate Accessibility Nucleophile (Nu⁻) Nucleophile (Nu⁻) Approach Approach Nucleophile (Nu⁻)->Approach Unhindered Substrate Para-analogue (No ortho-group) Approach->Unhindered Substrate Easy access Hindered Substrate Target Molecule (ortho-methyl) Approach->Hindered Substrate Partial shielding Highly Hindered Substrate tert-butyl analogue (ortho-t-butyl) Approach->Highly Hindered Substrate Severe shielding Fast Reaction Fast Rate (k_para) Unhindered Substrate->Fast Reaction Slow Reaction Slow Rate (k_ortho) Hindered Substrate->Slow Reaction Very Slow Reaction Very Slow Rate (k_t-butyl) Highly Hindered Substrate->Very Slow Reaction rank_fast->rank_slow rank_slow->rank_vslow

Caption: Logical flow of steric hindrance impacting Sₙ2 reaction rates.

Quantitative Data Summary
Compound AnalogueOrtho-SubstituentRelative Rate of Sₙ2 Reaction (k_rel)Steric Parameter (Taft E_s)
Benzyl Bromide-H~30-500.00
o-Methylbenzyl Bromide-CH₃~1-1.24
o-Ethylbenzyl Bromide-CH₂CH₃~0.5-1.31
o-Isopropylbenzyl Bromide-CH(CH₃)₂~0.1-1.71
o-tert-Butylbenzyl Bromide-C(CH₃)₃<<0.01-2.78

Note: Relative rates are estimations based on established principles of steric hindrance in Sₙ2 reactions. Taft E_s values are a quantitative measure of steric effects, with more negative values indicating greater steric bulk.[7][8][9]

Methodologies for Steric Hindrance Assessment

Protocol 1: Comparative Kinetic Analysis via HPLC

This protocol provides a method to experimentally quantify the steric effect of the ortho-methyl group by comparing the rate of a nucleophilic substitution reaction with that of an unhindered analogue (e.g., 1-(bromomethyl)-4-iodobenzene).

Objective: To determine the second-order rate constants (k) for the reaction of the benzylic bromides with sodium azide (NaN₃) and calculate the relative rate (k_ortho / k_para).

Materials:

  • This compound

  • 1-(Bromomethyl)-4-iodobenzene (control)

  • Sodium azide (NaN₃)

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., naphthalene)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation:

    • Accurately prepare 10 mM stock solutions of each benzylic bromide and the internal standard in acetonitrile.

    • Prepare a 100 mM stock solution of sodium azide in acetonitrile.

  • Reaction Setup:

    • In a thermostatted reaction vessel (e.g., 25 °C), combine 5.0 mL of the benzylic bromide stock solution and 0.5 mL of the internal standard stock solution.

    • Initiate the reaction by adding 5.0 mL of the sodium azide stock solution (final concentrations: [Bromide] ≈ 4.5 mM, [NaN₃] ≈ 45 mM). Start a timer immediately.

  • Time-Point Sampling:

    • At regular intervals (e.g., t = 0, 5, 15, 30, 60, 120 min), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into 900 µL of acetonitrile in an HPLC vial.

  • HPLC Analysis:

    • Inject each quenched sample onto the HPLC system.

    • Monitor the disappearance of the starting material (benzylic bromide) peak area relative to the constant peak area of the internal standard.

  • Data Analysis:

    • For each time point, calculate the concentration of the remaining benzylic bromide.

    • Since [NaN₃] >> [Bromide], the reaction follows pseudo-first-order kinetics. Plot ln([Bromide]) versus time. The slope of this line will be -k_obs.

    • Calculate the second-order rate constant: k = k_obs / [NaN₃].

    • Compare the rate constant for the ortho-substituted compound (k_ortho) with the control (k_para).

Self-Validation: The consistency of the internal standard's peak area across all injections validates the precision of the sampling and injection process. A linear plot of ln([Bromide]) vs. time with R² > 0.98 validates the pseudo-first-order kinetic model.

Protocol 2: Analysis via X-ray Crystallography

X-ray crystallography provides definitive, solid-state evidence of a molecule's three-dimensional structure. For a sterically hindered molecule like this compound, a crystal structure would reveal:

  • Dihedral Angles: The angle between the plane of the benzene ring and the C-C-Br plane of the bromomethyl group. Steric strain from the ortho-methyl group would likely force this group to twist out of the plane of the ring.

  • Bond Angle Distortion: The C-C-C bond angles within the benzene ring and the angles involving the substituents may be distorted from their ideal values (e.g., 120°) to alleviate steric strain.

  • Intramolecular Distances: The distance between hydrogen atoms on the methyl group and the bromine atom can be measured to visualize the steric clash directly.

While a specific crystal structure for this exact compound is not publicly available, analysis of similar ortho-substituted systems consistently shows these types of distortions. For example, crystal structures of various ortho-methylated biphenyls and other substituted benzenes reveal significant out-of-plane twisting to minimize steric repulsion.[10][11]

Implications in Drug Discovery and Development

The "ortho effect" is not merely a synthetic challenge; it is a powerful tool in medicinal chemistry. The strategic introduction of an ortho-methyl group can profoundly alter a molecule's biological activity, a phenomenon sometimes referred to as the "Magic Methyl" effect.[12][13]

  • Conformational Locking for Potency Enhancement : Many drugs exert their effect by binding to a specific pocket on a protein. This binding often requires the drug molecule to adopt a particular, low-energy conformation. An ortho-methyl group can pre-organize a molecule into its bioactive conformation by restricting bond rotation. This reduces the entropic penalty of binding, leading to a dramatic increase in binding affinity and potency.[14][15] For instance, adding an ortho-methyl group to a biaryl system can force the rings to adopt a twisted, perpendicular arrangement that is ideal for fitting into a specific receptor site.[12]

  • Blocking Metabolic Soft Spots : A common failure point for drug candidates is rapid metabolic degradation by enzymes like Cytochrome P450. These enzymes often hydroxylate accessible C-H bonds. An ortho-methyl group can act as a "steric shield," physically blocking the enzyme's access to a nearby metabolic "soft spot," thereby increasing the drug's half-life and bioavailability.[12]

  • Modulating Selectivity : By altering the shape and conformational flexibility of a molecule, an ortho-methyl group can enhance its selectivity for a specific protein target over closely related off-targets, reducing the potential for side effects.

G Start Flexible Lead Compound AddOrthoMethyl Introduce ortho-Methyl Group (Steric Hindrance) Start->AddOrthoMethyl LockedConformation Conformationally Restricted Analogue AddOrthoMethyl->LockedConformation Restricts Rotation MetabolicShield Steric Shielding of Metabolic Site AddOrthoMethyl->MetabolicShield Blocks Access Receptor Protein Target LockedConformation->Receptor Pre-organized for optimal binding (Lower entropic penalty) MetabolicEnzyme Metabolic Enzyme (e.g., CYP450) MetabolicShield->MetabolicEnzyme Inhibits degradation ImprovedPotency Increased Potency & Selectivity Receptor->ImprovedPotency ImprovedPK Increased Half-Life & Bioavailability MetabolicEnzyme->ImprovedPK

Caption: Leveraging the ortho-methyl effect in drug design.

Conclusion

The ortho-methyl group in this compound is a potent modulator of the molecule's chemical properties. Through steric hindrance, it significantly retards the rate of nucleophilic substitution at the benzylic position by shielding the reaction center and raising the energy of the transition state. This guide has provided a framework for understanding this effect through comparative analysis and has detailed experimental and analytical methodologies for its quantification. For researchers in organic synthesis, this steric influence is a critical factor in planning reaction conditions. For drug development professionals, understanding and harnessing such steric effects is a validated strategy for optimizing the potency, selectivity, and pharmacokinetic profiles of therapeutic agents.

References

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  • Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?

  • TMP Chem. (2020). Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube.

  • Chemistry LibreTexts. (2019). Substitution of benzylic and allylic halides.

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  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.

  • Chemistry Stack Exchange. (2025). Nucleophilic substitution reactions on Benzyl Halides.

  • Blough, B. E., et al. (2015). Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. British Journal of Pharmacology, 172(8), 2198-2209.

  • Verloop, A., Hoogenstraaten, W., & Tipker, J. (1976). Development and application of new steric substituent parameters in drug design. Drug Design, 7, 165-207. (Referenced in[9])

  • Lu, Z. F., et al. (2007). 1-Methyl-3,5-bis(3-methylphenyl)benzene. Acta Crystallographica Section E, 63(Pt 3), o1230.

  • Quora. (2022). What is the order of ortho, para and meta products for steric hinderance?

  • Charton, M. (1975). Steric effects. 7. A general treatment. The Journal of Organic Chemistry, 40(4), 407-414. (Referenced in multiple sources)
  • Chemistry Steps. (n.d.). Ortho, Para, Meta Directors.

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  • Ferreira, L. G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1148.

  • PubChem. (n.d.). 2-(bromomethyl)-1-iodo-4-methylbenzene.

  • Lu, Z. F., et al. (2007). 5-[(4-Methylphenyl)methyl]benzene-1,2,4-tricarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 63(3), o1230-o1231.

Sources

A Comparative Guide to Suzuki and Stille Couplings for Aryl-Aryl Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic construction of aryl-aryl bonds is a cornerstone of modern organic synthesis, enabling the creation of complex molecules ranging from pharmaceuticals to advanced materials. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have proven to be exceptionally powerful and versatile. This guide offers an in-depth, objective comparison of these two stalwart reactions, supported by mechanistic insights and experimental data, to inform the selection of the optimal method for specific synthetic challenges.

At a Glance: A Head-to-Head Comparison

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoborane (e.g., R-B(OH)₂, R-B(OR)₂)Organostannane (R-SnR'₃)
Key Advantages Low toxicity of reagents and byproducts, broad commercial availability of boronic acids, ease of byproduct removal, generally high yields.[1][2][3]Excellent functional group tolerance, mild reaction conditions, stable and easily handled organostannane reagents.[2][4][5]
Key Disadvantages Requires a base, which can be incompatible with sensitive substrates; potential for protodeboronation.[2][6]Toxicity of organotin reagents and byproducts, stoichiometric tin waste, difficulty in removing tin byproducts.[2][7][8]
Typical Catalysts Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands; Nickel complexes are also used.[1][2][9]Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd₂(dba)₃.[2][10]
Typical Solvents Toluene, Dioxane, Ethanol/Water mixtures, THF, DMF.[1][2]THF, Toluene, Dioxane, DMF.[2]
Role of Additives A base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step.[2][9]Generally not required, but additives like CsF or Cu(I) salts can accelerate the reaction.[2][11]

Delving into the Mechanisms: A Tale of Two Catalytic Cycles

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[6] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[6][12] However, the nature of the organometallic reagent—an organoboron compound in the Suzuki coupling and an organotin compound in the Stille coupling—introduces key differences in the transmetalation step and the overall reaction requirements.[4][6]

The Suzuki Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki coupling begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species.[6][13] A crucial distinction of the Suzuki reaction is the requirement of a base to activate the organoboron reagent.[9] The base facilitates the formation of a more nucleophilic boronate species, which then undergoes transmetalation with the Pd(II) complex.[9][13] The final step is reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst.[6][13]

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki coupling.

The Stille Coupling Catalytic Cycle

The Stille coupling also commences with the oxidative addition of an aryl halide to a Pd(0) catalyst.[12][14] The subsequent transmetalation step involves the transfer of an organic group from the organostannane reagent to the palladium center.[10][12] Unlike the Suzuki coupling, the Stille reaction does not typically require a base.[2] The catalytic cycle is completed by the reductive elimination of the biaryl product, which regenerates the Pd(0) catalyst.[12]

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-SnR3 Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Sources

A Senior Application Scientist's Guide to Selecting the Optimal Base for Sonogashira Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of C(sp²)-C(sp) bonds, constructing the core of numerous pharmaceuticals, natural products, and advanced materials.[1][2] While the palladium catalyst and optional copper co-catalyst often take center stage, the choice of base is a critical, and frequently underestimated, parameter that dictates the reaction's success, efficiency, and selectivity.[3]

This guide provides an in-depth evaluation of the various bases employed in the Sonogashira reaction. Moving beyond a simple catalog, we will explore the mechanistic roles of different base classes, present comparative experimental data, and offer validated protocols to empower you to make informed, rational decisions in your experimental design.

The Mechanistic Imperative: Why the Base is More Than a Proton Sponge

The function of the base in a Sonogashira reaction is multifaceted and central to the progression of the catalytic cycle. Its primary roles are fundamentally different depending on the presence or absence of a copper(I) co-catalyst.

In the classic copper-cocatalyzed Sonogashira reaction , the base performs two essential functions:

  • Neutralization: It quenches the hydrogen halide (HX) generated as a byproduct during the coupling, preventing the reaction medium from becoming acidic and deactivating the catalyst.[2][3]

  • Acetylide Formation: It facilitates the deprotonation of the terminal alkyne, which is made more acidic through coordination with the copper(I) salt, forming the crucial copper acetylide intermediate.[3][4][5][6] This species then undergoes transmetalation with the palladium complex.

In copper-free Sonogashira variants , the role of the base is even more critical.[5] Without the copper co-catalyst to activate the alkyne C-H bond, the base alone is responsible for the deprotonation event to generate a palladium acetylide species.[5] In these systems, amines can also act as ligands to the palladium center, directly influencing the catalyst's reactivity and stability.[7]

The following diagram illustrates the pivotal steps where the base intervenes in both the palladium and copper catalytic cycles.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_acetylide R¹-Pd(II)(C≡CR²)L₂ Pd_complex->Pd_acetylide Transmetalation Product R¹-C≡C-R² Pd_acetylide->Product Reductive Elimination Product->Pd0 CuX Cu(I)X Alkyne H-C≡C-R² CuX->Alkyne Cu_acetylide Cu(I)-C≡C-R² Cu_acetylide->Pd_complex From Cu Cycle Base_H Base-H⁺X⁻ Cu_acetylide->Base_H Alkyne->Cu_acetylide Deprotonation Base Base Base->Alkyne Base_Selection_Workflow start Start: New Sonogashira Reaction substrate_analysis Analyze Substrates: - Acid/Base Sensitive? - Steric Hindrance? start->substrate_analysis sensitive Substrate is Sensitive substrate_analysis->sensitive Yes robust Substrate is Robust substrate_analysis->robust No inorganic_screen Screen Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄, NaOAc) Copper-Free System Preferred sensitive->inorganic_screen amine_screen Start with Standard Amine Base (e.g., Et₃N, iPr₂NH) Classic Cu-Cocatalyzed System robust->amine_screen reaction_check1 Reaction Successful? inorganic_screen->reaction_check1 reaction_check2 Reaction Successful? amine_screen->reaction_check2 optimize Optimize Conditions (Solvent, Temp, Loading) reaction_check1->optimize Yes troubleshoot Troubleshoot: - Screen Alternative Bases - Change Catalyst/Ligand - Consider Hindered Amines reaction_check1->troubleshoot No reaction_check2->optimize Yes reaction_check2->troubleshoot No end Final Protocol optimize->end troubleshoot->inorganic_screen troubleshoot->amine_screen

Caption: A decision workflow for selecting a Sonogashira reaction base.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing Sonogashira reactions with both a classic amine base and a modern inorganic base system.

Protocol 1: Classic Copper-Cocatalyzed Sonogashira with an Amine Base

This protocol is adapted from standard literature procedures and is suitable for robust aryl halides. [8] Materials:

  • Aryl Halide (e.g., Iodobenzene) (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 - 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-2 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Diisopropylamine (or Triethylamine) (used as solvent or co-solvent with THF/Toluene)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

Procedure:

  • To a dry, argon-flushed Schlenk flask, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent (if not using the amine as the sole solvent), followed by the amine base (e.g., Diisopropylamine, ~7.0 eq if used as a co-solvent).

  • Add the terminal alkyne (1.1 eq) via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC/MS. Reactions are typically complete within 2-24 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues and salts.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper- and Amine-Free Sonogashira with an Inorganic Base

This protocol is based on modern methods developed for sensitive substrates, utilizing an inorganic base in a green solvent. [9] Materials:

  • Aryl Halide (1.0 eq)

  • Terminal Alkyne (1.2 - 1.5 eq per halide)

  • Palladium precatalyst (e.g., Pd(CH₃CN)₂Cl₂) (0.5-2.5 mol% per halide)

  • Phosphine Ligand (e.g., cataCXium® A) (1-5 mol% per halide)

  • Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq per halide)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or 2-MeTHF)

Procedure:

  • To a dry, argon-flushed oven-dried flask, add the aryl halide (1.0 eq), palladium precatalyst, phosphine ligand, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) as required. Monitor the reaction progress by TLC or LC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., EtOAc), and add water.

  • Separate the layers. Extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Conclusion

There is no universal "best" base for the Sonogashira reaction. The optimal choice is a nuanced decision guided by the specific electronic and steric properties of the coupling partners and the overall reaction design. While traditional amine bases remain effective for many applications, the development of protocols utilizing milder inorganic bases has significantly expanded the scope and sustainability of this powerful transformation. [10][11]By understanding the mechanistic roles and systematically evaluating a panel of bases, researchers can unlock the full potential of the Sonogashira coupling, accelerating the synthesis of complex molecules in drug discovery and materials science.

References

  • The Crucial Role of the Base in Sonogashira Coupling: A Compar
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6986-7019.
  • Sonogashira Coupling. (n.d.). BYJU'S.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 20, 2026.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Influence of base on the Sonogashira coupling reaction. (n.d.).
  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Reddy, M. S., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. ACS Omega, 8(29), 26235–26248.
  • Newman, B. J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. The Journal of Organic Chemistry, 83(23), 14324–14333.
  • What is the best procedure for Sonogashira coupling? (2014).
  • Szych, M., & Szeja, W. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry, 18, 290–299.
  • Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocyles. (n.d.).
  • Sonogashira Coupling. (n.d.). NROChemistry.
  • Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Sonogashira cross-coupling reaction. (2020). YouTube.

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A Senior Application Scientist's Guide to Sequential Cross-Coupling Reactions: Mechanistic Analysis and Protocol Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise and efficient construction of complex organic molecules is a paramount objective. Sequential cross-coupling reactions have emerged as a powerful strategy, enabling the programmed introduction of multiple, distinct functionalities onto a single scaffold. This guide provides an in-depth analysis of the reaction mechanisms governing these transformations and offers a comparative look at key experimental protocols, grounded in established scientific principles and practical insights.

Introduction: The Strategic Advantage of Sequential Cross-Coupling

The synthesis of poly-substituted molecules, particularly in the realms of pharmaceuticals, agrochemicals, and materials science, often necessitates a series of bond-forming events.[1][2] Performing these reactions sequentially within a single pot or in a stepwise, controlled manner offers significant advantages over traditional, multi-step syntheses that involve isolation and purification of intermediates at each stage. The core benefits include:

  • Increased Efficiency: Reduced step-count, solvent usage, and purification efforts lead to higher overall yields and time savings.[3]

  • Molecular Diversity: A common intermediate can be diversified late-stage by introducing various coupling partners, facilitating the rapid generation of compound libraries for screening.[4]

  • Complexity from Simplicity: Intricate molecular architectures can be assembled from readily available building blocks in a convergent fashion.[4][5]

This guide will dissect the mechanistic underpinnings that allow for the selective and sequential formation of C-C and C-heteroatom bonds, focusing on palladium-catalyzed processes, which are central to modern organic synthesis.[4][6][7][8]

Mechanistic Pillars of Selectivity in Sequential Cross-Coupling

Achieving selectivity in sequential cross-coupling hinges on the ability to discriminate between multiple reactive sites on a substrate. This control can be exerted through several key strategies, each with its own mechanistic rationale.

Exploiting Differential Reactivity of Leaving Groups

The most intuitive approach to sequential coupling relies on the inherent differences in the rates of oxidative addition for various leaving groups to a low-valent metal center, typically Pd(0).[4] The generally accepted order of reactivity for common leaving groups is:

-I > -Br ~ -OTf > -Cl > -F

This predictable reactivity allows for the selective coupling at the more reactive position under milder conditions, followed by a second coupling at the less reactive site, often requiring more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system).[4][9]

For instance, a molecule bearing both an iodide and a bromide can be selectively coupled at the C-I bond. Following this initial transformation, the reaction conditions can be intensified to engage the C-Br bond in a subsequent coupling.[4] This strategy has been widely used in the synthesis of complex molecules and libraries of compounds.[4]

Catalyst and Ligand Control: Fine-Tuning the Reactive Center

The choice of catalyst and, more critically, the ancillary ligands, offers a more nuanced level of control over selectivity.[10] Sterically bulky and electron-rich phosphine ligands, for example, can promote the oxidative addition of less reactive electrophiles like aryl chlorides.[7]

By strategically changing the ligand set between coupling steps, chemists can direct the reaction to a specific site. For example, a less reactive catalyst system might be used for the first coupling, followed by the introduction of a more active ligand to facilitate the second transformation at a more challenging position.[4] This approach is particularly useful when the intrinsic reactivity difference between leaving groups is small.

Kinetic vs. Thermodynamic Control

The concepts of kinetic and thermodynamic control are crucial in understanding the outcomes of competing reaction pathways.[11][12][13][14]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (i.e., via the pathway with the lowest activation energy) will predominate. This is the kinetic product.[11][12][13]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium. The most stable product will be the major one, regardless of how quickly it is formed. This is the thermodynamic product.[11][12][13]

In sequential cross-coupling, reaction conditions can be tailored to favor one regime over the other, thereby controlling which reactive site is addressed first.

Orthogonal Cross-Coupling Chemistries

Orthogonality in this context refers to the use of different, non-interfering coupling reactions that can be performed sequentially on the same molecule.[15][16][17] A classic example is the combination of Suzuki-Miyaura and Sonogashira couplings. A substrate bearing both a halide (for Suzuki-Miyaura) and a terminal alkyne (for Sonogashira) can be selectively functionalized in a stepwise manner by employing the specific catalyst and reaction conditions for each transformation. This strategy allows for the precise installation of diverse functionalities.

Comparative Analysis of Sequential Cross-Coupling Protocols

The following sections provide a comparative overview of common sequential cross-coupling strategies, supported by representative experimental data and detailed protocols.

Sequential Suzuki-Miyaura Coupling of Dihaloarenes

The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions due to its mild conditions and broad functional group tolerance.[18] Sequential Suzuki-Miyaura couplings on dihaloarenes are a cornerstone of this methodology.

Comparative Data:
EntryDihaloareneConditions for 1st Coupling1st Coupling PartnerYield (%)Conditions for 2nd Coupling2nd Coupling PartnerYield (%)Reference
11-bromo-4-iodobenzenePd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °CPhenylboronic acid95PdCl₂(dppf), Cs₂CO₃, Dioxane, 100 °C4-methoxyphenylboronic acid88[4]
22,6-dichloropyridinePd₂(dba)₃, SPhos, K₃PO₄, Toluene, 100 °Cn-butylboronic acid pinacol ester85Same conditions, higher temp (120 °C)Phenylboronic acid75[19]
32,4-dibromothiazolePd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °CThiophene-2-boronic acid92Same conditionsPhenylboronic acid85[3]
Experimental Protocol: Sequential Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene

Step 1: First Coupling (at the Iodide Position)

  • To a flame-dried Schlenk flask, add 1-bromo-4-iodobenzene (1.0 mmol), phenylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. The product, 4-bromo-4'-phenylbiphenyl, can be isolated or used directly in the next step.

Step 2: Second Coupling (at the Bromide Position)

  • To the crude reaction mixture from Step 1, add 4-methoxyphenylboronic acid (1.2 mmol), PdCl₂(dppf) (0.05 mmol), and Cs₂CO₃ (3.0 mmol).

  • Add dioxane (5 mL) to the mixture.

  • Heat the reaction to 100 °C and stir for 12 hours.

  • After cooling, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the trisubstituted product.

One-Pot Sequential Suzuki/Sonogashira Coupling

This powerful one-pot sequence allows for the introduction of both an aryl and an alkynyl group onto a scaffold.

Comparative Data:
EntrySubstrate1st Coupling (Suzuki)2nd Coupling (Sonogashira)Overall Yield (%)Reference
12,5-dibromothiophenePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃Phenylacetylene, CuI, Pd(PPh₃)₄, Et₃N78[20]
21,4-dibromobenzene4-tolylboronic acid, PdCl₂(dppf)(Trimethylsilyl)acetylene, CuI, PdCl₂(PPh₃)₂82
Experimental Protocol: One-Pot Sequential Suzuki/Sonogashira of 2,5-Dibromothiophene
  • In a Schlenk tube, combine 2,5-dibromothiophene (1.0 mmol), phenylboronic acid (1.05 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill with argon.

  • Add degassed toluene (5 mL) and water (1 mL).

  • Heat to 85 °C for 6 hours.

  • Cool the mixture to room temperature.

  • To the same reaction vessel, add phenylacetylene (1.2 mmol), CuI (0.04 mmol), and triethylamine (3.0 mmol).

  • Stir at room temperature for 12 hours.

  • Upon completion, dilute with ether, wash with saturated NH₄Cl solution, water, and brine.

  • Dry, concentrate, and purify the residue by chromatography.

Visualizing Reaction Mechanisms

Diagrams are indispensable for conceptualizing the complex catalytic cycles involved in these reactions.

Diagram 1: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Pd(0)L2 Pd(0)L2 Pd(II)(Ar)L2(X) Pd(II)(Ar)L2(X) Pd(0)L2->Pd(II)(Ar)L2(X) Oxidative Addition (Ar-X) Pd(II)(Ar)L2(R) Pd(II)(Ar)L2(R) Pd(II)(Ar)L2(X)->Pd(II)(Ar)L2(R) Transmetalation (R-M) Pd(II)(Ar)L2(R)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Diagram 2: Workflow for Sequential Coupling Based on Leaving Group Reactivity

G cluster_0 Step 1: First Coupling (Milder Conditions) cluster_1 Step 2: Second Coupling (Forcing Conditions) A Substrate (Ar-X1-X2) X1 = more reactive B Pd(0), Ligand 1, Base 1 Coupling Partner 1 A->B Reactants C Intermediate Product (Ar-Product1-X2) B->C Reaction D Pd(0), Ligand 2, Base 2 Coupling Partner 2 C->D Intermediate fed into Step 2 E Final Product (Ar-Product1-Product2) D->E Reaction

Caption: Workflow for reactivity-based sequential cross-coupling.

Conclusion and Future Outlook

The strategic implementation of sequential cross-coupling reactions is a testament to the sophistication of modern organic synthesis. By understanding and manipulating the underlying reaction mechanisms—be it through differential leaving group reactivity, catalyst control, or orthogonal chemistries—researchers can construct complex molecules with remarkable precision and efficiency. As the field continues to evolve, the development of new catalysts and ligands will undoubtedly expand the scope and applicability of these powerful transformations, further enabling innovation in drug discovery and materials science.

References

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition, 44(5), 674-688. [Link]

  • Guan, B.-T., Wang, Y., Li, B.-J., & Shi, Z.-J. (2011). Pd-Catalyzed C–H arylation of aromatic heterocycles. Chemical Science, 2(2), 281-285. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40. [Link]

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-katalysierte Kreuzkupplungsreaktionen in der Totalsynthese. Angewandte Chemie, 117(29), 4564-4601. [Link]

  • Rossi, R., Bellina, F., & Lessi, M. (2011). Highly selective palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of multiply halogenated arenes. Tetrahedron, 67(37), 6969-7025. [Link]

  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry. Angewandte Chemie International Edition, 48(18), 3182-3203. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-(Bromomethyl)-4-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance for the proper disposal of 2-(Bromomethyl)-4-iodo-1-methylbenzene (CAS No. 1261647-64-6), a halogenated aromatic compound frequently used in organic synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This guide moves beyond simple instructions to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.

Core Principle: Hazard-Based Waste Management

The foundation of any chemical disposal plan is a thorough understanding of the substance's intrinsic hazards. This compound is a multi-halogenated organic compound, a class of chemicals that requires specific disposal pathways due to the environmental and health risks they can pose if mismanaged.

Hazard Identification and Risk Profile

The primary risks associated with this compound are its irritant properties and the potential for harmful byproducts upon improper degradation or combustion.[1][2] The Globally Harmonized System (GHS) provides a clear classification of its dangers.

PropertyValueSource
Chemical Name This compound[3]
CAS Number 1261647-64-6[3]
Molecular Formula C₈H₈BrI[3][4]
Molecular Weight 310.96 g/mol [3]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][5]
Incompatibilities Strong oxidizing agents, bases, alcohols, amines, metals.[6]
HazardousDecomposition Combustion produces carbon oxides (CO, CO₂) and toxic hydrogen halides (Hydrogen Bromide, Hydrogen Iodide).[6]

Expert Insight: The presence of both bromine and iodine on the aromatic ring means this compound is classified as a halogenated organic waste .[7][8] This is the single most important piece of information for determining its disposal route. The high-temperature incineration required for these wastes is fundamentally different from the processes used for non-halogenated solvents or aqueous waste.

Pre-Disposal Safety and Handling

Proper disposal begins at the point of generation. Safe handling and immediate segregation are non-negotiable steps to prevent accidental exposure and cross-contamination of waste streams.

Personal Protective Equipment (PPE)

A baseline of appropriate PPE must be worn at all times when handling the pure substance or its waste.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use safety goggles with side-shields or a face shield.[9]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[9]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or aerosols.[2][9]

Spill Management Protocol

Accidents happen. A swift and correct response is crucial to mitigate risk.

For a Small Spill:

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if possible.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or silica gel.[2][9]

  • Collect: Carefully scoop the absorbed material and contaminated debris into a designated, sealable container for hazardous waste. Do not use sparking tools.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by alcohol), collecting all cleaning materials as hazardous waste.

  • Dispose: Label the container as "Halogenated Organic Waste" and manage it according to the disposal protocol in Section 3.

For a Large Spill:

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health & Safety (EHS) department or emergency response team.

  • Do not attempt to clean up a large spill without specialized training and equipment.

The Disposal Workflow: A Step-by-Step Guide

This protocol ensures that this compound waste is managed in a compliant, safe, and environmentally sound manner. The entire process is predicated on proper segregation.

Step 1: Waste Characterization and Segregation

Immediately upon generation, characterize the waste as "Halogenated Organic Waste." [7] This waste must be collected in a dedicated container, separate from all other waste streams.

  • DO NOT mix with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).

  • DO NOT mix with aqueous waste (e.g., acids, bases, buffers).[7]

  • DO NOT dispose of down the drain or in standard trash.

Causality: Mixing halogenated waste with other streams complicates and increases the cost of disposal. More importantly, the required high-temperature incineration with acid gas scrubbing is specific to halogenated compounds; other waste streams are not compatible with this process.[10][11]

Step 2: Containerization and Labeling
  • Select an Appropriate Container: Use a clean, non-reactive, and sealable container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap. Ensure it is in good condition with no leaks.

  • Affix a Hazardous Waste Label: The label must be filled out completely and legibly. It should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other components in the waste mixture.

    • The specific hazards (e.g., "Irritant").

    • The accumulation start date.

    • Your name, laboratory, and contact information.

Step 3: Arrange for Professional Disposal

This chemical waste must be disposed of through your institution's licensed hazardous waste management program.

  • Store the sealed and labeled waste container in a designated satellite accumulation area within your lab.

  • Follow your institutional procedures to request a waste pickup from your EHS department or their contracted hazardous waste disposal company.

  • Chemical waste generators are legally required to consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

The Science of Destruction: High-Temperature Incineration

Understanding the terminal disposal technology validates the importance of the preceding steps. The industry-standard method for destroying halogenated organic compounds is controlled, high-temperature incineration.[10][12]

This process involves combustion at extremely high temperatures (typically >900°C) to ensure the complete breakdown of the organic molecule into its simplest components.[12]

C(₈H₈BrI) + O₂ → CO₂ + H₂O + HBr(g) + HI(g)

The critical challenge is managing the hydrogen bromide (HBr) and hydrogen iodide (HI) gases, which are corrosive and toxic. To neutralize these, the incinerator's exhaust stream is passed through a "scrubber," typically a chamber that sprays a caustic solution (like sodium hydroxide) to convert the acidic gases into benign salts and water.[10][11]

HBr + NaOH → NaBr + H₂O HI + NaOH → NaI + H₂O

Failure to use this specialized process, or attempting to burn the material at lower temperatures, can lead to the formation of highly toxic and persistent organic pollutants like brominated or iodinated dioxins and furans.[11][12]

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Hazardous Waste Facility WasteGen Waste Generation (e.g., reaction quench) Segregate Segregate as HALOGENATED WASTE WasteGen->Segregate Container Properly Labeled, Sealed Container Segregate->Container Yes EHS EHS / Licensed Waste Contractor Container->EHS Scheduled Pickup Incinerator High-Temperature Incinerator (>900°C) Scrubber Caustic Gas Scrubber Incinerator->Scrubber Acidic Gases (HBr, HI) Final Final Products: CO₂, H₂O, Neutral Salts (NaBr, NaI) Scrubber->Final EHS->Incinerator Transport

Caption: The disposal workflow for this compound.

References

  • physical and chemical properties of 2-Bromo-1-iodo-4-methylbenzene. Benchchem.
  • hazards and safety precautions for 2-Bromo-1-iodo-4-methylbenzene. Benchchem.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Other Disposal Guidance. U.S. Environmental Protection Agency.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • An In-depth Technical Guide to 2-Bromo-1-iodo-4-methylbenzene: Synthesis, Properties, and Applications. Benchchem.
  • 2-Iodo-4-bromotoluene. ChemBK.
  • Safety Data Sheet. CymitQuimica.
  • SAFETY DATA SHEET.
  • 71838-16-9 | 2-Bromo-1-iodo-4-methylbenzene. ChemScene.
  • Safety Data Sheet. MedchemExpress.com.
  • hazardous waste segregation.
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Navigating the Synthesis Landscape: A Guide to Safely Handling 2-(Bromomethyl)-4-iodo-1-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper handling of reactive chemical intermediates is a cornerstone of safe and successful laboratory research. This guide provides essential safety and logistical information for the use of 2-(Bromomethyl)-4-iodo-1-methylbenzene, a compound that, while valuable in synthesis, requires careful and informed handling due to its presumed hazardous properties. As a Senior Application Scientist, my objective is to provide you with a framework that is not just a list of rules, but a self-validating system for laboratory safety, grounded in established principles of chemical hygiene.

Hazard Identification and Risk Assessment: Understanding the "Why"

The primary hazards associated with compounds structurally similar to this compound stem from their reactivity. As alkylating agents, they can react with biological nucleophiles, leading to cellular damage. This reactivity is the basis for the following anticipated hazards:

  • Severe Skin and Eye Irritation/Burns: Direct contact can cause significant irritation and potentially severe burns.[2][3][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors can lead to irritation of the nose, throat, and lungs, and in severe cases, could cause pulmonary edema.[1][2]

  • Lachrymator: Many benzyl bromides are potent lachrymators, causing immediate tearing and irritation upon eye exposure.[2][3]

  • Harmful if Swallowed: Ingestion can cause irritation or burns to the gastrointestinal tract.[2][6]

Given these potential hazards, a thorough risk assessment is mandatory before any work with this compound begins. This involves evaluating the scale of the reaction, the potential for aerosolization, and the specific manipulations to be performed.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[1][2][3][4]Protects against splashes of the solid or solutions, and from irritating vapors. Benzyl bromides are often lachrymators, making eye protection critical.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected for tears or holes before each use.[7][8]Prevents direct skin contact, which can cause severe irritation or burns.[2] Double-gloving is recommended when handling neat material.
Body Protection A flame-resistant lab coat that can be quickly removed.[7] Consider a chemical-resistant apron for added protection during transfers of larger volumes.Protects skin and personal clothing from contamination.[2][3]
Respiratory Protection All handling of the solid and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][8] If a fume hood is not available or if engineering controls are insufficient, a full-face respirator with appropriate cartridges should be used.[1][7]The compound is likely to be irritating to the respiratory tract.[2][6] A fume hood provides the primary engineering control to prevent inhalation of dust or vapors.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a controlled environment from material acquisition to waste disposal.

cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Equipment and Reagents prep_fume_hood->prep_materials prep_spill_kit Ensure Spill Kit is Accessible prep_materials->prep_spill_kit handle_weigh Weigh Solid in Fume Hood prep_spill_kit->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction in Fume Hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate personal attire, including long pants and closed-toe shoes.

    • Don all required PPE as outlined in the table above.[8]

    • Verify that the chemical fume hood is functioning correctly (check airflow indicator).

    • Assemble all necessary glassware, reagents, and a dedicated, clearly labeled hazardous waste container within the fume hood.

    • Locate the nearest safety shower and eyewash station. Ensure the spill kit is readily accessible.

  • Handling and Use:

    • Conduct all manipulations of the solid compound, including weighing and transferring, within the fume hood to contain any dust.[8]

    • Use a spatula for transfers and avoid creating dust.

    • When adding the compound to a solvent or reaction mixture, do so slowly and carefully to prevent splashing.

    • Keep the container of the starting material closed when not in use.

    • Always add acid to water, never the other way around, if applicable in the broader experimental context.[8]

  • Cleanup and Disposal:

    • All waste materials, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be disposed of in the designated hazardous waste container.[9]

    • Decontaminate all glassware and surfaces that may have come into contact with the compound. A suitable solvent (e.g., acetone, ethanol) followed by soap and water is generally effective.

    • Remove contaminated PPE carefully, avoiding contact with skin, and dispose of it as hazardous waste.

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[9][10]

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[2][3] Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[4][6] Evacuate the area for larger spills and contact your institution's environmental health and safety department.

Storage and Incompatibilities

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, bases, amines, and alcohols, as these may lead to vigorous or exothermic reactions.[3][11]

By integrating these safety protocols into your laboratory workflow, you can effectively manage the risks associated with handling this compound and other reactive intermediates. This proactive approach to safety not only protects you and your colleagues but also fosters a culture of scientific excellence and responsibility.

References

  • Vertex AI Search, Grounding API Redirect. (n.d.). PPE FOR FUMIGANT HANDLING AND USE.
  • Vertex AI Search, Grounding API Redirect. (n.d.).
  • Cole-Parmer. (n.d.).
  • Cole-Parmer. (n.d.).
  • Fisher Scientific. (2014, September 28).
  • Vertex AI Search, Grounding API Redirect. (n.d.).
  • CymitQuimica. (2024, December 19).
  • Fisher Scientific. (2011, November 2).
  • Vertex AI Search, Grounding API Redirect. (2024, March 25).
  • Fisher Scientific. (2014, December 5).
  • AK Scientific, Inc. (n.d.). 2-Bromo-1-(bromomethyl)
  • MedchemExpress.com. (2024, December 10).
  • National Center for Biotechnology Information. (n.d.).
  • Sigma-Aldrich. (2025, May 6).
  • Utah State University. (n.d.).
  • Actylis Lab Solutions. (n.d.).
  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.